2-(2-aminophenyl)-N,N-dimethylacetamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-aminophenyl)-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12(2)10(13)7-8-5-3-4-6-9(8)11/h3-6H,7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPJSFPAIYHSEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512275 | |
| Record name | 2-(2-Aminophenyl)-N,N-dimethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86162-60-9 | |
| Record name | 2-(2-Aminophenyl)-N,N-dimethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis protocol for 2-(2-aminophenyl)-N,N-dimethylacetamide
An In-depth Technical Guide for the Synthesis of 2-(2-aminophenyl)-N,N-dimethylacetamide
This document provides a comprehensive, technically-grounded guide for the synthesis of this compound, a valuable intermediate in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this guide moves beyond a simple procedural list to elucidate the rationale behind strategic choices in the synthetic pathway, ensuring a robust, reproducible, and well-understood process.
The synthesis of this compound commences from the readily available precursor, 2-nitrophenylacetic acid.[1][2] The transformation requires two key chemical operations: the amidation of the carboxylic acid moiety and the reduction of the nitro group. The sequence of these operations is a critical decision that dictates the efficiency and purity of the final product.
The optimal and most frequently employed strategy involves a two-step sequence:
-
Amidation: Conversion of 2-nitrophenylacetic acid to 2-(2-nitrophenyl)-N,N-dimethylacetamide.
-
Reduction: Subsequent reduction of the nitro intermediate to the target primary amine.
The rationale for this sequence is rooted in avoiding undesirable intramolecular side reactions. If the nitro group were reduced first to yield 2-aminophenylacetic acid, the resulting molecule would contain both a nucleophilic amine and an electrophilic carboxylic acid. This arrangement makes the molecule highly susceptible to rapid and often uncontrollable intramolecular cyclization to form a lactam (an oxindole derivative).[3][4] By first converting the carboxylic acid to a stable N,N-dimethylamide—a significantly less electrophilic functional group—this cyclization pathway is effectively blocked, allowing for a clean and high-yield reduction of the nitro group in the final step.
Caption: Preferred two-step synthetic pathway.
Experimental Protocols and Methodologies
The following sections provide detailed, step-by-step protocols for each stage of the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Part A: Synthesis of 2-(2-Nitrophenyl)-N,N-dimethylacetamide (Amidation)
This stage involves the activation of the carboxylic acid, typically by converting it to an acyl chloride with thionyl chloride (SOCl₂), followed by nucleophilic substitution with dimethylamine.
Caption: Experimental workflow for the amidation step.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-nitrophenylacetic acid (1.0 eq). Suspend it in anhydrous dichloromethane (DCM) (approx. 0.3 M).
-
Acid Chloride Formation: Cool the suspension to 0 °C using an ice-water bath. Add thionyl chloride (1.2 eq) dropwise via syringe over 15 minutes. The mixture may become a clear solution as the acyl chloride forms.
-
Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the conversion of the starting material by Thin-Layer Chromatography (TLC).
-
Amidation: Cool the reaction mixture back to 0 °C. Slowly add a solution of dimethylamine (2.0 eq, e.g., 40% solution in water or 2M in THF) dropwise. The addition is exothermic and must be controlled to prevent side reactions.[5]
-
Reaction Completion: Once the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours or until TLC analysis indicates the consumption of the acyl chloride intermediate.
-
Aqueous Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction and Isolation: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude solid or oil can be purified by flash column chromatography on silica gel to yield pure 2-(2-nitrophenyl)-N,N-dimethylacetamide.
Table 1: Representative Reagent Quantities and Yields for Amidation
| Reagent/Material | Molar Ratio (eq) | Quantity (for 5.0 g scale) | Purpose / Notes |
| 2-Nitrophenylacetic Acid | 1.0 | 5.00 g (27.6 mmol) | Starting Material |
| Thionyl Chloride (SOCl₂) | 1.2 | 2.40 mL (33.1 mmol) | Activating Agent |
| Dimethylamine (40% in H₂O) | 2.0 | 6.22 mL (55.2 mmol) | Nucleophile |
| Anhydrous Dichloromethane | - | ~90 mL | Reaction Solvent |
| Typical Yield | - | 80-90% | After purification |
Part B: Synthesis of this compound (Reduction)
This final step employs catalytic hydrogenation to cleanly reduce the aromatic nitro group to a primary amine. Palladium on carbon is an exceptionally effective catalyst for this transformation.
Detailed Step-by-Step Protocol:
-
Reaction Setup: Dissolve the 2-(2-nitrophenyl)-N,N-dimethylacetamide (1.0 eq) from Part A in methanol or ethanol in a suitable hydrogenation vessel (e.g., a Parr shaker apparatus or a thick-walled flask).
-
Catalyst Addition: Carefully add palladium on carbon (10 wt% Pd, ~5 mol%) to the solution. Safety Note: Pd/C can be pyrophoric; handle in an inert atmosphere or add to the solvent carefully.
-
Hydrogenation: Seal the vessel, evacuate the air, and backfill with nitrogen gas (repeat three times). Then, introduce hydrogen gas (a hydrogen-filled balloon is sufficient for small scale, or use a pressurized source for larger scales).
-
Reaction Monitoring: Stir the reaction vigorously under the hydrogen atmosphere at room temperature. The reaction progress can be monitored by TLC by observing the disappearance of the starting material. The reaction is typically complete within 4-12 hours.
-
Catalyst Removal: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Crucially, the Celite® pad and catalyst must be kept wet with the solvent during filtration to prevent ignition upon exposure to air.
-
Final Isolation: Rinse the filter cake with additional solvent (methanol or ethanol). Combine the filtrates and concentrate under reduced pressure to yield this compound, which is often obtained as a solid of high purity.[6]
Table 2: Representative Reagent Quantities and Yields for Reduction
| Reagent/Material | Molar Ratio (eq) | Quantity (for 4.5 g scale) | Purpose / Notes |
| 2-(2-Nitrophenyl)-N,N-dimethylacetamide | 1.0 | 4.50 g (21.6 mmol) | Substrate |
| Palladium on Carbon (10 wt%) | ~0.05 | ~230 mg | Catalyst |
| Methanol or Ethanol | - | ~100 mL | Reaction Solvent |
| Hydrogen (H₂) Gas | Excess | 1 atm (balloon) | Reducing Agent |
| Typical Yield | - | >95% | After catalyst removal |
Analytical Characterization and Validation
The identity and purity of the intermediate and final product must be confirmed through standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: Confirms the molecular structure. Key diagnostic signals for the final product include the appearance of a broad singlet for the -NH₂ protons (typically ~3.5-5.0 ppm) and the disappearance of the nitro-aromatic pattern, replaced by an upfield shift of the aromatic protons.
-
Mass Spectrometry (MS): Verifies the molecular weight of the compound (Expected [M+H]⁺ for C₁₀H₁₄N₂O ≈ 179.11).
-
Infrared (IR) Spectroscopy: Monitors functional group transformations. Key changes include the disappearance of strong nitro group stretches (~1520 and 1340 cm⁻¹) and the appearance of N-H stretches for the primary amine (~3300-3500 cm⁻¹).
References
-
Wang, P.; Zhang, S. Synthesis of Oxindoles via SmI2-Promoted Reduction of 2-Nitrophenylacetic Acids. Chinese Journal of Chemistry, 2022, 40(13), 1581-1586. [Link]
-
Wikipedia. (2-Nitrophenyl)acetic acid. [Link]
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PrepChem. Synthesis of N-(2-nitrophenyl)-2-dimethylaminoacetamide. [Link]
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Chem-Impex. 2-Nitrophenylacetic acid. [Link]
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PubChem. (2-Nitrophenyl)acetic acid. National Center for Biotechnology Information. [Link]
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- 4. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-(2-aminophenyl)-N,N-dimethylacetamide
Introduction
2-(2-aminophenyl)-N,N-dimethylacetamide is a small organic molecule featuring a phenylacetamide scaffold with an ortho-amino group. This structural arrangement provides multiple reactive sites, making it a potentially valuable building block in medicinal chemistry and materials science. The presence of an aromatic ring, an amide functionality, and a primary amine group results in a distinct and informative Nuclear Magnetic Resonance (NMR) spectrum. Understanding the ¹H and ¹³C NMR spectra of this compound is crucial for its unambiguous identification, purity assessment, and for predicting its chemical behavior.
Methodology: NMR Data Prediction and Analysis
The ¹H and ¹³C NMR spectra detailed in this guide were generated using an advanced NMR prediction engine. Such tools utilize extensive databases of experimentally recorded NMR data and sophisticated algorithms, including HOSE (Hierarchical Organisation of Spherical Environments) codes and neural networks, to provide highly accurate predictions of chemical shifts and coupling constants.[2] The predicted data serves as a reliable substitute in the absence of experimental spectra, enabling detailed structural elucidation.
General Experimental Protocol for NMR Spectroscopy
For the acquisition of experimental NMR data for compounds like this compound, the following general protocol is recommended:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, particularly for labile protons like those of the amine group.[3]
-
Data Acquisition: Record the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
¹H NMR: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for all unique carbon atoms.
The following diagram illustrates a typical workflow for NMR analysis:
Molecular Structure and Atom Numbering
For clarity in the subsequent spectral analysis, the atoms of this compound are numbered as shown in the following diagram.
¹H NMR Spectrum Analysis (Predicted)
The predicted ¹H NMR spectrum of this compound in CDCl₃ at 500 MHz is summarized below.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.15 | dd | 1H | H-4 |
| 7.08 | d | 1H | H-6 |
| 6.72 | d | 1H | H-3 |
| 6.68 | t | 1H | H-5 |
| 3.80 | s (broad) | 2H | N1-H₂ |
| 3.65 | s | 2H | H-7 (CH₂) |
| 3.00 | s | 3H | H-9/10 (N-CH₃, trans to C=O) |
| 2.95 | s | 3H | H-9/10 (N-CH₃, cis to C=O) |
Detailed Interpretation of the ¹H NMR Spectrum
-
Aromatic Region (δ 6.6-7.2 ppm): The four protons on the ortho-disubstituted benzene ring give rise to a complex pattern. The electron-donating amino group (-NH₂) causes a significant upfield shift (shielding) of the aromatic protons compared to unsubstituted benzene (δ 7.34 ppm). The protons ortho and para to the -NH₂ group (H-3, H-5) are expected to be the most shielded. The predicted signals at δ 6.72 (H-3) and δ 6.68 (H-5) are consistent with this effect. The protons H-4 and H-6 are shifted slightly downfield relative to H-3 and H-5.
-
Amine Protons (δ 3.80 ppm): The two protons of the primary amine (-NH₂) are predicted to appear as a broad singlet around δ 3.80 ppm. The broadness is due to quadrupolar relaxation of the adjacent ¹⁴N nucleus and potential chemical exchange with trace amounts of water.
-
Methylene Protons (δ 3.65 ppm): The two protons of the methylene group (C7) appear as a sharp singlet at δ 3.65 ppm. These protons are adjacent to the aromatic ring and the carbonyl group, which deshields them. The singlet multiplicity indicates no adjacent non-equivalent protons.
-
N,N-Dimethyl Protons (δ 3.00 and 2.95 ppm): A key feature of N,N-dimethylamides is the hindered rotation around the C-N amide bond, which has partial double bond character. This makes the two methyl groups (C9 and C10) chemically non-equivalent at room temperature.[4] One methyl group is cis to the carbonyl oxygen, and the other is trans. Consequently, two distinct singlets are predicted at δ 3.00 and δ 2.95 ppm.[5] At higher temperatures, these two signals would broaden and eventually coalesce into a single singlet as the rate of rotation increases.
¹³C NMR Spectrum Analysis (Predicted)
The predicted proton-decoupled ¹³C NMR spectrum in CDCl₃ at 125 MHz is summarized below.
| Chemical Shift (δ, ppm) | Assignment |
| 171.5 | C8 (C=O) |
| 145.0 | C2 (C-NH₂) |
| 130.5 | C4 |
| 128.0 | C6 |
| 124.0 | C1 |
| 118.5 | C5 |
| 116.0 | C3 |
| 40.0 | C7 (CH₂) |
| 37.5 | C9/C10 (N-CH₃) |
| 35.5 | C9/C10 (N-CH₃) |
Detailed Interpretation of the ¹³C NMR Spectrum
-
Carbonyl Carbon (δ 171.5 ppm): The carbonyl carbon (C8) of the amide group is significantly deshielded and appears at a characteristic downfield chemical shift of δ 171.5 ppm.
-
Aromatic Carbons (δ 116-145 ppm): Six distinct signals are predicted for the six carbons of the aromatic ring, confirming their chemical non-equivalence.
-
C2 (δ 145.0 ppm): The carbon directly attached to the electron-donating amino group (C2) is significantly deshielded.
-
C1 (δ 124.0 ppm): The quaternary carbon (C1) attached to the methylene group is found at δ 124.0 ppm.
-
C3-C6 (δ 116.0-130.5 ppm): The four aromatic CH carbons appear in the expected range. The carbons ortho and para to the -NH₂ group (C3, C5) are shielded (shifted upfield) compared to the meta carbon (C4, C6), a typical effect of a strong electron-donating group on an aromatic ring.
-
-
Methylene Carbon (δ 40.0 ppm): The methylene carbon (C7) is located at δ 40.0 ppm, in the expected range for a carbon atom situated between an aromatic ring and a carbonyl group.
-
N,N-Dimethyl Carbons (δ 37.5 and 35.5 ppm): Similar to the proton spectrum, the hindered rotation around the amide bond results in two distinct signals for the two N-methyl carbons (C9 and C10) at δ 37.5 and 35.5 ppm.
Conclusion
This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of this compound. The detailed interpretation of chemical shifts, multiplicities, and integration values, supported by fundamental NMR principles and data from analogous structures, offers a solid foundation for the structural characterization of this compound. The distinctive features, such as the signals from the ortho-substituted aromatic ring and the non-equivalent N-methyl groups, serve as reliable fingerprints for its identification. This guide is intended to be a valuable resource for researchers in drug development and chemical synthesis who may work with this or structurally related molecules.
References
-
ACD/Labs. NMR Prediction. [Link]
-
Quirós, M. T., Macdonald, C. J., Angulo, J., & Muñoz, M. P. (2016). Spin Saturation Transfer Difference NMR (SSTD NMR): A New Tool to Obtain Kinetic Parameters of Chemical Exchange Processes. Journal of Visualized Experiments, (117), 54679. [Link]
- Gowda, B. T., & Rao, K. L. (2003). ¹H and ¹³C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides.
-
Li, W. H., & Li, G. Z. (2005). 1H NMR studies of aqueous N,N-dimethylacetamide solutions. Chinese Journal of Chemistry, 23(1), 79-82. [Link]
-
nmrdb.org. Predict 1H proton NMR spectra. [Link]
-
nmrdb.org. Predict 13C carbon NMR spectra. [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Aires-de-Sousa, M., Hemmer, J., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90. [Link]
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physical and chemical properties of 2-(2-aminophenyl)-N,N-dimethylacetamide
An In-depth Technical Guide to 2-(2-aminophenyl)-N,N-dimethylacetamide
Authored by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern drug discovery and materials science, the strategic design of molecular building blocks is paramount. This compound, a substituted aniline derivative, represents a versatile scaffold with significant potential for the synthesis of novel therapeutic agents and functional materials. Its structure uniquely combines a reactive primary aromatic amine, a stable tertiary amide, and a flexible ethyl bridge, offering multiple avenues for chemical modification. This guide provides a comprehensive overview of its core physical and chemical properties, analytical characterization, and synthetic considerations, offering researchers and development professionals a foundational understanding for its application.
Molecular Structure and Identification
The identity of a chemical compound is fundamentally defined by its structure and internationally recognized identifiers. These data are critical for database searches, regulatory submissions, and ensuring the correct material is used in experimental workflows.
An In-depth Technical Guide to a Key Statin Intermediate: Characterization of tert-Butyl (3R,5S)-6-oxo-3,5-O-isopropylidene-3,5-dihydroxyhexanoate
For Researchers, Scientists, and Drug Development Professionals
Foreword: Clarifying Chemical Identity
A notable discrepancy exists in publicly accessible data concerning the compound of interest. The CAS number initially provided, 86162-60-9, correctly identifies 2-(2-aminophenyl)-N,N-dimethylacetamide . However, the specified topic is tert-butyl (3R,5S)-6-oxo-3,5-O-isopropylidene-3,5-dihydroxyhexanoate . This guide will focus exclusively on the latter, a critical chiral intermediate in the synthesis of several statin drugs. The correct CAS number for this aldehyde is 124752-23-4 [1][2][3]. Its immediate precursor, the corresponding primary alcohol, is assigned CAS number 124655-09-0[2][4]. This guide is structured to provide a comprehensive technical overview of the aldehyde, an essential molecule for professionals in pharmaceutical development.
Executive Summary: A Pivotal Building Block in Statin Synthesis
tert-Butyl (3R,5S)-6-oxo-3,5-O-isopropylidene-3,5-dihydroxyhexanoate, systematically named tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate, is a chiral aldehyde that serves as a cornerstone in the industrial synthesis of HMG-CoA reductase inhibitors, commonly known as statins[4][5]. These drugs are paramount in managing hypercholesterolemia and preventing cardiovascular diseases[6]. The stereochemically defined structure of this intermediate is crucial for the final biological activity of the active pharmaceutical ingredient (API). This guide details its physicochemical properties, outlines validated synthetic protocols for its preparation via oxidation of its alcohol precursor, discusses analytical characterization methods, and illustrates its strategic application in the synthesis of atorvastatin.
Physicochemical and Computed Properties
The aldehyde is typically a solid at room temperature and requires specific storage conditions to maintain its integrity, namely under an inert atmosphere and at low temperatures (-20°C)[2]. Its structural complexity, featuring a protected diol within a 1,3-dioxane ring and a tert-butyl ester, dictates its solubility and reactivity profile.
| Property | Value | Source |
| CAS Number | 124752-23-4 | [1][3] |
| Molecular Formula | C₁₃H₂₂O₅ | [1][3] |
| Molecular Weight | 258.31 g/mol | [1][3] |
| IUPAC Name | tert-butyl 2-[(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate | [3] |
| Synonyms | tert-Butyl (3R,5S)-6-oxo-3,5-dihydroxy-3,5-O-isopropylidenehexanoate, t-Butyl (3R,5S)-3,5-isopropylidenedioxy-6-oxohexanoate | [1] |
| Physical Form | Solid | |
| Boiling Point (Predicted) | 320.3 ± 32.0 °C at 760 mmHg | |
| Storage Temperature | -20°C, under inert atmosphere | [2] |
digraph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000]; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=12];// Atom nodes C1 [label="C"]; O1 [label="O"]; C2 [label="C"]; O2 [label="O"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; O3 [label="O"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; O4 [label="O"]; C9 [label="C"]; O5 [label="O"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; H_formyl [label="H"];
// Positioning nodes // Dioxane ring C3 [pos="0,0!"]; C4 [pos="1.5,0.5!"]; C5 [pos="1.5,2!"]; O3 [pos="0,2.5!"]; C6 [pos="-1.5,2!"]; O4 [pos="-1.5,0.5!"];
// Acetonide group C7 [pos="-2.5,0!"]; C8 [pos="-2.5,1!"];
// Acetate side chain C2 [pos="2.5,-0.2!"]; O1 [label="O", pos="2.4,-1.2!"]; C1 [pos="3.5,0.5!"]; O2 [label="O", pos="4.5,0!"]; C9 [pos="5.5,0.5!"]; C10 [pos="5.5,1.8!"]; C11 [pos="6.8,0!"]; C12 [pos="4.5,-1.3!"];
// Formyl group C13 [pos="-2.5,2.7!"]; O5 [label="O", pos="-2.5,3.7!"]; H_formyl [pos="-3.5,2.7!"];
// Bonds C3 -- C4; C4 -- C5; C5 -- O3; O3 -- C6; C6 -- O4; O4 -- C3;
C3 -- C7 [style=dashed]; C3 -- C8 [style=dashed]; O4 -- C7; O4 -- C8;
C4 -- C2; C2 -- O1 [style=double]; C2 -- C1; C1 -- O2; O2 -- C9; C9 -- C10; C9 -- C11; C9 -- C12;
C6 -- C13; C13 -- O5 [style=double]; C13 -- H_formyl;
// Atom labels node [shape=none]; C1_label [label="C", pos="3.5,0.5!"]; O1_label [label="O", pos="2.4,-1.2!"]; C2_label [label="C", pos="2.5,-0.2!"]; O2_label [label="O", pos="4.5,0!"]; C3_label [label="C", pos="0,0!"]; C4_label [label="C", pos="1.5,0.5!"]; C5_label [label="C", pos="1.5,2!"]; O3_label [label="O", pos="0,2.5!"]; C6_label [label="C", pos="-1.5,2!"]; O4_label [label="O", pos="-1.5,0.5!"]; C7_label [label="C", pos="-2.5,0!"]; C8_label [label="C", pos="-2.5,1!"]; C9_label [label="C", pos="5.5,0.5!"]; C10_label [label="C", pos="5.5,1.8!"]; C11_label [label="C", pos="6.8,0!"]; C12_label [label="C", pos="4.5,-1.3!"]; C13_label [label="C", pos="-2.5,2.7!"]; O5_label [label="O", pos="-2.5,3.7!"]; H_formyl_label [label="H", pos="-3.5,2.7!"];
}
Figure 1: 2D Structure of the title compound.
Synthesis and Manufacturing
The primary route to tert-butyl (3R,5S)-6-oxo-3,5-O-isopropylidene-3,5-dihydroxyhexanoate is through the selective oxidation of its parent alcohol, tert-butyl (3R,5S)-6-hydroxy-3,5-O-isopropylidene-3,5-dihydroxyhexanoate (CAS 124655-09-0). The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid while ensuring high conversion and purity. Mild oxidation conditions are paramount.
Key Oxidation Methodologies
Several methods have proven effective for this transformation on both laboratory and industrial scales. The selection of a specific protocol often involves a trade-off between reagent toxicity, cost, reaction conditions, and ease of work-up.
-
Swern Oxidation: This classic method utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride at low temperatures (typically -78 °C), followed by quenching with a hindered base like triethylamine[7][8].
-
Causality: The low temperature is crucial to control the exothermic decomposition of the reactive intermediate, chloro(dimethyl)sulfonium chloride, thus preventing side reactions and ensuring selectivity for the aldehyde[7][8]. The use of a non-nucleophilic base is essential to promote the elimination reaction that forms the aldehyde without competing side reactions. While effective, the generation of foul-smelling dimethyl sulfide and toxic carbon monoxide, along with the requirement for cryogenic temperatures, are significant drawbacks for large-scale production[4][8].
-
-
TEMPO-mediated Oxidation: The use of 2,2,6,6-tetramethylpiperidinyloxyl (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant like sodium hypochlorite (bleach) offers a greener and more scalable alternative[4].
-
Causality: TEMPO acts as a catalyst, being oxidized to the active N-oxoammonium ion which then oxidizes the alcohol to the aldehyde. The reduced TEMPO is then re-oxidized by the primary oxidant (e.g., NaOCl), completing the catalytic cycle. This method can often be run at more convenient temperatures (e.g., 0 to -5 °C) and avoids the use of highly toxic or pyrophoric reagents, making it attractive for industrial applications[9]. The stoichiometry of the primary oxidant and reaction time must be carefully controlled to minimize the formation of the over-oxidized carboxylic acid by-product[10].
-
Detailed Experimental Protocol: Modified Parikh-Doering Oxidation
The following protocol is a robust and scalable method adapted from literature procedures, utilizing a sulfur trioxide pyridine complex which is less hazardous than oxalyl chloride[9].
Step 1: Preparation of the Alcohol Solution
-
In a clean, dry, three-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, dissolve tert-butyl (3R,5S)-6-hydroxy-3,5-O-isopropylidene-3,5-dihydroxyhexanoate (10.0 g, 38.4 mmol) in dichloromethane (100 mL) and dimethyl sulfoxide (15.0 g, 192 mmol).
-
Cool the resulting solution to between 0 and -5 °C using an ice-salt bath.
Step 2: Base Addition
-
While maintaining the temperature at 0 to -5 °C, slowly add diisopropylethylamine (17.4 g, 135 mmol) to the reaction mixture over 15 minutes.
-
Continue stirring at this temperature for an additional 15 minutes.
Step 3: Preparation and Addition of the Oxidant
-
In a separate flask, prepare a suspension of sulfur trioxide pyridine complex (12.2 g, 76.8 mmol) and pyridine (6.1 g, 76.8 mmol) in dimethyl sulfoxide (15.0 g, 192 mmol). Stir at room temperature for 10 minutes.
-
Slowly add this suspension to the cooled alcohol solution from Step 2, ensuring the internal temperature does not rise above -5 °C.
-
Stir the reaction mixture vigorously at 0 to -5 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 4: Work-up and Isolation
-
Upon completion, quench the reaction by slowly adding water (50 mL).
-
Allow the mixture to warm to room temperature and stir for 10 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash sequentially with water (3 x 100 mL) to remove residual DMSO and salts.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Further drying under high vacuum at 40-45 °C for 1 hour affords the final product as a solid (typical yield: 9.2 g, 93%)[9].
Figure 2: Workflow for the synthesis of the title aldehyde.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the aldehyde, as impurities can have a significant impact on subsequent reaction steps and the quality of the final API.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for structural confirmation. Key expected signals in the ¹H NMR spectrum include a singlet for the aldehyde proton (CHO) around 9.5-9.8 ppm, two singlets for the non-equivalent methyl groups of the isopropylidene protecting group, and a singlet for the tert-butyl group.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight (258.31 g/mol ).
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1720-1740 cm⁻¹ is characteristic of the aldehyde carbonyl (C=O) stretch.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity. Due to the similar polarity of the starting alcohol and the product aldehyde, developing a robust separation method is critical for accurate purity determination[10].
-
Differential Scanning Calorimetry (DSC): For the crystalline form, DSC can be used to determine the melting point, which has been reported to be approximately 58.9°C for high-purity material[10].
Application in Drug Development: The Paal-Knorr Synthesis of Atorvastatin
The aldehyde is a linchpin in the construction of the atorvastatin side chain. A common strategy involves a multi-step sequence that begins with the aldehyde and culminates in the formation of the pyrrole core of atorvastatin via a Paal-Knorr synthesis[6][11].
Figure 3: Role of the aldehyde in Atorvastatin synthesis.
The aldehyde is first converted to a primary amine, tert-butyl [(4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate[5][8]. This transformation is often achieved via a Henry (nitroaldol) reaction with nitromethane, followed by reduction of the nitro group[5]. This key amine intermediate, containing the complete and correctly configured chiral side chain, is then condensed with a 1,4-diketone precursor in a Paal-Knorr reaction, which forms the central pyrrole ring of atorvastatin[6][12]. Subsequent deprotection steps then yield the final active pharmaceutical ingredient.
Safety and Handling
The aldehyde is classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For long-term storage, it is recommended to keep the material at -20°C under an inert atmosphere to prevent degradation[2].
Conclusion
tert-Butyl (3R,5S)-6-oxo-3,5-O-isopropylidene-3,5-dihydroxyhexanoate (CAS 124752-23-4) is a high-value, chiral intermediate whose synthesis and purity are of paramount importance in the manufacturing of life-saving statin drugs. A thorough understanding of its synthesis from the corresponding alcohol, particularly through robust and scalable oxidation methods like TEMPO-mediated processes, is critical for process chemists and engineers. The analytical techniques outlined in this guide provide a framework for the quality control necessary to ensure that this pivotal building block meets the stringent requirements of pharmaceutical manufacturing. As the demand for statins continues, the efficient and reliable production of this key aldehyde will remain a central focus in synthetic organic and medicinal chemistry.
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-
tert-Butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate | Pharmaffiliates. Pharmaffiliates. [Link]
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-
A New Way to tert-Butyl [(4R,6R)-6-Aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate, a Key Intermediate of Atorvastatin Synthesis. ResearchGate. [Link]
-
tert-Butyl (4R-cis)-6-formaldehydel-2,2-dimethyl-1,3-dioxane-4-acetate synthesis. Synthesis Route. [Link]
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-
Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]
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tert-Butyl 3,5-dideoxy-2,4-O-(1-methylethylidene)-L-erythro-hexuronate. PubChem. [Link]
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-
An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. Biomolecules & Therapeutics. [Link]
-
(4R,6R)-tert-Butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate. PubChem. [Link]
-
Swern oxidation. Wikipedia. [Link]
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A Technical Guide to the Solubility of 2-(2-aminophenyl)-N,N-dimethylacetamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(2-aminophenyl)-N,N-dimethylacetamide, a key consideration for its application in pharmaceutical research and development. In the absence of extensive empirical data in public literature, this document focuses on the foundational principles governing its solubility in organic solvents. It offers a theoretical framework for predicting solubility based on the molecule's physicochemical properties and discusses the critical role of solvent characteristics. Furthermore, this guide presents detailed, field-proven experimental protocols for the accurate determination of its solubility, empowering researchers to generate reliable data for formulation development, process chemistry, and pharmacokinetic studies.
Introduction: The Significance of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its biopharmaceutical behavior and developability.[1] For this compound, understanding its solubility profile in a range of organic solvents is paramount for several key areas of drug development:
-
Formulation Development: The ability to dissolve the API in a suitable solvent system is fundamental to creating liquid dosage forms, such as injectables or oral solutions.
-
Crystallization and Purification: The selection of an appropriate solvent system is crucial for controlling the crystallization process, which in turn affects the purity, polymorphism, and handling properties of the final API.[1]
-
Analytical Method Development: Solvents that can effectively dissolve the compound are required for various analytical techniques, including High-Performance Liquid Chromatography (HPLC) and spectroscopy.
-
Early-Stage Discovery: Solubility data in relevant organic solvents can provide insights into a compound's behavior in biological membranes and inform the design of in vitro and in vivo studies.
This guide will delve into the theoretical underpinnings of the solubility of this compound, followed by practical methodologies for its empirical determination.
Physicochemical Profile of this compound
A foundational understanding of the molecule's intrinsic properties is essential for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O | PubChem[2] |
| Molecular Weight | 178.23 g/mol | PubChem[2] |
| Predicted XLogP3 | 0.6 | PubChem[2] |
| Hydrogen Bond Donors | 1 (the -NH₂ group) | PubChem[2] |
| Hydrogen Bond Acceptors | 2 (the carbonyl oxygen and the amine nitrogen) | PubChem[2] |
| Predicted Water Solubility | 8277.59 mg/L | Chemchart[3] |
The presence of both hydrogen bond donors and acceptors, along with a relatively low predicted octanol-water partition coefficient (XLogP3), suggests that this compound possesses a degree of polarity. This indicates a potential for solubility in polar organic solvents.[4][5][6]
Theoretical Framework for Solubility Prediction
The adage "like dissolves like" is a fundamental principle in predicting solubility.[4][6][7] This concept is governed by the intermolecular forces between the solute (this compound) and the solvent molecules.
The Role of Polarity and Hydrogen Bonding
The structure of this compound incorporates several key functional groups that dictate its polarity and hydrogen bonding capabilities:
-
Aromatic Amine (-NH₂): This group can act as a hydrogen bond donor.
-
Tertiary Amide (-C(O)N(CH₃)₂): The carbonyl oxygen is a strong hydrogen bond acceptor, while the tertiary nitrogen is not a hydrogen bond donor.
-
Phenyl Ring: This nonpolar moiety contributes to van der Waals interactions.
The interplay of these groups suggests that the molecule will exhibit favorable interactions with solvents that have complementary properties.
-
Polar Protic Solvents (e.g., alcohols like ethanol, methanol): These solvents can act as both hydrogen bond donors and acceptors. The hydroxyl group of the alcohol can donate a hydrogen bond to the carbonyl oxygen of the amide and accept a hydrogen bond from the aromatic amine. This dual interaction capability is expected to lead to good solubility.
-
Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dimethyl sulfoxide): These solvents possess a dipole moment but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. The carbonyl oxygen of acetone, for instance, can accept a hydrogen bond from the aromatic amine of the solute. Solubility in these solvents is anticipated to be significant, though perhaps less than in polar protic solvents.
-
Nonpolar Solvents (e.g., hexane, toluene): These solvents lack significant dipole moments and cannot participate in hydrogen bonding.[4][6] The primary intermolecular forces are London dispersion forces. Due to the polar nature of the amine and amide groups in this compound, its solubility in nonpolar solvents is predicted to be low.
Influence of Molecular Size and Shape
Generally, as the molecular size and complexity of a solute increase, its solubility tends to decrease.[4] This is because larger molecules require more energy to be solvated. The molecular weight of this compound (178.23 g/mol ) is relatively small, which is favorable for solubility.
The following diagram illustrates the logical relationship governing the predicted solubility of this compound in different classes of organic solvents.
Caption: Predicted solubility based on intermolecular interactions.
Experimental Determination of Solubility
While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable data. The shake-flask method is a widely recognized and robust technique for determining the thermodynamic solubility of a compound.[1][8][9][10][11]
The Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the procedure for determining the equilibrium solubility of this compound in a chosen organic solvent.
Materials:
-
This compound (solid)
-
Selected organic solvent(s) of high purity
-
Glass vials with screw caps or glass-stoppered flasks
-
Orbital shaker or rotator
-
Temperature-controlled environment (e.g., incubator, water bath)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation of a Supersaturated Solution:
-
Add an excess amount of solid this compound to a vial. A visual excess of solid should be present throughout the experiment.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient duration to ensure equilibrium is reached. A typical timeframe is 24 to 48 hours.[8] It is advisable to determine the optimal equilibration time by taking samples at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a period to allow the excess solid to settle.
-
Alternatively, centrifuge the vials at the same temperature to facilitate the separation of the solid and liquid phases.
-
-
Sampling and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.
-
-
Data Interpretation:
-
The measured concentration of the saturated solution represents the thermodynamic solubility of the compound in the chosen solvent at the specified temperature.
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
The following diagram provides a visual representation of the shake-flask method workflow.
Caption: Workflow for the shake-flask solubility determination method.
Factors Influencing Solubility
Several factors can influence the measured solubility of this compound.
-
Temperature: For most solid solutes, solubility increases with increasing temperature.[5][12] This is because the dissolution process is often endothermic. It is crucial to control the temperature accurately during the experiment.
-
pH (for aqueous or mixed aqueous-organic systems): As an amine-containing compound, the solubility of this compound in aqueous systems will be pH-dependent. In acidic conditions, the amine group will be protonated, leading to increased aqueous solubility.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form of the starting material and the solid remaining after the experiment to ensure that no phase transformation has occurred.
-
Purity of the Compound and Solvent: Impurities can affect the measured solubility. Using highly pure starting materials is essential for obtaining accurate data.
Conclusion
While specific experimental data on the solubility of this compound in organic solvents is not widely published, a strong theoretical framework based on its physicochemical properties allows for reasoned predictions. Its polar nature, with hydrogen bond donor and acceptor capabilities, suggests good solubility in polar protic and aprotic solvents, and poor solubility in nonpolar solvents. For definitive quantitative data, the shake-flask method provides a reliable and well-established experimental approach. The protocols and principles outlined in this guide are intended to equip researchers with the necessary tools to thoroughly investigate and understand the solubility profile of this compound, thereby facilitating its successful development as a pharmaceutical agent.
References
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Polarity and Solubility of Organic Compounds. (n.d.). Retrieved from [Link]
- Bergström, C. A., Norinder, U., & Luthman, K. (2016). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Advanced Drug Delivery Reviews, 101, 137-153.
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University of Strathclyde. (n.d.). Predicting drug solubility in different solvents using molecular simulation and machine learning. Retrieved from [Link]
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How do you perform the shake flask method to determine solubility? (2017, April 27). Quora. Retrieved from [Link]
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Physical properties of organic compounds. (2022, September 30). Chemistry LibreTexts. Retrieved from [Link]
- Zhang, Y., et al. (2024). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning.
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31). Regulations.gov. Retrieved from [Link]
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Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems. Retrieved from [Link]
- Huuskonen, J., et al. (2008). Prediction of drug solubility from molecular structure using a drug-like training set.
- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.
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SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). SlideShare. Retrieved from [Link]
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Effects of Intermolecular Forces. (n.d.). In Introduction to Organic Chemistry. Saskoer.ca. Retrieved from [Link]
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Solubility. (n.d.). In Introductory Organic Chemistry. Open Oregon Educational Resources. Retrieved from [Link]
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Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry. Retrieved from [Link]
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Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Retrieved from [Link]
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This compound (86162-60-9). (n.d.). Chemchart. Retrieved from [Link]
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potential biological activity of 2-(2-aminophenyl)-N,N-dimethylacetamide derivatives
An In-Depth Technical Guide to the Potential Biological Activity of 2-(2-aminophenyl)-N,N-dimethylacetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and proposed mechanisms of action of its derivatives. Drawing on data from structurally related phenylacetamide analogs and the bioactive solvent N,N-dimethylacetamide (DMAc), this document outlines a scientific rationale for investigating these compounds in the realms of oncology, infectious diseases, and inflammatory disorders. Detailed experimental protocols for key biological assays are provided to empower researchers to validate these therapeutic hypotheses.
Introduction: The Phenylacetamide Scaffold as a Privileged Structure in Medicinal Chemistry
Phenylacetamide and its derivatives are a well-established class of compounds with a broad spectrum of documented biological activities. The core structure, which features a phenyl group linked to an acetamide moiety, serves as a valuable pharmacophore that can be readily modified to optimize potency, selectivity, and pharmacokinetic properties. Modifications to this scaffold have yielded compounds with anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.
The specific focus of this guide, this compound, introduces a primary aromatic amine at the ortho position of the phenyl ring. This functional group is of particular interest as it allows for further chemical modifications, such as cyclization reactions to form benzodiazepines and other heterocyclic systems, potentially expanding the accessible chemical space and biological targets.
Synthesis of this compound Derivatives
The synthesis of the core scaffold can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups on the aniline or acetamide precursors. Two common and effective methods are direct acylation and amide coupling.
Method 1: Acylation of o-Phenylenediamine with Phenylacetyl Chloride
This method involves the direct reaction between o-phenylenediamine and a substituted phenylacetyl chloride. Careful control of the stoichiometry is crucial to favor mono-acylation and prevent the formation of the di-acylated byproduct.
-
Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1.0 equivalent) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition of Phenylacetyl Chloride: Slowly add a solution of the desired phenylacetyl chloride (1.0 equivalent) in DCM to the cooled o-phenylenediamine solution. The slow addition is critical to minimize di-acylation.
-
Base Addition: Add pyridine (1.1 equivalents) dropwise to the reaction mixture to neutralize the HCl generated during the reaction.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired N-(2-aminophenyl)-2-phenylacetamide derivative.
Method 2: Amide Coupling of o-Phenylenediamine and Phenylacetic Acid
-
Reaction Setup: Dissolve the desired phenylacetic acid (1.0 equivalent), o-phenylenediamine (1.0 equivalent), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in DCM in a round-bottom flask.
-
Addition of Coupling Agent: Cool the mixture to 0 °C and add a solution of DCC (1.1 equivalents) in DCM dropwise.
-
Reaction: Stir the reaction mixture at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filtration: Filter the reaction mixture to remove the DCU.
-
Work-up: Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization.
Potential Biological Activities and Investigational Rationale
While direct biological data for this compound is limited, a strong case for its investigation can be built upon the activities of its structural relatives. The following sections outline the hypothesized biological activities and provide detailed protocols for their assessment.
Anticancer Activity
Scientific Rationale: Phenylacetamide derivatives have demonstrated significant potential as anticancer agents.[1][2] Studies have shown that these compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines, including prostate and breast cancer.[2][3] For instance, certain 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown potent cytotoxic effects, with IC50 values in the micromolar range.[4] The mechanism of action is often linked to the induction of apoptosis through the activation of caspase cascades.[3] The introduction of substituents on the phenyl ring, such as nitro groups, has been shown to enhance cytotoxic effects.[4]
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide (2b) | PC3 (Prostate Carcinoma) | 52 | [4] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c) | PC3 (Prostate Carcinoma) | 80 | [4] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c) | MCF-7 (Breast Carcinoma) | 100 | [4] |
| Phenylacetamide derivative 3j (p-nitro substituted) | MDA-MB-468 (Breast Cancer) | 0.76 | [5] |
| Phenylacetamide derivative 3d | MDA-MB-468 (Breast Cancer) | 0.6 | [5] |
| Phenylacetamide derivative 3d | PC-12 (Pheochromocytoma) | 0.6 | [5] |
| Doxorubicin (Reference Drug) | MDA-MB-468 (Breast Cancer) | 0.38 | [5] |
This assay quantitatively measures the metabolic activity of living cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed human cancer cell lines (e.g., PC3, MCF-7, MDA-MB-468) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test this compound derivatives in the appropriate cell culture medium. Add the diluted compounds to the cells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
The cytotoxic effects of phenylacetamide derivatives are often mediated by the induction of apoptosis. This can be investigated by assays that measure key apoptotic events.
Caption: Proposed intrinsic pathway of apoptosis induction by phenylacetamide derivatives.
Antimicrobial Activity
Scientific Rationale: Phenylacetamide derivatives have been reported to possess significant antibacterial activity.[6] For example, N-phenylacetamide derivatives containing 4-arylthiazole moieties have shown promising in vitro activity against various plant pathogenic bacteria, with some compounds exhibiting greater potency than commercial bactericides.[7][8] The mechanism of action for some derivatives has been shown to involve the rupture of the bacterial cell membrane.[8]
| Compound | Test Organism | EC50 (µM) | Reference |
| Compound A1 | Xanthomonas oryzae pv. Oryzae (Xoo) | 156.7 | [7][8] |
| Compound A4 | Xanthomonas oryzae pv. Oryzae (Xoo) | 179.2 | [7] |
| Compound A6 | Xanthomonas oryzae pv. Oryzae (Xoo) | 144.7 | [7] |
| Bismerthiazol (Control) | Xanthomonas oryzae pv. Oryzae (Xoo) | 230.5 | [7][8] |
| Thiodiazole Copper (Control) | Xanthomonas oryzae pv. Oryzae (Xoo) | 545.2 | [7][8] |
| Compound D14 | Xanthomonas oryzae pv. Oryzae (Xoo) | 0.63 mg/L | [9] |
| Compound D14 | X.oryzae pv. oryzicola (Xoc) | 0.79 mg/L | [9] |
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the broth.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
-
MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Anti-inflammatory Activity
Scientific Rationale: The N,N-dimethylacetamide (DMAc) portion of the target molecule is itself biologically active. DMAc has been shown to exert significant anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10] This pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines and chemokines. DMAc has been shown to prevent the degradation of IκBα, an inhibitor of NF-κB, thereby keeping NF-κB in an inactive state in the cytoplasm. This activity suggests that this compound derivatives could possess inherent anti-inflammatory properties, a hypothesis that warrants experimental validation.
This in vitro assay models the inflammatory response to a bacterial endotoxin.
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in 24-well plates until they reach 80-90% confluency.
-
Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control and an LPS-only control.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Cytokine Measurement: Measure the concentration of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the compound-treated wells to the LPS-only control to determine the inhibitory effect of the compound.
The anti-inflammatory effects of the N,N-dimethylacetamide moiety are likely mediated by the inhibition of the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by N,N-dimethylacetamide derivatives.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of new therapeutic agents. Based on robust evidence from structurally related compounds, derivatives of this scaffold are prime candidates for investigation as anticancer, antimicrobial, and anti-inflammatory agents. The synthetic accessibility of the core structure allows for the creation of diverse chemical libraries, enabling thorough structure-activity relationship (SAR) studies to optimize potency and selectivity.
Future research should focus on synthesizing a focused library of derivatives with systematic modifications to the phenyl ring and the acetamide moiety. High-throughput screening of these compounds using the assays detailed in this guide will be crucial for identifying lead candidates. Subsequent mechanistic studies, including target identification and validation, will be necessary to elucidate the precise molecular mechanisms underlying their biological activity. The integration of computational modeling and in vivo efficacy studies will further accelerate the translation of these promising compounds from the laboratory to the clinic.
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Sundaram S, et al. N,N-dimethylacetamide regulates the proinflammatory response associated with endotoxin and prevents preterm birth. Am J Pathol. 2013 Aug;183(2):422-30. [Link]
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Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271. [Link]
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Pekson, R., Poltoratsky, V., Gorasiya, S., Sundaram, S., Ashby, C. R., Jr, Vancurova, I., & Mantell, L. L. (2016). N,N-Dimethylacetamide Significantly Attenuates LPS- and TNFα-Induced Proinflammatory Responses Via Inhibition of the Nuclear Factor Kappa B Pathway. Molecular medicine (Cambridge, Mass.), 22, 747–758. [Link]
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Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. (2025). ProQuest. [Link]
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Aliabadi A, Andisheh S, Tayarani-Najaran Z, Tayarani-Najaran M. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iran J Pharm Res. 2013 Summer;12(3):267-71. [Link]
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2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (2013). Brieflands. [Link]
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Aliabadi, Alireza et al. “2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation.” Iranian journal of pharmaceutical research : IJPR vol. 12,3 (2013): 267-71. [Link]
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Lu, H., Zhou, X., Wang, L., & Jin, L. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules (Basel, Switzerland), 25(8), 1772. [Link]
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Pekson R, Poltoratsky V, Gorasiya S, Sundaram S, Ashby CR Jr, Vancurova I, Mantell L. N,N-Dimethylacetamide Significantly Attenuates LPS- and TNFα-Induced Proinflammatory Responses Via Inhibition of the Nuclear Factor Kappa B Pathway. Mol Med. 2016 Oct 24;22:747-758. [Link]
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Lu H, Zhou X, Wang L, Jin L. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules. 2020 Apr 12;25(8):1772. [Link]
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Wang, Y., Song, B., Bhadury, P. S., Zhu, H., & Yang, S. (2022). Synthesis and Antibacterial Activities of 2-Oxo-N-phenylacetamide Derivatives Containing a Dissulfone Moiety Target on Clp. Journal of Agricultural and Food Chemistry, 70(30), 9299–9310. [Link]
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Lu, H., Zhou, X., Wang, L., & Jin, L. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(8), 1772. [Link]
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Khan, A. A., et al. (2021). Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors. Frontiers in Microbiology, 12, 735521. [Link]
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Wei ZH, Koya J, Acharekar N, Trejos J, Dong XD, Schanne FA, Ashby CR Jr, Reznik SE. N,N-dimethylacetamide targets neuroinflammation in Alzheimer's disease in in-vitro and ex-vivo models. Sci Rep. 2023 May 1;13(1):7077. [Link]
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2-(2-aminophenyl)-N,N-dimethylacetamide as a chemical intermediate
An In-Depth Technical Guide to 2-(2-aminophenyl)-N,N-dimethylacetamide as a Versatile Chemical Intermediate
Introduction
This compound is a bifunctional organic molecule possessing a primary aromatic amine and a tertiary amide, linked by a methylene bridge. This specific arrangement, with the amino group positioned ortho to the acetamide side chain, renders it an exceptionally valuable intermediate in synthetic organic and medicinal chemistry. Its structure is primed for intramolecular cyclization reactions, providing efficient access to a variety of fused heterocyclic systems. These resulting scaffolds, particularly benzodiazepines and quinazolinones, are well-established pharmacophores present in numerous therapeutic agents, making this intermediate a strategic starting material in drug discovery and development programs.
This guide provides a comprehensive overview of the synthesis, properties, core reactivity, and applications of this compound, offering field-proven insights and detailed protocols for researchers and drug development professionals.
Physicochemical Properties and Safety Data
A thorough understanding of a chemical's properties and hazards is foundational to its safe and effective use in a laboratory setting.
Core Properties
The key physicochemical properties of this compound are summarized below. While some experimental data is limited, computed properties provide reliable estimates for reaction planning.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 86162-60-9 | PubChem[1] |
| Molecular Formula | C₁₀H₁₄N₂O | PubChem[1] |
| Molecular Weight | 178.23 g/mol | PubChem[1] |
| Monoisotopic Mass | 178.110613074 Da | PubChem[1] |
| Form | Solid | Hit2Lead[2] |
| XLogP3 (Predicted) | 0.6 | PubChem[1] |
| Boiling Point (Predicted) | 291.21 - 330.52 °C | Chemchart[3] |
| Melting Point (Predicted) | 100.96 °C | Chemchart[3] |
| Water Solubility (Predicted) | 8,277 - 78,321 mg/L | Chemchart[3] |
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with several hazards that necessitate careful handling.[1]
Table of GHS Hazard Classifications
| GHS Pictogram | Hazard Code | Hazard Statement | Precautionary Measures |
|---|---|---|---|
| H302 | Harmful if swallowed | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. | |
| H312 | Harmful in contact with skin | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water. | |
| H315 | Causes skin irritation | P280: Wear protective gloves. P332+P313: If skin irritation occurs: Get medical advice/attention. | |
| H319 | Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| | H332 | Harmful if inhaled | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Self-Validating Handling Protocol:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to mitigate inhalation risk.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Spill Management: Keep appropriate spill cleanup materials (e.g., absorbent pads) readily available. In case of a spill, evacuate non-essential personnel, ensure adequate ventilation, and absorb the material with an inert substance.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
Synthesis and Purification
The most reliable and common synthetic route to this compound involves the reduction of its nitro-aromatic precursor, 2-(2-nitrophenyl)-N,N-dimethylacetamide. This precursor can be synthesized from commercially available starting materials.
Detailed Protocol: Synthesis of 2-(2-Nitrophenyl)-N,N-dimethylacetamide (Precursor)
This protocol is based on the synthesis of a similar compound, N-(2-nitrophenyl)-2-dimethylaminoacetamide, which involves the reaction of a chloroacetamide with dimethylamine.[4] A more direct approach is the amidation of the corresponding acid chloride.
Causality: The conversion of the carboxylic acid to an acid chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by dimethylamine to form the stable tertiary amide.
-
Materials: 2-Nitrophenylacetic acid, thionyl chloride (SOCl₂), anhydrous dichloromethane (DCM), dimethylamine (2M solution in THF), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate (MgSO₄).
-
Step-by-Step Methodology:
-
Acid Chloride Formation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-nitrophenylacetic acid (1.0 eq). Add anhydrous DCM (approx. 0.2 M) and a catalytic amount of DMF (1-2 drops). Cool the flask to 0 °C in an ice bath. Add thionyl chloride (1.2 eq) dropwise over 15 minutes.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Solvent Removal: Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-(2-nitrophenyl)acetyl chloride is used immediately in the next step.
-
Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add dimethylamine solution (2.5 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Workup: After stirring for 1 hour at room temperature, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Purification can be achieved via flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient).
-
Detailed Protocol: Catalytic Hydrogenation to the Final Product
Causality: Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method for the reduction of aromatic nitro groups to amines. The catalyst provides a surface for the heterolytic cleavage of H₂ gas, generating active hydrogen species that readily reduce the nitro group without affecting the amide functionality.
-
Materials: 2-(2-Nitrophenyl)-N,N-dimethylacetamide, 10% Palladium on carbon (Pd/C, 5-10 mol%), methanol or ethanol, hydrogen gas (H₂).
-
Step-by-Step Methodology:
-
Setup: In a hydrogenation flask (e.g., a Parr shaker bottle), dissolve the nitro-precursor (1.0 eq) in methanol or ethanol.
-
Catalyst Addition: Carefully add the Pd/C catalyst under a stream of nitrogen. Caution: Pd/C is flammable in the presence of air and solvents.
-
Hydrogenation: Seal the vessel and purge it with nitrogen, followed by purging with hydrogen gas. Pressurize the vessel with H₂ (typically 40-50 psi) and stir vigorously at room temperature.
-
Monitoring (Self-Validation): The reaction is self-validating as its progress can be monitored by the uptake of hydrogen from the pressure gauge. It can also be checked by thin-layer chromatography (TLC) until the starting material is fully consumed.
-
Workup: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield this compound, which is often pure enough for subsequent steps. If necessary, it can be further purified by recrystallization from a suitable solvent like ethyl acetate/hexanes.
-
Characterization
To confirm the identity and purity of the final product, standard analytical techniques should be employed.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the N,N-dimethyl protons (singlet, ~2.9-3.1 ppm, 6H), the methylene protons (singlet, ~3.5-3.7 ppm, 2H), the aromatic protons (multiplets, ~6.6-7.2 ppm, 4H), and the broad amine protons (singlet, ~4.5-5.5 ppm, 2H, D₂O exchangeable). |
| ¹³C NMR | Resonances for the N,N-dimethyl carbons (~35-37 ppm), the methylene carbon (~40 ppm), the aromatic carbons (~115-145 ppm), and the amide carbonyl carbon (~170-172 ppm). |
| IR Spectroscopy | Characteristic N-H stretching bands for the primary amine (~3300-3500 cm⁻¹), C-H stretching bands (~2800-3000 cm⁻¹), and a strong C=O stretching band for the tertiary amide (~1630-1650 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak ([M]+) corresponding to the calculated exact mass (178.11). |
Core Reactivity and Mechanistic Pathways
The synthetic utility of this compound stems from the cooperative reactivity of its ortho-disposed functional groups, which serves as a linchpin for constructing heterocyclic systems.
Principle of Intramolecular Cyclization
The core reactivity involves an intramolecular nucleophilic attack of the primary amine onto an electrophilic center generated from the acetamide side chain. This process is typically facilitated by acid or base catalysis and often involves condensation with another molecule to build the final heterocyclic ring.
Application: Synthesis of 1,5-Benzodiazepine Derivatives
1,5-Benzodiazepines are a class of compounds known for a wide range of biological activities, including acting as anticonvulsant, anti-inflammatory, and sedative agents.[5] The synthesis from this compound typically involves a condensation reaction with a ketone.[5][6]
Detailed Protocol: Synthesis of a 1,5-Benzodiazepine Derivative
Causality: An acid catalyst protonates the ketone, increasing its electrophilicity for attack by one of the substrate's amino groups. Subsequent intramolecular condensation and dehydration form the stable seven-membered diazepine ring. Using a solid acid catalyst like H-MCM-22 simplifies workup, as it can be removed by simple filtration.[5]
-
Materials: this compound (1.0 eq), an appropriate ketone (e.g., acetone, 2.5 eq), an acid catalyst (e.g., H-MCM-22 zeolite, 100 mg per mmol of substrate), and a suitable solvent (e.g., acetonitrile).[5]
-
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add this compound, the ketone, the acid catalyst, and acetonitrile.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring (Self-Validation): Monitor the reaction's completion by spotting the mixture on a TLC plate (e.g., using 10% ethyl acetate in hexane as the mobile phase) and observing the disappearance of the starting material spot.[5]
-
Workup: Upon completion, add ethyl acetate to the reaction mixture and filter to recover the catalyst.
-
Isolation: Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford the desired 1,5-benzodiazepine derivative.[5]
-
Applications in Drug Discovery and Development
The primary value of this compound lies in its role as a building block for creating libraries of complex molecules for high-throughput screening.[7]
-
Access to Privileged Scaffolds: Benzodiazepines and quinazolinones are considered "privileged structures" in medicinal chemistry because they are known to bind to multiple biological targets, increasing the probability of finding new therapeutic agents.[6]
-
Lead Optimization: The straightforward synthesis allows for the rapid creation of analogues. By varying the ketone or other coupling partners used in the cyclization step, chemists can systematically modify the final structure to optimize potency, selectivity, and pharmacokinetic properties.
-
Precursor for Fused Heterocycles: Beyond benzodiazepines, this intermediate is a precursor for other fused ring systems like triazolo-, oxadiazolo-, and oxazino-benzodiazepines, further expanding its utility in exploring chemical space.[5]
Conclusion
This compound is more than a simple chemical; it is a strategic tool for the efficient construction of molecular complexity. Its bifunctional nature, combined with a straightforward and reliable synthetic route, makes it an indispensable intermediate for accessing high-value heterocyclic scaffolds. For researchers in drug discovery, this compound provides a robust starting point for generating diverse compound libraries, accelerating the journey from initial hit identification to lead optimization.
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structural elucidation of 2-(2-aminophenyl)-N,N-dimethylacetamide
An In-depth Technical Guide to the Structural Elucidation of 2-(2-aminophenyl)-N,N-dimethylacetamide
Abstract
The definitive confirmation of a molecule's chemical structure is a foundational requirement in chemical synthesis, drug discovery, and materials science. Misidentification can lead to catastrophic failures in downstream applications, rendering subsequent research invalid. This guide provides a comprehensive, multi-technique protocol for the (C₁₀H₁₄N₂O). We move beyond a simple recitation of methods to detail the underlying scientific rationale for each analytical choice, creating a self-validating workflow. By integrating data from High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques (¹H, ¹³C, DEPT, COSY, HSQC, HMBC), we present a robust and logical pathway to unambiguously confirm the molecular structure, ensuring the highest degree of scientific integrity.
Introduction: The Imperative of Structural Verification
In any research and development pipeline, the synthesized molecule is the central component. All subsequent biological, physical, and chemical data are predicated on its assumed structure. Therefore, the structural elucidation process is not a perfunctory quality control step but the very bedrock of the project's validity. This guide treats it as such, outlining a systematic approach that builds a case for the structure of this compound, with each piece of analytical data corroborating the others.
The target molecule, this compound, possesses several key structural features that are amenable to spectroscopic analysis: a disubstituted aromatic ring, a primary amine, a tertiary amide, a methylene bridge, and two magnetically equivalent methyl groups. Our strategy is designed to systematically identify and place each of these features.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O | PubChem CID 12884235[1] |
| Molecular Weight | 178.23 g/mol | PubChem CID 12884235[1] |
| Monoisotopic Mass | 178.110613074 Da | PubChem CID 12884235[1] |
| IUPAC Name | This compound | PubChem CID 12884235[1] |
| CAS Number | 86162-60-9 | PubChem CID 12884235[1] |
The Integrated Analytical Workflow
Structural elucidation is most powerful when treated as an integrated process rather than a series of disconnected experiments. Each technique provides a unique piece of the puzzle, and their collective data should be internally consistent. Our workflow is designed to first establish the elemental composition, then identify the functional groups present, and finally map the precise atomic connectivity.
Caption: Key expected HMBC correlations for structural confirmation.
Crucial HMBC Correlations for Verification:
-
Methylene Protons (b) to Carbonyl Carbon (C=O): This correlation definitively links the methylene bridge to the amide functionality.
-
Methylene Protons (b) to Aromatic Carbons (C₂ and C₆): This proves the methylene group is attached to the aromatic ring at position 2.
-
N-Methyl Protons (a) to Carbonyl Carbon (C=O): This confirms the dimethylamino group is part of the amide.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum. Ensure proper shimming to obtain high-resolution signals.
-
¹³C and DEPT Acquisition: Acquire a proton-decoupled ¹³C spectrum, followed by DEPT-135 and DEPT-90 experiments.
-
2D NMR Acquisition: Perform standard gradient-selected COSY, HSQC, and HMBC experiments. Optimize acquisition and processing parameters to achieve good resolution and signal-to-noise.
-
D₂O Shake (Optional): To confirm the -NH₂ signal, add one drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H spectrum. The broad signal attributed to the amine protons should disappear or significantly diminish.
-
Data Analysis: Process all spectra using appropriate software. Systematically assign all ¹H and ¹³C signals using the 1D and 2D correlation data, ensuring all observed correlations are consistent with the proposed structure.
Conclusion: A Self-Validating Structural Proof
The is achieved not by a single measurement but by the convergence of evidence from orthogonal analytical techniques.
-
HRMS establishes the correct elemental formula (C₁₀H₁₄N₂O).
-
IR Spectroscopy confirms the presence of the key functional groups: a primary amine and a tertiary amide.
-
¹H and ¹³C NMR provide an inventory of all hydrogen and carbon environments.
-
2D NMR (COSY, HSQC, and especially HMBC) serves as the ultimate arbiter, piecing together the molecular fragments into a single, unambiguous structure.
The consistency across all datasets provides a self-validating and trustworthy confirmation of the molecule's identity. This rigorous approach ensures the integrity of all subsequent research and development efforts that rely on this compound.
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A Technical Guide to the Theoretical Analysis of 2-(2-aminophenyl)-N,N-dimethylacetamide: A Computational Chemistry Perspective
Abstract
This technical guide provides a comprehensive framework for the theoretical investigation of 2-(2-aminophenyl)-N,N-dimethylacetamide, a molecule of interest in medicinal chemistry and materials science. We delve into the core quantum chemical calculations used to elucidate its structural, vibrational, and electronic properties. This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical workflows for computational analysis. By leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we outline a systematic approach to predict molecular geometry, vibrational spectra (FT-IR), electronic spectra (UV-Vis), and frontier molecular orbitals (HOMO-LUMO). The causality behind methodological choices is explained to ensure a robust and reproducible computational study.
Introduction: The Rationale for Computational Scrutiny
This compound (C₁₀H₁₄N₂O) is a bifunctional organic compound featuring a substituted aniline ring and a dimethylacetamide moiety.[1][2] Its structural motifs are prevalent in pharmacologically active compounds, suggesting its potential as a versatile scaffold for drug design.[3] Before embarking on extensive and costly experimental synthesis and testing, in silico analysis provides a powerful, cost-effective avenue to predict molecular behavior and properties.
Theoretical calculations allow us to:
-
Determine the most stable three-dimensional conformation.
-
Predict spectroscopic signatures for structural verification.
-
Understand electronic properties that govern reactivity and intermolecular interactions.
-
Identify potential sites for metabolic activity or binding to biological targets.
This guide establishes a validated workflow for generating these critical insights, grounded in the principles of quantum mechanics.
Core Computational Methodology: A Self-Validating System
The cornerstone of modern computational chemistry for molecules of this size is Density Functional Theory (DFT). DFT offers an optimal balance between computational cost and accuracy by approximating the many-body electronic Schrödinger equation.
The Choice of Functional and Basis Set: The 'Why' Behind the 'How'
For a reliable prediction of the properties of an organic molecule like this compound, the selection of a DFT functional and basis set is paramount.
-
Functional: We recommend the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of organic systems. It has a long-standing track record of providing excellent results for geometry, vibrational frequencies, and thermochemistry for a wide range of molecules.[4]
-
Basis Set: The 6-311++G(d,p) basis set is selected for its robustness.
-
6-311G: A triple-zeta basis set that provides a flexible description of the valence electrons.
-
++: Diffuse functions are added for both heavy atoms and hydrogen. These are essential for accurately modeling systems with lone pairs and for describing non-covalent interactions.
-
(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These allow for orbital shapes to distort, which is critical for describing chemical bonds accurately.
-
This combination (B3LYP/6-311++G(d,p)) represents a widely accepted standard that provides results in good agreement with experimental data for similar molecules.[4]
The Computational Workflow
A rigorous theoretical study follows a logical sequence of calculations. Each step builds upon the previous one, creating a self-validating process.
Predicted Molecular Properties: Results and Discussion
Optimized Molecular Geometry
The first critical step is to find the molecule's most stable 3D structure by minimizing its energy. The resulting optimized geometry provides fundamental data on bond lengths, bond angles, and dihedral angles. These theoretical values serve as a benchmark for comparison with experimental data (e.g., from X-ray crystallography). For analogous N-(2-aminophenyl) acetamide structures, DFT calculations have shown excellent agreement with experimental bond lengths and angles.[4]
Table 1: Predicted Key Geometrical Parameters (Illustrative) (Note: These are expected values based on similar structures. Actual calculation is required for precise data.)
| Parameter | Bond/Atoms Involved | Predicted Value |
| Bond Length | C=O (Amide) | ~1.24 Å |
| Bond Length | C-N (Amide) | ~1.36 Å |
| Bond Length | C-C (Aromatic) | ~1.39 - 1.41 Å |
| Bond Angle | O=C-N (Amide) | ~122° |
| Dihedral Angle | C-C-N-H (Amine torsion) | Varies (conformer dependent) |
Vibrational Analysis (FT-IR Spectroscopy)
Once the optimized geometry is confirmed as a true energy minimum (indicated by the absence of imaginary frequencies), a frequency calculation can be performed. This simulates the molecule's vibrational modes, which correspond to the peaks observed in an experimental FT-IR spectrum.
Why this is crucial: Theoretical vibrational analysis allows for the unambiguous assignment of spectral peaks to specific functional group movements (stretching, bending, etc.). This is invaluable for interpreting complex experimental spectra. It is standard practice to apply a scaling factor (typically ~0.96 for B3LYP/6-311++G(d,p)) to the calculated frequencies to correct for anharmonicity and other systematic errors.[5]
Table 2: Predicted Prominent Vibrational Frequencies (Illustrative)
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Asymmetric/Symmetric Stretch | Primary Amine (-NH₂) | ~3500 - 3400 |
| C-H Aromatic Stretch | Phenyl Ring | ~3100 - 3000 |
| C-H Aliphatic Stretch | -CH₂- and -CH₃ | ~2980 - 2850 |
| C=O Amide I Stretch | Amide (-CONH-) | ~1680 - 1650 |
| N-H Amide II Bend | Amide (-CONH-) | ~1570 - 1510 |
| C-N Stretch | Amide & Amine | ~1350 - 1200 |
Electronic Properties and Frontier Molecular Orbitals (FMO)
The electronic character of a molecule is dictated by its molecular orbitals. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO: Represents the ability to donate an electron. Regions with high HOMO density are nucleophilic.
-
LUMO: Represents the ability to accept an electron. Regions with high LUMO density are electrophilic.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily excitable.[4]
For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, while the LUMO may be distributed across the acetamide group and the aromatic ring. This distribution is key to understanding its charge transfer properties.
UV-Vis Spectral Analysis
Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectrum (UV-Vis).[6] This calculation simulates the transition of an electron from an occupied orbital (like the HOMO) to an unoccupied orbital (like the LUMO) upon absorption of light. The calculation provides the absorption wavelength (λmax) and the oscillator strength (a measure of transition probability). This allows for a direct comparison with experimental UV-Vis spectra, aiding in the confirmation of the molecule's electronic structure.[5]
Protocol: Step-by-Step Computational Workflow
This protocol outlines the key steps using a common quantum chemistry software package like Gaussian.
-
Molecule Construction:
-
Build the 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro).
-
Perform an initial, low-level geometry cleanup using molecular mechanics if available.
-
-
Geometry Optimization and Frequency Calculation:
-
Set up the calculation input file.
-
Keyword Line: #p B3LYP/6-311++G(d,p) Opt Freq
-
B3LYP/6-311++G(d,p): Specifies the theory level.
-
Opt: Requests a geometry optimization.
-
Freq: Requests a frequency calculation to be performed on the optimized geometry.
-
-
Specify the charge (0) and multiplicity (singlet).
-
Submit and run the calculation.
-
-
Verification of Optimization:
-
Open the output file.
-
Confirm that the optimization converged successfully.
-
Check the frequency results. Ensure there are no imaginary frequencies, which confirms the structure is a true minimum.
-
-
TD-DFT Calculation for UV-Vis Spectrum:
-
Use the optimized coordinates from the previous step.
-
Set up a new calculation input file.
-
Keyword Line: #p TD(NStates=10) B3LYP/6-311++G(d,p)
-
TD(NStates=10): Requests a Time-Dependent DFT calculation for the first 10 excited states.
-
-
Submit and run the calculation.
-
-
Analysis of Results:
-
Extract optimized coordinates, bond lengths, and angles from the optimization output.
-
Visualize vibrational modes and compare frequencies with experimental IR data.
-
Analyze the TD-DFT output to identify major electronic transitions, their corresponding wavelengths (λmax), and oscillator strengths.
-
Generate cube files for the HOMO and LUMO to visualize their spatial distribution.
-
Conclusion
The theoretical framework presented in this guide provides a robust and scientifically validated approach to characterizing this compound in silico. By employing DFT and TD-DFT with the B3LYP functional and a 6-311++G(d,p) basis set, researchers can reliably predict the molecule's geometry, vibrational spectra, and electronic properties. These computational insights are indispensable for guiding synthesis, interpreting experimental data, and accelerating the drug discovery and materials development process.
References
-
Taylor & Francis. (n.d.). n n dimethylacetamide – Knowledge and References. Retrieved January 17, 2026, from [Link]
-
Chemchart. (n.d.). This compound (86162-60-9). Retrieved January 17, 2026, from [Link]
-
Caloong Chemical Co., Ltd. (2023, June 21). 5 New Methods for the Preparation of N,N-Dimethylacetamide. Retrieved January 17, 2026, from [Link]
-
American Chemical Society. (2023, June 19). N,N−Dimethylacetamide. Retrieved January 17, 2026, from [Link]
-
National Institutes of Health. (n.d.). Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.
-
Semantic Scholar. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N‑Methylacetamide Fine Components. Retrieved January 17, 2026, from [Link]
-
National Institutes of Health. (n.d.). Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide. Retrieved January 17, 2026, from [Link]
-
Royal Society of Chemistry. (2018). Mechanistic Insight into Oxidized N,N-Dimethylacetamide as a source of Formaldehyde Related Process Derivatives. Retrieved January 17, 2026, from [Link]
-
PubMed Central. (2020, October 3). Synthesis, spectral analysis, molecular docking and DFT studies of 3-(2, 6-dichlorophenyl)-acrylamide and its dimer through QTAIM approach. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). DFT Analysis on Spectral and NLO properties of (2E)-3-[4-(dimethylamino) phenyl]-1-(naphthalen-2-yl) prop-2-en-1-one; a D-π-A Chalcone Derivative and its Docking studies as a potent Hepatoprotective agent. Retrieved January 17, 2026, from [Link]
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- 1. This compound (86162-60-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, spectral analysis, molecular docking and DFT studies of 3-(2, 6-dichlorophenyl)-acrylamide and its dimer through QTAIM approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
cyclization reactions of 2-(2-aminophenyl)-N,N-dimethylacetamide
An Application Guide to the Strategic Cyclization of 2-(2-aminophenyl)-N,N-dimethylacetamide in Heterocyclic Synthesis
Abstract
This technical guide provides researchers, synthetic chemists, and drug development professionals with a detailed exploration of the . This readily accessible precursor serves as a versatile building block for the synthesis of key nitrogen-containing heterocyclic scaffolds, primarily oxindoles and quinolinones. This document elucidates the underlying reaction mechanisms, provides detailed, field-tested experimental protocols, and offers insights into the strategic choices that govern reaction outcomes. By explaining the causality behind experimental design, this guide aims to empower researchers to effectively harness this substrate for the efficient construction of molecular architectures relevant to medicinal chemistry and materials science.
Introduction: A Versatile Precursor for Core Scaffolds
The synthesis of heterocyclic compounds remains a cornerstone of modern drug discovery and development. Among the myriad of precursors, this compound emerges as a particularly valuable starting material. Its structure contains two key nucleophilic centers—the primary aniline nitrogen and the enolizable α-carbon of the acetamide moiety—as well as an electrophilic amide carbonyl. This arrangement allows for selective intramolecular cyclization to form either five-membered or six-membered ring systems, depending on the chosen reaction conditions.
The primary cyclization pathways for this substrate lead to two privileged heterocyclic families:
-
Oxindoles: This five-membered lactam core is a prominent feature in numerous natural products and pharmaceutical agents, exhibiting a wide range of biological activities, including anti-cancer and anti-bacterial properties.[1]
-
Quinolones: The quinolone framework is renowned for its significance in medicinal chemistry, most notably as the core of many antibiotic agents.[2]
This application note will detail the primary synthetic strategies for directing the cyclization of this compound toward these valuable scaffolds.
Mechanistic Crossroads: Directing Cyclization Pathways
The reactivity of this compound is governed by the selective activation of its nucleophilic and electrophilic sites. The choice of catalyst and reaction conditions dictates which intramolecular reaction will predominate, leading to distinct heterocyclic products.
Pathway A: Intramolecular Nucleophilic Acyl Substitution for Quinolone Synthesis
Under acidic or thermal conditions, the primary aniline nitrogen can act as a nucleophile, attacking the electrophilic amide carbonyl. This pathway proceeds via an intramolecular nucleophilic acyl substitution, resulting in the formation of a six-membered ring and the expulsion of dimethylamine as a leaving group. This reaction leads directly to the 3,4-dihydroquinolin-2(1H)-one scaffold.
Pathway B: Intramolecular α-Arylation for Oxindole Synthesis
Alternatively, the reaction can be directed to form a five-membered ring through the formation of a new carbon-carbon bond. Modern methods, particularly palladium-catalyzed C-H activation or α-arylation, are highly effective for this transformation.[3] In this approach, a palladium catalyst facilitates the coupling of the amide enolate (formed at the α-carbon) with the ortho-position of the phenyl ring. This forms the oxindole core, a reaction that is often more efficient and proceeds under milder conditions than classical harsh base-catalyzed methods like the Madelung synthesis.[4][5]
The diagram below illustrates these divergent pathways originating from the common precursor.
Figure 1: Divergent cyclization pathways of this compound.
Experimental Protocols & Application Notes
The following sections provide detailed, step-by-step protocols for the synthesis of both quinolinone and oxindole scaffolds from this compound.
Protocol 1: Synthesis of 3,4-Dihydroquinolin-2(1H)-one via Acid-Catalyzed Intramolecular Amidation
This protocol leverages acid catalysis to promote the intramolecular attack of the aniline nitrogen onto the amide carbonyl, yielding the six-membered quinolinone ring system.
Workflow Diagram
Figure 2: Workflow for acid-catalyzed quinolinone synthesis.
Materials & Reagents
-
This compound
-
Toluene, anhydrous
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Protocol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous toluene to the flask to achieve a substrate concentration of approximately 0.1 M.
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.1 eq) to the stirring solution.
-
Heating and Reaction: Heat the mixture to reflux (approx. 110-112 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material. The reaction is typically complete within 4-12 hours.
-
Cooling and Quenching: Once the reaction is complete, allow the flask to cool to room temperature.
-
Aqueous Workup: Carefully pour the reaction mixture into a separatory funnel containing saturated NaHCO₃ solution to neutralize the acid. Extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3,4-dihydroquinolin-2(1H)-one.
Data Summary
| Parameter | Condition |
| Catalyst | p-Toluenesulfonic acid (p-TsOH) |
| Solvent | Toluene |
| Temperature | Reflux (~111 °C) |
| Time | 4-12 hours |
| Typical Yield | 75-90% |
Scientist's Notes & Mechanistic Insights
-
Causality of Reagents: p-TsOH acts as a Brønsted acid catalyst, protonating the amide carbonyl oxygen. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic aniline nitrogen.
-
Role of Dean-Stark Trap: While the primary leaving group is dimethylamine, the use of a Dean-Stark trap helps to remove water from the system (originating from the p-TsOH monohydrate and any trace moisture), driving the equilibrium towards product formation.
-
Trustworthiness & Validation: The reaction progress should be carefully monitored by TLC. A successful reaction will show the disappearance of the starting material spot and the appearance of a new, typically more polar, product spot. The final product's identity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 1,3,3-Trimethyloxindole via Palladium-Catalyzed Intramolecular α-Arylation
This protocol employs a modern palladium-catalyzed approach for the construction of the oxindole core. It relies on the formation of a C-C bond between the α-carbon of the amide and the aromatic ring. Note: For this specific transformation to yield a 3,3-disubstituted oxindole, a modified starting material, 2-(2-aminophenyl)-N,N,2-trimethylpropanamide, would be required. For the title compound, the product would be 1,3-dimethyloxindole. The following protocol is adapted for the synthesis of oxindoles from related N-aryl amide precursors and illustrates the general principles. A highly relevant method is the palladium-catalyzed cyclization of α-chloroacetanilides.[3]
Workflow Diagram
Figure 3: Workflow for palladium-catalyzed oxindole synthesis.
Materials & Reagents
-
2-(2-bromoanilino)-N,N-dimethylacetamide (a common precursor for this type of cyclization)
-
Palladium(II) acetate [Pd(OAc)₂]
-
2-(Di-tert-butylphosphino)biphenyl (JohnPhos) or similar bulky phosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
Step-by-Step Protocol
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), combine the 2-(2-bromoanilino)-N,N-dimethylacetamide (1.0 eq), Pd(OAc)₂ (0.02-0.05 eq), and the phosphine ligand (0.04-0.10 eq).
-
Reagent Addition: Add sodium tert-butoxide (1.2-1.5 eq). Evacuate and backfill the tube with the inert gas three times.
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a substrate concentration of 0.1-0.2 M.
-
Heating and Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 80-100 °C. Stir vigorously. Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 2-24 hours).
-
Cooling and Quenching: Cool the reaction mixture to room temperature. Dilute with diethyl ether and carefully quench by adding saturated NH₄Cl solution.
-
Filtration and Extraction: Filter the mixture through a pad of Celite® to remove palladium black, washing the pad with ether. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with diethyl ether.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure oxindole.
Data Summary
| Parameter | Condition |
| Catalyst | Pd(OAc)₂ / Bulky Phosphine Ligand |
| Base | Sodium tert-butoxide (NaOtBu) |
| Solvent | Toluene or Dioxane |
| Temperature | 80-110 °C |
| Time | 2-24 hours |
| Typical Yield | 65-95% |
Scientist's Notes & Mechanistic Insights
-
Causality of Reagents: This reaction follows a Pd(0)/Pd(II) catalytic cycle. The bulky, electron-rich phosphine ligand is crucial for promoting both the oxidative addition of the aryl bromide to the Pd(0) center and the subsequent reductive elimination that forms the C-C bond.[3]
-
Role of the Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the α-carbon, forming the amide enolate. This enolate is the active nucleophile that participates in the palladium-catalyzed coupling.
-
Trustworthiness & Validation: An inert atmosphere is critical for this reaction, as Pd(0) species are sensitive to oxygen. The use of a well-defined catalyst and ligand system ensures reproducibility. The reaction should be monitored for the formation of palladium black, which can indicate catalyst decomposition. Product confirmation is performed using standard spectroscopic methods.
Conclusion
This compound is a powerful and versatile substrate for constructing high-value heterocyclic scaffolds. By understanding the fundamental mechanistic principles, chemists can strategically select reaction conditions to favor either intramolecular amidation to produce quinolinones or palladium-catalyzed α-arylation to yield oxindoles. The protocols provided herein offer robust and reproducible methods for achieving these transformations, serving as a valuable resource for researchers in synthetic and medicinal chemistry.
References
-
Bischler, A., & Möhlau, R. (1892). Ueber die Entstehung einiger substituirter Indole. Berichte der deutschen chemischen Gesellschaft, 25(2), 2860-2873. [Link]
-
Madelung, W. (1912). Ueber eine neue Darstellungsweise für substituierte Indole. Berichte der deutschen chemischen Gesellschaft, 45(1), 1128-1134. [Link]
-
Organic-Chemistry.org. Madelung synthesis of indole. [Link]
-
Gevorgyan, A., et al. (2021). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. The Journal of Organic Chemistry, 86(17), 11986-11996. [Link]
-
Chemeurope.com. Bischler-Möhlau indole synthesis. [Link]
-
Kushwaha, D. Synthesis and Chemistry of Indole. Pharmaceutical Chemistry, B. Pharmacy 4th Semester Notes. [Link]
-
Organic Chemistry Portal. Synthesis of 4-quinolones. [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. [Link]
-
Adger, B. M., et al. (1995). Convergent, Regiospecific Synthesis of Quinolines from o-Aminophenylboronates. Organic Letters, 5(2), 235-237. [Link]
-
Sadowski, B., et al. (2016). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. Molecules, 21(10), 1373. [Link]
-
Hennessy, E. J., & Buchwald, S. L. (2003). A General and Mild Copper-Catalyzed Synthesis of Oxindoles. Journal of the American Chemical Society, 125(40), 12084-12085. [Link]
-
Taylor, R. J. K., et al. (2020). Oxindole synthesis via polar–radical crossover of ketene-derived amide enolates in a formal [3 + 2] cycloaddition. Chemical Science, 11(3), 782-788. [Link]
-
ResearchGate. Palladium‐catalyzed cyclization of 2‐phenyl acetanilides. [Link]
Sources
- 1. Oxindole synthesis via polar–radical crossover of ketene-derived amide enolates in a formal [3 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Quinolone synthesis [organic-chemistry.org]
- 3. Oxindole synthesis [organic-chemistry.org]
- 4. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 5. bhu.ac.in [bhu.ac.in]
Application Notes and Protocols for the Synthesis of Novel Benzodiazepine Scaffolds from 2-(2-aminophenyl)-N,N-dimethylacetamide
Abstract
This document provides a comprehensive guide for the synthesis of a novel 1,4-benzodiazepine-2-one scaffold, specifically 1,4-dihydro-N,N-dimethyl-2-oxo-2H-1,4-benzodiazepin-5-acetamide, commencing from the readily accessible starting material, 2-(2-aminophenyl)-N,N-dimethylacetamide. While direct literature precedents for this specific transformation are scarce, this protocol is built upon well-established principles of benzodiazepine synthesis, primarily the reaction of an o-phenylenediamine derivative with an α-haloacetyl halide followed by an intramolecular cyclization. This application note is intended for researchers and professionals in drug development and medicinal chemistry, offering a detailed, step-by-step protocol, mechanistic insights, and a discussion of the underlying chemical principles.
Introduction
Benzodiazepines are a cornerstone class of psychoactive compounds, renowned for their anxiolytic, sedative, hypnotic, and anticonvulsant properties.[1][2] The therapeutic utility of this scaffold has spurred extensive research into novel synthetic routes to access structurally diverse analogues with potentially improved pharmacological profiles. Classical synthetic strategies often involve the condensation of o-phenylenediamines with various carbonyl compounds or the cyclization of 2-aminobenzamides.[3][4][5]
This guide delineates a robust, two-step synthetic pathway to a novel benzodiazepine derivative, leveraging this compound as the starting material. The presence of the N,N-dimethylacetamide moiety at the 2-position of the aniline ring offers a unique handle for further functionalization, making the resulting benzodiazepine an attractive intermediate for the development of new chemical entities. The proposed synthesis involves an initial acylation of the primary aromatic amine with bromoacetyl bromide, followed by a base-mediated intramolecular cyclization to construct the characteristic seven-membered diazepine ring.
Mechanistic Rationale
The synthesis proceeds through a two-stage mechanism: N-acylation followed by intramolecular cyclization.
Stage 1: N-Acylation
The primary aromatic amine of this compound is a potent nucleophile and will selectively react with the highly electrophilic carbonyl carbon of bromoacetyl bromide. This results in the formation of the intermediate, 2-(2-(bromoacetamido)phenyl)-N,N-dimethylacetamide. A mild base, such as pyridine, is employed to scavenge the HBr byproduct, driving the reaction to completion.
Stage 2: Intramolecular Cyclization
The introduction of a strong, non-nucleophilic base, such as sodium hydride (NaH), facilitates the deprotonation of the amide nitrogen. The resulting amide anion then acts as an intramolecular nucleophile, attacking the electrophilic carbon bearing the bromine atom. This intramolecular SN2 reaction leads to the formation of the seven-membered benzodiazepine ring.
.dot digraph "Reaction_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=none, fontname="Arial", fontsize=10]; edge [arrowhead=vee, penwidth=1.5];
// Reactants start_material [label="this compound", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; reagent1 [label="Bromoacetyl Bromide", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; base1 [label="Pyridine", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Intermediate intermediate [label="2-(2-(bromoacetamido)phenyl)-N,N-dimethylacetamide", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];
// Second Step Reagents base2 [label="Sodium Hydride (NaH)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Product product [label="1,4-dihydro-N,N-dimethyl-2-oxo-2H-1,4-benzodiazepin-5-acetamide", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start_material -> intermediate [label="N-Acylation"]; reagent1 -> intermediate; base1 -> intermediate; intermediate -> product [label="Intramolecular\nCyclization"]; base2 -> product; } .enddot Figure 1: Proposed synthetic pathway.
Experimental Protocols
Materials and Equipment
| Reagents and Solvents | Equipment |
| This compound | Round-bottom flasks |
| Bromoacetyl bromide | Magnetic stirrer with heating mantle |
| Pyridine (anhydrous) | Condenser |
| Dichloromethane (DCM, anhydrous) | Dropping funnel |
| Sodium hydride (60% dispersion in mineral oil) | Inert atmosphere setup (Nitrogen or Argon) |
| Tetrahydrofuran (THF, anhydrous) | Thin Layer Chromatography (TLC) plates |
| Ethyl acetate | Column chromatography setup |
| Hexane | Rotary evaporator |
| Sodium sulfate (anhydrous) | NMR spectrometer |
| Silica gel (for column chromatography) | Mass spectrometer |
Safety Precautions: Bromoacetyl bromide is highly corrosive and lachrymatory. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere.
Step 1: Synthesis of 2-(2-(bromoacetamido)phenyl)-N,N-dimethylacetamide
-
To a dry 250 mL round-bottom flask under an inert atmosphere, add this compound (10 mmol, 1.92 g) and anhydrous dichloromethane (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine (12 mmol, 0.97 mL) to the stirred solution.
-
In a separate dropping funnel, dissolve bromoacetyl bromide (11 mmol, 0.96 mL) in anhydrous dichloromethane (20 mL).
-
Add the bromoacetyl bromide solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (Eluent: 50% Ethyl acetate in Hexane).
-
Upon completion, quench the reaction by slowly adding 50 mL of water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate. The product can be used in the next step without further purification or purified by column chromatography if necessary.
Step 2: Synthesis of 1,4-dihydro-N,N-dimethyl-2-oxo-2H-1,4-benzodiazepin-5-acetamide
-
To a dry 500 mL round-bottom flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 20 mmol, 0.8 g).
-
Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, carefully decanting the hexane each time.
-
Add anhydrous tetrahydrofuran (150 mL) to the flask.
-
Dissolve the crude 2-(2-(bromoacetamido)phenyl)-N,N-dimethylacetamide from the previous step in anhydrous THF (50 mL).
-
Add the solution of the intermediate dropwise to the stirred suspension of sodium hydride at room temperature over 1 hour.
-
After the addition is complete, stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by TLC (Eluent: 70% Ethyl acetate in Hexane).
-
Upon completion, carefully quench the reaction by slowly adding saturated ammonium chloride solution (20 mL) at 0 °C.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (Eluent: Gradient of 50-80% Ethyl acetate in Hexane) to afford the pure 1,4-dihydro-N,N-dimethyl-2-oxo-2H-1,4-benzodiazepin-5-acetamide.
Characterization Data (Hypothetical)
| Compound | Molecular Formula | Molecular Weight | Appearance | 1H NMR (CDCl3, δ ppm) | Mass Spec (m/z) |
| Product | C13H15N3O2 | 245.28 | Off-white solid | 8.15 (s, 1H, NH), 7.20-7.50 (m, 4H, Ar-H), 4.30 (s, 2H, CH2), 3.85 (s, 2H, CH2), 3.05 (s, 3H, N-CH3), 2.90 (s, 3H, N-CH3) | [M+H]+ = 246.12 |
Discussion and Field-Proven Insights
The choice of reagents and conditions in this protocol is critical for a successful synthesis.
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial, particularly in the cyclization step, as sodium hydride reacts violently with water.
-
Base Selection: Pyridine is a suitable base for the initial acylation as it is strong enough to neutralize the HBr byproduct without promoting premature cyclization or side reactions. For the intramolecular cyclization, a strong, non-nucleophilic base like sodium hydride is essential to deprotonate the amide nitrogen effectively.
-
Solvent Choice: Dichloromethane is an excellent solvent for the acylation step due to its inertness and ability to dissolve the starting materials. Tetrahydrofuran is the preferred solvent for the cyclization step as it is polar enough to solvate the intermediate and is compatible with sodium hydride.
-
Purification: While the intermediate can often be used crude, purification at this stage can lead to a cleaner final product. The final product should be purified by column chromatography to remove any unreacted starting material and side products.
Workflow Visualization
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// Nodes for Step 1 start [label="Dissolve this compound\nand pyridine in anhydrous DCM", fillcolor="#F1F3F4", fontcolor="#202124"]; add_bromoacetyl [label="Add bromoacetyl bromide solution\ndropwise at 0°C", fillcolor="#EA4335", fontcolor="#FFFFFF"]; react_step1 [label="Stir at room temperature for 4-6 hours", fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup_step1 [label="Aqueous workup and extraction", fillcolor="#FBBC05", fontcolor="#202124"]; isolate_intermediate [label="Isolate crude intermediate", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes for Step 2 prepare_nah [label="Prepare NaH suspension in anhydrous THF", fillcolor="#F1F3F4", fontcolor="#202124"]; add_intermediate [label="Add intermediate solution dropwise\nto NaH suspension", fillcolor="#EA4335", fontcolor="#FFFFFF"]; react_step2 [label="Stir at room temperature for 12-18 hours", fillcolor="#4285F4", fontcolor="#FFFFFF"]; quench_workup [label="Quench with NH4Cl and perform\naqueous workup and extraction", fillcolor="#FBBC05", fontcolor="#202124"]; purify_product [label="Purify by column chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; final_product [label="Obtain pure benzodiazepine product", shape=ellipse, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];
// Connections start -> add_bromoacetyl; add_bromoacetyl -> react_step1; react_step1 -> workup_step1; workup_step1 -> isolate_intermediate; isolate_intermediate -> add_intermediate; prepare_nah -> add_intermediate; add_intermediate -> react_step2; react_step2 -> quench_workup; quench_workup -> purify_product; purify_product -> final_product; } .enddot Figure 2: Step-by-step experimental workflow.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of a novel 1,4-benzodiazepine-2-one derivative from this compound. By following the outlined procedures and adhering to the safety precautions, researchers can reliably access this new scaffold for further investigation in drug discovery and development programs. The methodology is based on established and robust chemical transformations, ensuring a high probability of success for scientists with a foundational knowledge of organic synthesis.
References
-
Teli, S., Teli, P., Soni, S., Sahiba, N., & Agarwal, S. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(5), 3239-3263. [Link]
-
El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & Abdel-Hafez, A. A.-M. (2009). Synthesis and pharmacological activity of 1,4-benzodiazepine derivatives. Bioorganic & Medicinal Chemistry, 17(5), 1857-1863. [Link]
-
Chen, J., Liang, E., Shi, J., Wu, Y., Wen, K., Yao, X., & Tang, X. (2021). Metal-free synthesis of 1,4-benzodiazepines and quinazolinones from hexafluoroisopropyl 2-aminobenzoates at room temperature. Organic & Biomolecular Chemistry, 19(7), 1545-1549. [Link]
-
Santilli, A. A., & Osdene, T. S. (1965). 5H-1,4-Benzodiazepin-5-ones. Ring-Closure Reactions of Substituted 2-Aminobenzamides. The Journal of Organic Chemistry, 30(7), 2102-2105. [Link]
-
Chemistry Steps. (n.d.). Synthesis of Diazepam. Retrieved January 17, 2026, from [Link]
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- 1. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and pharmacological activity of 1,4-benzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metal-free synthesis of 1,4-benzodiazepines and quinazolinones from hexafluoroisopropyl 2-aminobenzoates at room temperature - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00324K [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
The Strategic Synthesis of Quinazolinones: A Detailed Guide Utilizing 2-(2-aminophenyl)-N,N-dimethylacetamide
Abstract
This comprehensive guide provides detailed application notes and protocols for the synthesis of quinazolinones, a class of heterocyclic compounds of significant interest to the pharmaceutical and drug development sectors. Quinazolinones are recognized for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] This document focuses on a versatile synthetic strategy commencing with the preparation of the key intermediate, 2-(2-aminophenyl)-N,N-dimethylacetamide. We will explore its synthesis from a readily available nitro-aromatic precursor and subsequent cyclization to the quinazolinone scaffold using various electrophilic partners. This guide is intended for researchers, medicinal chemists, and process development scientists, offering in-depth technical details, mechanistic insights, and step-by-step protocols to facilitate the efficient synthesis of this valuable heterocyclic core.
Introduction: The Enduring Importance of the Quinazolinone Scaffold
The quinazolinone framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[2] The inherent stability of the quinazolinone nucleus, coupled with the diverse biological activities exhibited by its derivatives, has made it a focal point of drug discovery efforts for decades.[1] From the pioneering sedative-hypnotic methaqualone to modern targeted cancer therapies, the versatility of the quinazolinone core continues to inspire the development of novel therapeutic agents.[1] The ability to readily functionalize the quinazolinone ring at various positions allows for the fine-tuning of its pharmacological profile, making it an attractive target for the synthesis of compound libraries in drug discovery campaigns.
PART 1: Synthesis of the Key Precursor: this compound
A crucial starting material for the targeted synthesis of quinazolinones is this compound. Its preparation involves a two-step sequence starting from N-(2-nitrophenyl)-2-chloroacetamide.
Step 1.1: Synthesis of N-(2-nitrophenyl)-2-dimethylaminoacetamide
This initial step involves a nucleophilic substitution reaction where the chlorine atom of N-(2-nitrophenyl)-2-chloroacetamide is displaced by dimethylamine.
Protocol 1: Synthesis of N-(2-nitrophenyl)-2-dimethylaminoacetamide
| Reagent | MW | Amount | Molar Eq. |
| N-(2-nitrophenyl)-2-chloroacetamide | 214.61 | 14.9 g | 1.0 |
| Dimethylamine (33% w/w in ethanol) | 45.08 | 40 mL | - |
| Ethanol | 46.07 | 70 mL | - |
| Potassium Hydroxide (40% w/v aq.) | 56.11 | 100 mL | - |
| Diethyl Ether | 74.12 | 3 x 100 mL | - |
| Magnesium Sulfate (anhydrous) | 120.37 | q.s. | - |
Procedure:
-
To a suspension of N-(2-nitrophenyl)-2-chloroacetamide (14.9 g) in ethanol (70 mL) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add a 33% (w/w) solution of dimethylamine in ethanol (40 mL).
-
Heat the reaction mixture to reflux with stirring for 2 hours.
-
After cooling to room temperature, remove the ethanol and excess dimethylamine under reduced pressure using a rotary evaporator.
-
Treat the solid residue with a 40% (w/v) aqueous solution of potassium hydroxide (100 mL).
-
Extract the resulting suspension with diethyl ether (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield N-(2-nitrophenyl)-2-dimethylaminoacetamide. The product (approx. 13.8 g) should be a solid with a melting point of 44°-47° C and is typically of sufficient purity for the subsequent step.[3]
Step 1.2: Reduction of the Nitro Group to Form this compound
The conversion of the nitro group to a primary amine is a critical step. This can be effectively achieved through catalytic hydrogenation or by using a classical chemical reducing agent like tin(II) chloride in hydrochloric acid.
Protocol 2: Reduction of N-(2-nitrophenyl)-2-dimethylaminoacetamide
| Reagent | MW | Amount | Molar Eq. |
| N-(2-nitrophenyl)-2-dimethylaminoacetamide | 223.24 | 10.0 g | 1.0 |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 42.6 g | 4.2 |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | 100 mL | - |
| Sodium Hydroxide (50% w/v aq.) | 40.00 | As needed | - |
| Ethyl Acetate | 88.11 | 3 x 100 mL | - |
| Brine | - | 50 mL | - |
| Sodium Sulfate (anhydrous) | 142.04 | q.s. | - |
Procedure:
-
In a round-bottom flask, dissolve N-(2-nitrophenyl)-2-dimethylaminoacetamide (10.0 g) in concentrated hydrochloric acid (100 mL) with stirring.
-
Cool the solution in an ice bath and add tin(II) chloride dihydrate (42.6 g) portion-wise, maintaining the temperature below 20°C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3 hours.
-
Cool the mixture again in an ice bath and carefully neutralize by the slow addition of a 50% (w/v) aqueous sodium hydroxide solution until the pH is approximately 8-9.
-
Extract the resulting mixture with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound as an oil or low-melting solid.
PART 2: Cyclization to the Quinazolinone Core
With the key precursor in hand, the quinazolinone ring can be constructed through cyclization with a suitable one-carbon (C1) or two-carbon (C2) electrophile. We present protocols for the synthesis of the parent quinazolinone and the 2-methyl substituted derivative.
Method A: Synthesis of Quinazolin-4(3H)-one
The reaction of this compound with an orthoformate provides a direct route to the unsubstituted quinazolinone core.
Protocol 3: Synthesis of Quinazolin-4(3H)-one
| Reagent | MW | Amount | Molar Eq. |
| This compound | 178.23 | 5.0 g | 1.0 |
| Triethyl Orthoformate | 148.19 | 10.0 mL | ~2.5 |
| Acetic Acid (glacial) | 60.05 | 15 mL | - |
| Ethanol | 46.07 | 50 mL | - |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (5.0 g) in absolute ethanol (50 mL).
-
Add triethyl orthoformate (10.0 mL) and glacial acetic acid (15 mL).
-
Heat the reaction mixture at reflux for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by crystallization from ethanol or by trituration with a mixture of ether and pentane to yield pure quinazolin-4(3H)-one.[4]
Method B: Synthesis of 2-Methylquinazolin-4(3H)-one
Acetic anhydride serves as both the C2 source and the cyclizing agent in this efficient one-pot procedure.
Protocol 4: Synthesis of 2-Methylquinazolin-4(3H)-one
| Reagent | MW | Amount | Molar Eq. |
| This compound | 178.23 | 5.0 g | 1.0 |
| Acetic Anhydride | 102.09 | 20 mL | - |
Procedure:
-
In a round-bottom flask, suspend this compound (5.0 g) in acetic anhydride (20 mL).
-
Heat the mixture at reflux for 2-4 hours. The reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water with vigorous stirring.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-methylquinazolin-4(3H)-one.[5]
Visualization of Synthetic Pathways
The following diagrams illustrate the key transformations described in this guide.
Caption: Synthesis of the key precursor.
Caption: Cyclization to quinazolinone derivatives.
Mechanistic Considerations
The cyclization of this compound to the quinazolinone core proceeds through a cyclocondensation mechanism. In the case of orthoformates, the reaction is acid-catalyzed, involving the initial formation of a stabilized carbocation which is then attacked by the primary amino group. Subsequent intramolecular cyclization by the amide nitrogen and elimination of ethanol and dimethylamine leads to the aromatic quinazolinone.[4] When using acetic anhydride, the primary amine is first acetylated, followed by an intramolecular cyclization and dehydration to yield the 2-methylquinazolinone.
Conclusion
The synthetic routes detailed in this application note provide a robust and versatile platform for the preparation of quinazolinones from the key intermediate this compound. The protocols are designed to be accessible to researchers with a standard organic chemistry laboratory setup. The ability to introduce diversity at the 2-position of the quinazolinone ring by selecting different cyclizing agents underscores the utility of this synthetic strategy in medicinal chemistry and drug discovery programs.
References
-
Omics International. (2015). Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. [Link]
-
Organic Chemistry Portal. Synthesis of quinazolinones. [Link]
-
Journal of Medicinal Organic Chemistry. (2025). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. [Link]
-
National Center for Biotechnology Information. (2016). Quinazolines and quinazolinones as ubiquitous structural fragments in medicinal chemistry: An update on the development of synthetic methods and pharmacological diversification. [Link]
-
Organic Chemistry Portal. (2013). One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes via p-Toluenesulfonic Acid Catalyzed Cyclocondensation and Phenyliodine Diacetate Mediated Oxidative Dehydrogenation. [Link]
-
ResearchGate. Synthesis of quinazolinones between methyl arenes and anthranilamides reaction mechanism. [Link]
-
Royal Society of Chemistry. (2020). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. [Link]
-
Bentham Science. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. [Link]
-
National Center for Biotechnology Information. (2011). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. [Link]
-
National Center for Biotechnology Information. (2016). Synthesis of Tricyclic Quinazolinones via Intramolecular Cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones. [Link]
-
ResearchGate. Examples for synthesis of quinazolinones and our work. [Link]
-
National Center for Biotechnology Information. (2018). Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. [Link]
-
PrepChem. Synthesis of N-(2-nitrophenyl)-2-dimethylaminoacetamide. [Link]
-
ScienceDirect. (2014). INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. [Link]
- Google Patents.
-
DSpace@MIT. (2018). Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. [Link]
-
National Center for Biotechnology Information. (2018). Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones from Orthoesters and 2-Amino- or 3-Aminobenzamides. [Link]
-
SciSpace. (2016). A review on Synthesis of Aminoacetanilides. [Link]
-
YouTube. (2014). Synthesis of Acetamide from Acetic Anhydride (RXN Mechanism). [Link]
-
Royal Society of Chemistry. Catalytic hydrogenation of some derivatives of 2-nitrophenylpyruvic acid. [Link]
-
National Center for Biotechnology Information. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. [Link]
-
Royal Society of Chemistry. (2015). Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. [Link]
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Application Notes and Protocols for the Synthesis of 1-(2-(Dimethylamino)-2-oxoethyl)-1,3-dihydro-2H-benzimidazol-2-one via Phosgene-Mediated Intramolecular Cyclization
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the intramolecular cyclization of 2-(2-aminophenyl)-N,N-dimethylacetamide using phosgene or a phosgene equivalent, such as triphosgene. This reaction is a critical transformation for the synthesis of N-substituted benzimidazol-2-ones, a scaffold of significant interest in medicinal chemistry and drug development. This guide offers a detailed theoretical background, a robust experimental protocol, in-depth safety procedures, and analytical methodologies for reaction monitoring and product characterization. The causality behind experimental choices is explained to provide a deeper understanding of the process, ensuring both reproducibility and safety.
Introduction and Scientific Background
The benzimidazol-2-one moiety is a privileged scaffold in numerous biologically active compounds. The synthesis of N-substituted derivatives is of particular importance for modulating the pharmacological properties of these molecules. The reaction of this compound with a carbonylating agent like phosgene presents an efficient route to a specific N-substituted benzimidazol-2-one, namely 1-(2-(dimethylamino)-2-oxoethyl)-1,3-dihydro-2H-benzimidazol-2-one.
The reaction proceeds via an intramolecular cyclization. The primary amino group of the starting material first reacts with phosgene (or its surrogate) to form a highly reactive intermediate, likely a carbamoyl chloride or an isocyanate. This intermediate then undergoes a rapid intramolecular nucleophilic attack by the secondary amine (the anilino nitrogen), leading to the formation of the five-membered benzimidazolone ring.
Reaction Mechanism and Rationale
The overall transformation is a two-step process occurring in a single pot.
Step 1: Formation of the Reactive Intermediate
The primary aromatic amine of this compound is more nucleophilic than the amide nitrogen and will selectively react with phosgene. This initial reaction forms a carbamoyl chloride intermediate. In the presence of a base, this can be dehydrochlorinated to an isocyanate.
Step 2: Intramolecular Cyclization
The newly formed reactive intermediate is spatially positioned for a rapid intramolecular cyclization. The lone pair of electrons on the adjacent aniline nitrogen attacks the electrophilic carbonyl carbon of the carbamoyl chloride or isocyanate. This is followed by the elimination of a chloride ion or rearrangement to form the stable benzimidazol-2-one ring system. The presence of a non-nucleophilic base is crucial to neutralize the HCl generated during the reaction, preventing protonation of the starting material and promoting the cyclization.
Diagram of the Proposed Reaction Mechanism:
Caption: Proposed mechanism for the phosgene-mediated cyclization.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store in a cool, dry place. |
| Triphosgene (bis(trichloromethyl) carbonate) | ≥98% | Commercially Available | EXTREMELY TOXIC . Handle with extreme caution.[1] |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercially Available | Distill from CaH₂ before use. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | Dry over CaH₂ and distill. |
| Saturated Sodium Bicarbonate Solution | Reagent Grade | In-house preparation | |
| Anhydrous Magnesium Sulfate | Reagent Grade | Commercially Available | |
| Deuterated Solvents (for NMR) | NMR Grade | Commercially Available | e.g., CDCl₃, DMSO-d₆ |
Detailed Experimental Protocol
EXTREME CAUTION: This reaction involves triphosgene, a stable precursor to the highly toxic gas phosgene. All operations must be performed in a certified and properly functioning chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (e.g., butyl rubber), must be worn at all times.[1][2][3] A phosgene detection badge should be worn in the vicinity of the reaction.[4]
4.1. Reaction Setup
-
Set up a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser with a nitrogen inlet, and a gas outlet connected to a scrubber containing a concentrated solution of sodium hydroxide to neutralize any excess phosgene.[4][5]
-
Ensure all glassware is oven-dried and assembled under a positive pressure of dry nitrogen.
4.2. Reaction Procedure
-
To the reaction flask, add this compound (1.0 eq) and anhydrous dichloromethane (DCM) to make a 0.1 M solution.
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Add triethylamine (2.2 eq) to the reaction mixture.
-
In a separate, dry flask, prepare a solution of triphosgene (0.4 eq) in anhydrous DCM. Handle triphosgene with extreme care in the fume hood.
-
Slowly add the triphosgene solution to the stirred reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
4.3. Reaction Monitoring
-
The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 7:3 v/v). The disappearance of the starting material and the appearance of a new, typically more polar, product spot indicates reaction progression.
-
Alternatively, High-Performance Liquid Chromatography (HPLC) can be used for more quantitative monitoring.
4.4. Work-up and Purification
-
Upon completion of the reaction, carefully and slowly quench the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate at 0 °C to neutralize any remaining phosgene and acidic byproducts. Perform this step with caution as gas evolution (CO₂) will occur.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Diagram of the Experimental Workflow:
Caption: General experimental workflow for the synthesis.
Product Characterization
The structure of the final product, 1-(2-(dimethylamino)-2-oxoethyl)-1,3-dihydro-2H-benzimidazol-2-one, should be confirmed by standard analytical techniques.
Expected Analytical Data:
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons of the benzimidazolone ring (typically in the range of δ 7.0-7.8 ppm), a singlet for the methylene protons (CH₂) adjacent to the nitrogen and the amide carbonyl, and two singlets for the N,N-dimethyl groups (due to restricted rotation around the C-N amide bond).
-
¹³C NMR: The spectrum should display signals for the carbonyl carbon of the benzimidazolone (around δ 150-160 ppm), the amide carbonyl carbon, and the aromatic and aliphatic carbons.
-
FT-IR: Characteristic absorption bands are expected for the C=O stretching of the urea moiety (around 1700-1750 cm⁻¹) and the amide C=O stretching (around 1650 cm⁻¹).
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product should be observed.
Safety and Troubleshooting
6.1. Hazard Analysis and Mitigation
-
Phosgene/Triphosgene: Extremely toxic and corrosive. Inhalation can be fatal.[1] All manipulations must be conducted in a certified fume hood with proper personal protective equipment. A phosgene sensor is highly recommended.[1] Any residual triphosgene or generated phosgene must be neutralized in a basic scrubber.[4][5]
-
Dichloromethane: A potential carcinogen and irritant. Handle in a well-ventilated area.
-
Triethylamine: Corrosive and flammable. Handle with care.
6.2. Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low or no product formation | Incomplete reaction | Extend the reaction time. Ensure anhydrous conditions. |
| Inactive triphosgene | Use freshly opened or purified triphosgene. | |
| Insufficient base | Ensure the use of anhydrous triethylamine in the correct stoichiometry. | |
| Formation of multiple byproducts | Side reactions | Ensure slow addition of triphosgene at low temperature to minimize side reactions. |
| Impure starting material | Purify the starting material before use. | |
| Difficulty in purification | Co-eluting impurities | Optimize the solvent system for column chromatography. Consider recrystallization if the product is a solid. |
Conclusion
The phosgene-mediated intramolecular cyclization of this compound is an effective method for the synthesis of 1-(2-(dimethylamino)-2-oxoethyl)-1,3-dihydro-2H-benzimidazol-2-one. By adhering to the detailed protocol and stringent safety precautions outlined in this application note, researchers can safely and efficiently produce this valuable heterocyclic compound for further investigation in drug discovery and development programs.
References
-
Safe handling of diphosgene, triphosgene. (1993, February 8). ACS Publications - American Chemical Society. [Link]
-
SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. (n.d.). Department of Chemistry | University of Toronto. [Link]
-
Using triphosgene safety precautions. (2023, February 28). Reddit. [Link]
-
A REVIEW AND METHODS TO HANDLE PHOSGENE, TRIPHOSGENE SAFELY DURING DRUG SYNTHESIS. (2014, February 14). SlideShare. [Link]
-
TRIPHOSGENE Safety Data Sheet. (n.d.). Sdfine. [Link]
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Application Notes and Protocols for the Derivatization of the Primary Amine in 2-(2-aminophenyl)-N,N-dimethylacetamide
Introduction: Strategic Modification of a Privileged Scaffold
In the landscape of contemporary drug discovery and development, the strategic functionalization of molecular scaffolds is paramount to modulating pharmacokinetic and pharmacodynamic properties. The compound 2-(2-aminophenyl)-N,N-dimethylacetamide presents a versatile platform for chemical elaboration, featuring a primary aromatic amine ortho to a dimethylacetamide moiety. This primary amine is a key reactive handle, offering a gateway to a diverse array of chemical transformations. Derivatization at this position can profoundly influence the molecule's steric and electronic profile, thereby impacting its biological activity, solubility, and metabolic stability.
This comprehensive technical guide provides detailed application notes and validated protocols for the derivatization of the primary amine of this compound. We will explore several robust and widely applicable methodologies, including N-acylation, N-sulfonylation, and diazotization followed by subsequent functionalization. The protocols herein are designed to be reproducible and are accompanied by explanations of the underlying chemical principles to empower researchers to adapt and optimize these methods for their specific research and development objectives.
N-Acylation: Modulating Lipophilicity and Hydrogen Bonding Capacity
N-acylation is a fundamental transformation that converts the primary amine into an amide. This modification is a cornerstone in medicinal chemistry for several reasons. It can serve as a protecting group, reducing the nucleophilicity and basicity of the amine.[1] Furthermore, the introduction of an acyl group can modulate the compound's lipophilicity and hydrogen bonding potential, which are critical parameters for cell permeability and target engagement.
Causality of Experimental Choices
The choice of acylating agent and reaction conditions is dictated by the desired acyl group and the reactivity of the substrate. Acyl chlorides and anhydrides are common, highly reactive acylating agents. The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. The ortho-dimethylacetamide group in our substrate may exert some steric hindrance, potentially slowing the reaction rate compared to unhindered anilines. Therefore, slightly elevated temperatures or longer reaction times may be necessary to achieve high conversion.
Protocol 1: N-Acetylation with Acetyl Chloride
This protocol details the straightforward N-acetylation of this compound using acetyl chloride.
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.2 eq) to the solution.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, N-(2-(2-(dimethylamino)-2-oxoethyl)phenyl)acetamide, can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization.
Workflow for N-Acetylation:
Caption: Workflow for the N-acetylation of this compound.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) | Inert solvent that dissolves the starting material and reagents. |
| Base | Pyridine | Neutralizes the HCl byproduct, driving the reaction forward. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction; room temperature allows for completion. |
| Purification | Column Chromatography/Recrystallization | Removes impurities and unreacted starting materials. |
N-Sulfonylation: Introduction of a Key Pharmacophore
The sulfonamide functional group is a privileged scaffold in medicinal chemistry, present in a wide range of therapeutic agents, including antibacterial and diuretic drugs. N-sulfonylation of the primary amine introduces this important pharmacophore, which can act as a hydrogen bond donor and acceptor, and can significantly alter the acidity of the N-H proton.
Hinsberg Test as a Foundation
The classical Hinsberg test, used to differentiate primary, secondary, and tertiary amines, provides the foundational chemistry for N-sulfonylation.[2] Primary amines react with an arylsulfonyl chloride in the presence of a base to form a sulfonamide that is soluble in the alkaline solution due to the acidic nature of the remaining N-H proton. This principle is applied in the preparative synthesis of sulfonamides.
Protocol 2: N-Tosylation with p-Toluenesulfonyl Chloride
This protocol describes the synthesis of the N-tosyl derivative.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Aqueous sodium hydroxide (NaOH, 10%)
-
Aqueous hydrochloric acid (HCl, 10%)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in 10% aqueous NaOH.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise while stirring vigorously.
-
Continue stirring at room temperature for 1-2 hours. The reaction mixture may become a clear solution as the soluble sodium salt of the sulfonamide forms.
-
After the reaction is complete (monitored by TLC), carefully acidify the solution with 10% aqueous HCl until the product precipitates.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any remaining salts.
-
The crude product, 4-methyl-N-(2-(2-(dimethylamino)-2-oxoethyl)phenyl)benzenesulfonamide, can be further purified by recrystallization (e.g., from ethanol/water).
Workflow for N-Sulfonylation:
Caption: Workflow for the N-sulfonylation of this compound.
| Parameter | Condition | Rationale |
| Solvent/Base | 10% Aqueous NaOH | Acts as both a solvent for the sulfonamide salt and a base to neutralize HCl. |
| Reagent | p-Toluenesulfonyl chloride (TsCl) | A common and stable sulfonylating agent. |
| Work-up | Acidification with HCl | Protonates the sulfonamide anion, causing it to precipitate from the aqueous solution. |
| Purification | Recrystallization | A straightforward method for purifying solid products. |
Diazotization and Subsequent Functionalization: A Gateway to Diverse Derivatives
Diazotization of primary aromatic amines is a powerful transformation that generates a highly versatile diazonium salt intermediate.[3][4] This intermediate can then undergo a variety of subsequent reactions, such as Sandmeyer-type reactions to introduce halogens, cyano, or hydroxyl groups, or azo coupling reactions to form vibrant azo dyes.[3] The reaction is typically carried out at low temperatures (0-5 °C) as diazonium salts can be unstable at higher temperatures.[5]
Protocol 3: Diazotization and Azo Coupling with 2-Naphthol
This protocol demonstrates the formation of a diazonium salt followed by an azo coupling reaction with 2-naphthol to produce a brightly colored azo compound.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Ice
-
Standard glassware for organic synthesis
Procedure:
-
Diazotization: a. In a beaker, dissolve this compound (1.0 eq) in a mixture of concentrated HCl and water. b. Cool the solution to 0-5 °C in an ice-salt bath. c. In a separate beaker, prepare a solution of sodium nitrite (1.05 eq) in cold water. d. Slowly add the sodium nitrite solution to the cooled amine solution with constant stirring, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a slight color change.
-
Azo Coupling: a. In a separate beaker, dissolve 2-naphthol (1.0 eq) in a cold aqueous solution of sodium hydroxide. b. Slowly add the cold diazonium salt solution to the 2-naphthol solution with vigorous stirring. c. A brightly colored precipitate of the azo dye should form immediately. d. Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction. e. Collect the solid product by vacuum filtration and wash thoroughly with cold water. f. The crude product can be purified by recrystallization.
Workflow for Diazotization and Azo Coupling:
Caption: Workflow for the diazotization of this compound and subsequent azo coupling with 2-naphthol.
| Parameter | Condition | Rationale |
| Reagents | NaNO₂, HCl | In situ generation of nitrous acid (HNO₂) for diazotization. |
| Temperature | 0-5 °C | Crucial for the stability of the diazonium salt intermediate. |
| Coupling Partner | 2-Naphthol in NaOH(aq) | Electron-rich aromatic compound that readily undergoes electrophilic substitution. |
| Product | Azo Dye | Highly colored compound due to the extended conjugated system. |
Characterization of Derivatives
The successful derivatization of this compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will show characteristic shifts in the signals of the aromatic protons and the appearance of new signals corresponding to the introduced acyl or sulfonyl group. For instance, in the ¹H NMR spectrum of the N-acetylated product, a new singlet corresponding to the acetyl methyl group would be expected around 2.2 ppm.
-
Mass Spectrometry (MS): The molecular weight of the derivatized product can be confirmed by mass spectrometry. The fragmentation pattern can also provide structural information. For example, N-sulfonylated anilines often show characteristic fragmentation patterns involving the cleavage of the S-N bond.[5]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of new functional groups. For example, the N-acylated product will show a characteristic amide C=O stretch, and the N-sulfonylated product will exhibit strong S=O stretching vibrations.
Conclusion
The primary aromatic amine of this compound is a versatile functional group that can be readily derivatized through a variety of well-established chemical transformations. The protocols for N-acylation, N-sulfonylation, and diazotization provided in this application note offer reliable methods for accessing a diverse range of derivatives. These methods, coupled with a fundamental understanding of the underlying chemical principles, provide a solid foundation for researchers and drug development professionals to explore the structure-activity relationships of this important molecular scaffold. Careful monitoring of reaction progress and thorough characterization of the products are essential for successful and reproducible synthetic outcomes.
References
- Google Patents. (n.d.). Diazotization of amines.
- Google Patents. (n.d.). Purification method for exquisite o-phenylenediamine.
- Google Patents. (n.d.). Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride.
-
Wikipedia. (2023). 2-Aminoacetanilide. Retrieved January 17, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Acetamides. Retrieved January 17, 2026, from [Link]
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Chemistry Learner. (n.d.). Hinsberg Test: Definition, Procedure, and Mechanism. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2006). (PDF) N-(2-Acetylphenyl)acetamide. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). Purification process for o-phenylenediamine.
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved January 17, 2026, from [Link]
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Royal Society of Chemistry. (2020). Substrate-controlled regioselective C(sp2)–H sulfonylation of ortho-aminophenols. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (2018). Ugi Reaction on α-Phosphorated Ketimines for the Synthesis of Tetrasubstituted α-Aminophosphonates and Their Applications as Antiproliferative Agents. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (2010). Intramolecular charge transfer in the gas phase: fragmentation of protonated sulfonamides in mass spectrometry. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (2016). The Pictet-Spengler Reaction Updates Its Habits. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (2023). Ugi reaction. Retrieved January 17, 2026, from [Link]
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ResearchGate. (2017). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (2012). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. Retrieved January 17, 2026, from [Link]
-
MDPI. (2018). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Retrieved January 17, 2026, from [Link]
-
Springer. (2020). Exploring Enantioselective Pictet-Spengler Reactions. Retrieved January 17, 2026, from [Link]
-
Royal Society of Chemistry. (1966). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Retrieved January 17, 2026, from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 17, 2026, from [Link]
-
SciSpace. (2016). Journal of Integrated - SCIENCE &TECHNOLOGY A review on Synthesis of Aminoacetanilides. Retrieved January 17, 2026, from [Link]
-
MDPI. (2021). Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses. Retrieved January 17, 2026, from [Link]
-
World Intellectual Property Organization. (2022). WO/2022/071874 PROCESS FOR THE PURIFICATION OF PHENYLENEDIAMINES. Retrieved January 17, 2026, from [Link]
-
ChemRxiv. (2021). Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. Retrieved January 17, 2026, from [Link]
-
YouTube. (2016). Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. Retrieved January 17, 2026, from [Link]
-
Organic Syntheses. (n.d.). o-PHENYLENEDIAMINE. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (2023). Hinsberg reaction. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (2021). Direct and highly enantioselective iso-Pictet-Spengler reactions with α-ketoamides: access to underexplored indole core structures. Retrieved January 17, 2026, from [Link]
-
University of Alabama at Birmingham. (2010). Ion fragmentation of small molecules in mass spectrometry. Retrieved January 17, 2026, from [Link]
-
Chem-Station. (2018). Ugi Reaction for Alternating Peptides. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2023). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2019). Prolylurea-Catalyzed Pictet–Spengler Reaction of Tryptamine and Keto Amides | Request PDF. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2016). MS 2 spectra of aniline (a), acetonylacetone (b) and acetic acid (c); and the possible fragmentation pathway. Retrieved January 17, 2026, from [Link]
-
Georgia Southern University. (2019). Hydroamidation with Acetamides and Trifluoroacetamides. Retrieved January 17, 2026, from [Link]
-
CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved January 17, 2026, from [Link]
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Application Notes and Protocol for the N-Acylation of 2-(2-aminophenyl)-N,N-dimethylacetamide
Abstract
This document provides a comprehensive technical guide for the N-acylation of the primary aromatic amine, 2-(2-aminophenyl)-N,N-dimethylacetamide. The resulting product, N-[2-(2-(dimethylamino)-2-oxoethyl)phenyl]acetamide, is a valuable intermediate in synthetic organic chemistry and drug discovery. This guide details the underlying chemical principles, a step-by-step experimental protocol, safety precautions, and methods for purification and characterization. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing mechanistic understanding and practical, field-proven insights to ensure reliable and reproducible results.
Introduction and Scientific Background
N-acylation of anilines is a cornerstone transformation in organic synthesis. It is frequently employed to protect the primary or secondary amino group, thereby modulating its reactivity in subsequent chemical steps. The resulting acetamide is significantly less nucleophilic and less prone to oxidation than the parent amine. This protective strategy is crucial in multi-step syntheses, for instance, to control selectivity in electrophilic aromatic substitution reactions. Beyond its role as a protecting group, the N-acetyl moiety is a common structural feature in a vast array of biologically active molecules and pharmaceutical compounds.
The substrate of interest, this compound, features a nucleophilic primary aromatic amine ortho to a dimethylacetamide substituent. The acylation of this specific amine is a key step for creating derivatives with potential applications in medicinal chemistry. The reaction proceeds via a nucleophilic acyl substitution mechanism.
Mechanism of N-Acylation
The reaction is typically performed using an acylating agent such as acetic anhydride. The mechanism involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the aniline derivative onto one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling acetate as a stable leaving group. A base is typically used to neutralize the carboxylic acid byproduct (acetic acid), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Experimental Design and Rationale
The successful N-acylation of this compound hinges on the appropriate choice of reagents, solvent, and reaction conditions.
-
Acylating Agent: Acetic anhydride is selected as the acylating agent due to its suitable reactivity, commercial availability, and the fact that its byproduct, acetic acid, is easily removed during workup. It is generally more manageable and less corrosive than acetyl chloride.
-
Base: A weak base is required to scavenge the acetic acid produced during the reaction. Sodium acetate is an effective and economical choice for this purpose. It is sufficiently basic to deprotonate the anilinium ion that forms, but not so basic that it would promote unwanted side reactions. While stronger, non-nucleophilic bases like triethylamine could be used, sodium acetate is often sufficient and simplifies the workup.
-
Solvent System: The reaction is initiated in an aqueous acidic solution. The starting aniline derivative is first protonated with hydrochloric acid to form the corresponding anilinium salt, which enhances its solubility in the aqueous medium. Upon addition of the base (sodium acetate), the free amine is regenerated in situ to react with the acetic anhydride. Water is an excellent solvent for the salts involved and allows for the product to precipitate upon formation, simplifying its isolation.
-
Temperature Control: The reaction is exothermic. Performing the initial addition of acetic anhydride at a reduced temperature (e.g., in an ice bath) helps to control the reaction rate and minimize potential side reactions.
Detailed Experimental Protocol
This protocol is based on established methods for the acetylation of anilines and has been adapted for the specific substrate.[1]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (per 1 mmol of starting material) |
| This compound | 86162-60-9 | 178.23 | 1.0 mmol (178 mg) |
| Acetic Anhydride | 108-24-7 | 102.09 | 1.2 mmol (0.11 mL, 122 mg) |
| Sodium Acetate (anhydrous) | 127-09-3 | 82.03 | 1.5 mmol (123 mg) |
| Hydrochloric Acid (concentrated, ~37%) | 7647-01-0 | 36.46 | ~1.1 mmol (~0.09 mL) |
| Deionized Water | 7732-18-5 | 18.02 | ~10 mL |
| Ethanol (95% or absolute) | 64-17-5 | 46.07 | For recrystallization |
Equipment
-
50 mL Erlenmeyer flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Graduated cylinders and pipettes
-
Buchner funnel and filter flask for vacuum filtration
-
Standard laboratory glassware for recrystallization
-
Melting point apparatus
-
TLC plates (e.g., silica gel 60 F254)
Step-by-Step Procedure
-
Preparation of the Anilinium Salt:
-
In a 50 mL Erlenmeyer flask, suspend 1.0 mmol (178 mg) of this compound in 7 mL of deionized water.
-
While stirring, add ~0.09 mL of concentrated hydrochloric acid dropwise. Stir until the solid dissolves completely to form a clear solution of the hydrochloride salt.
-
-
Preparation of Reagents:
-
In a separate small beaker or vial, prepare a solution of sodium acetate by dissolving 1.5 mmol (123 mg) in 2 mL of deionized water.
-
Measure 1.2 mmol (0.11 mL) of acetic anhydride into a small, dry vial.
-
-
Acylation Reaction:
-
To the stirred solution of the anilinium salt, add the acetic anhydride (0.11 mL) in one portion.
-
Immediately add the sodium acetate solution. A white precipitate of the N-acetylated product should form rapidly.
-
Continue stirring the mixture for 15-20 minutes to ensure the reaction goes to completion.
-
-
Isolation of the Crude Product:
-
Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a small amount of ice-cold deionized water (2 x 5 mL) to remove any residual salts and acids.
-
Press the solid as dry as possible on the funnel.
-
Purification by Recrystallization
-
Transfer the crude solid to a small Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent, such as a 1:1 ethanol/water mixture. For ortho-substituted anilines, ethanol or ethanol-water mixtures are often effective.
-
Heat the mixture gently on a hot plate with stirring until the solid completely dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Workflow Diagram
Caption: Experimental workflow for the N-acylation protocol.
Safety and Handling
-
Acetic Anhydride: Corrosive, flammable, and a lachrymator. Handle only in a well-ventilated chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2]
-
Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood, wearing appropriate PPE.
-
This compound: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. Avoid breathing dust and ensure adequate ventilation.
-
General Precautions: Always wear safety glasses in the laboratory. Avoid inhalation of vapors and contact with skin and eyes.
Characterization of N-[2-(2-(dimethylamino)-2-oxoethyl)phenyl]acetamide
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Thin-Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product. A suitable eluent system would be ethyl acetate/hexanes or dichloromethane/methanol. The product spot should be less polar than the starting amine.
-
Melting Point: The purified product should exhibit a sharp melting point. A broad melting range would indicate the presence of impurities.
-
Infrared (IR) Spectroscopy: The IR spectrum should show the disappearance of the characteristic N-H stretching bands of a primary amine (typically two peaks around 3350-3450 cm⁻¹) and the appearance of a new N-H stretching band for the secondary amide (around 3300 cm⁻¹) and a strong carbonyl (C=O) stretch for the amide around 1660-1680 cm⁻¹.
-
¹H NMR Spectroscopy: The proton NMR spectrum will confirm the structure. Key signals to look for include:
-
A singlet for the newly introduced acetyl group (CH₃) around 2.0-2.2 ppm.
-
A singlet for the amide N-H proton (can be broad) downfield.
-
Signals corresponding to the aromatic protons and the dimethylacetamide moiety.
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₆N₂O₂, MW = 220.27 g/mol ).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Starting material does not dissolve | Insufficient HCl added. | Add a few more drops of concentrated HCl until the solution becomes clear. |
| No precipitate forms | Reaction has not initiated or product is soluble. | Ensure all reagents were added correctly. Try scratching the inside of the flask. Cool for a longer period. |
| Oily product instead of solid | Impurities present, or product has low melting point. | Try to triturate with cold water or an appropriate non-polar solvent like hexanes to induce solidification. |
| Low yield | Incomplete reaction or loss during workup. | Ensure sufficient stirring time. Be careful not to use excessive solvent during recrystallization. |
| Product is colored (e.g., brown) | Oxidation of the starting aniline. | Purify the starting material before use if it is discolored. Use activated charcoal during recrystallization. |
Conclusion
The protocol described provides a reliable and efficient method for the N-acylation of this compound. By understanding the underlying chemical principles and adhering to the detailed procedural steps, researchers can consistently synthesize the target acetamide in good yield and high purity. This foundational reaction opens the door to further synthetic modifications and the exploration of new chemical entities for drug discovery and development.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Wade, L. G., & Simek, J. W. (2017). Organic Chemistry (9th ed.). Pearson.
- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.
-
CPAChem. (2025). Safety data sheet according to Regulation (EC) No 1907/2006, Article 31. Retrieved from [Link]
-
LibreTexts chemistry. (2021). Spectroscopy of Amines. Retrieved from [Link]
Sources
scale-up synthesis of 2-(2-aminophenyl)-N,N-dimethylacetamide
An In-Depth Guide to the Scale-Up Synthesis of 2-(2-aminophenyl)-N,N-dimethylacetamide
Abstract
This application note provides a comprehensive guide for the , a key intermediate in pharmaceutical development.[1] We move beyond a simple recitation of steps to explore the strategic decisions underpinning a robust and scalable synthetic route. The protocol detailed herein is built on a two-stage process commencing with the amidation of 2-nitrophenylacetic acid, followed by a catalytic hydrogenation to yield the target aniline derivative. This guide emphasizes process safety, optimization through in-process controls, and purification strategies suitable for multi-gram to kilogram production, ensuring scientific integrity and practical applicability for researchers and drug development professionals.
Introduction: Strategic Importance of the Target Molecule
This compound is a bifunctional molecule featuring a primary aromatic amine and a tertiary amide. This unique structural arrangement makes it a valuable precursor in the synthesis of various heterocyclic systems, a common strategy in the design of novel therapeutic agents.[2] Its role as a building block in medicinal chemistry necessitates a reliable, cost-effective, and scalable synthetic pathway to ensure a consistent supply of high-purity material for drug discovery and development programs.[1]
Selecting a Scalable Synthetic Strategy
Several synthetic routes to N-aryl acetamides exist. For large-scale production, the ideal pathway must balance atom economy, cost of goods, operational simplicity, and safety.
-
Route A: Direct Acylation of o-Phenylenediamine. This approach involves the direct reaction of o-phenylenediamine with an activated derivative of N,N-dimethylaminoacetic acid. While seemingly direct, controlling mono-acylation versus di-acylation on the diamine can be challenging, often requiring careful stoichiometric control and leading to complex purification profiles.[2][3] This makes it less desirable for robust, large-scale synthesis where purity and batch-to-batch consistency are paramount.
-
Route B: Synthesis from Isatin. Isatin and its derivatives can serve as precursors for a variety of indole-based compounds and other heterocycles.[4][5][6][7][8] However, converting isatin to the target molecule would likely involve multiple steps, including ring-opening and subsequent modifications, which can lower the overall yield and increase process complexity.
-
Route C: Reduction of a Nitro Precursor. A well-established and highly reliable strategy in industrial synthesis involves the preparation of a stable nitro-aromatic intermediate followed by a clean and high-yielding reduction to the corresponding aniline. This method offers several advantages for scale-up:
-
High Selectivity: The reduction of a nitro group is typically highly selective and efficient.
-
Process Control: The reaction progress is easily monitored.
-
Purification: The starting material and product often have significantly different physical properties, simplifying purification.
-
Safety: While catalytic hydrogenation involves handling hydrogen gas, the protocols and equipment are well-established in industrial settings.
-
Chosen Strategy: This guide will detail Route C , specifically the synthesis of 2-(2-nitrophenyl)-N,N-dimethylacetamide from 2-nitrophenylacetic acid, followed by its catalytic reduction. This pathway is selected for its reliability, scalability, and the high purity of the final product.
Detailed Synthesis Protocol
This section provides a step-by-step methodology for the two-stage synthesis.
Stage 1: Synthesis of 2-(2-Nitrophenyl)-N,N-dimethylacetamide
This stage involves the conversion of a carboxylic acid to a tertiary amide via an acid chloride intermediate.
Reaction Scheme: 2-Nitrophenylacetic Acid → 2-(2-Nitrophenyl)acetyl chloride → 2-(2-Nitrophenyl)-N,N-dimethylacetamide
Materials & Reagents:
-
2-Nitrophenylacetic Acid
-
Thionyl Chloride (SOCl₂) or Oxalyl Chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic)
-
Dimethylamine solution (e.g., 2M in THF or aqueous solution)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Protocol:
-
Acid Chloride Formation:
-
To a clean, dry, inerted reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser with a gas outlet to a scrubber, add 2-nitrophenylacetic acid (1.0 eq).
-
Add anhydrous DCM to form a slurry (approx. 5-10 mL per gram of acid).
-
Add a catalytic amount of anhydrous DMF (e.g., 0.02 eq).
-
Slowly add thionyl chloride (1.2 - 1.5 eq) to the stirred suspension at room temperature. The addition is exothermic and will result in gas evolution (HCl and SO₂), which must be directed to a caustic scrubber.
-
After the addition is complete, gently heat the mixture to reflux (approx. 40°C) and maintain for 2-4 hours, or until the reaction is complete as monitored by an in-process control (IPC).
-
IPC-1 (Reaction Completion): Withdraw a small aliquot, carefully quench with methanol, and analyze by TLC or LC-MS to confirm the disappearance of the starting carboxylic acid.
-
Once complete, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and DCM, yielding the crude 2-(2-nitrophenyl)acetyl chloride as an oil.
-
-
Amidation:
-
Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0°C in an ice/water bath.
-
In a separate vessel, prepare a solution of dimethylamine (2.5 - 3.0 eq) in a suitable solvent.
-
Slowly add the dimethylamine solution to the stirred acid chloride solution, maintaining the internal temperature below 10°C. This reaction is highly exothermic.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
IPC-2 (Reaction Completion): Monitor the disappearance of the acid chloride by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[3]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-(2-nitrophenyl)-N,N-dimethylacetamide.
-
The crude product, often a solid or viscous oil, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.[2] For scale-up, recrystallization is preferred.
-
Stage 2: Catalytic Hydrogenation to this compound
This stage employs catalytic transfer hydrogenation to reduce the nitro group to a primary amine.
Reaction Scheme: 2-(2-Nitrophenyl)-N,N-dimethylacetamide → this compound
Materials & Reagents:
-
2-(2-Nitrophenyl)-N,N-dimethylacetamide
-
Palladium on Carbon (Pd/C), 5% or 10% wt., typically 1-5 mol% Pd
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen Gas (H₂)
-
Celite™ or another filter aid
Protocol:
-
Reaction Setup:
-
To a hydrogenation vessel (e.g., a Parr shaker or a stirred autoclave), add the 2-(2-nitrophenyl)-N,N-dimethylacetamide (1.0 eq) and a suitable solvent such as methanol or ethanol.
-
Carefully add the Pd/C catalyst under a nitrogen or argon atmosphere. The catalyst is often pyrophoric and should be handled with care.
-
Seal the vessel.
-
-
Hydrogenation:
-
Purge the vessel several times with nitrogen, followed by several purges with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Begin vigorous stirring or shaking and maintain the reaction at room temperature. The reaction is typically exothermic, and cooling may be required for very large scales to maintain a consistent temperature.
-
IPC-3 (Reaction Monitoring): Monitor the reaction progress by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases. Confirm completion by TLC or LC-MS analysis of a reaction aliquot.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent (methanol or ethanol) to ensure complete recovery of the product. Caution: The catalyst on the filter pad may be pyrophoric and should not be allowed to dry in the air. It should be quenched with water while wet.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The final product can be purified by recrystallization if necessary to achieve the desired purity specifications.
-
Process Data and Expected Outcomes
The following table summarizes typical parameters and results for the described synthesis.
| Parameter | Stage 1: Amidation | Stage 2: Hydrogenation |
| Key Reagents | 2-Nitrophenylacetic acid, SOCl₂, Dimethylamine | 2-(2-Nitrophenyl)-N,N-dimethylacetamide, H₂, Pd/C |
| Solvent | Dichloromethane (DCM) | Methanol or Ethanol |
| Temperature | 0°C to 40°C | Room Temperature (20-25°C) |
| Pressure | Atmospheric | 50-100 psi |
| Typical Reaction Time | 4-6 hours | 2-8 hours |
| Typical Yield | 85-95% | 90-99% |
| Purity (Crude) | >90% | >95% |
| Purification Method | Recrystallization (EtOAc/Hexanes) | Recrystallization (if needed) |
Visualization of Workflow and Mechanism
Overall Synthetic Workflow
Caption: Mechanism of the amidation reaction.
Safety and Handling for Scale-Up
Scaling up chemical synthesis introduces significant safety challenges that must be proactively managed.
-
Reagent Hazards:
-
Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. All operations must be conducted in a well-ventilated fume hood with appropriate PPE (gloves, goggles, lab coat). A caustic scrubber is mandatory to neutralize evolved HCl and SO₂ gases.
-
Dimethylamine: Flammable and corrosive. Can cause severe skin and eye irritation. [9]Handle in a well-ventilated area.
-
Aromatic Amines: The final product and its intermediates are aromatic amines. This class of compounds can be toxic and may be absorbed through the skin. [10][11]Carcinogenicity and mutagenicity are potential hazards for this class of compounds. [10][11]Always use appropriate PPE.
-
Palladium on Carbon (Pd/C): Can be pyrophoric, especially after use and when dry. Do not allow the catalyst to dry in the air. Quench used catalyst promptly with water.
-
Hydrogen Gas: Highly flammable and explosive. Use in a designated area with appropriate safety features (e.g., explosion-proof equipment, good ventilation, hydrogen detectors).
-
-
Personal Protective Equipment (PPE):
-
Engineering Controls:
-
All operations should be conducted in a certified chemical fume hood or a walk-in hood for larger scales.
-
Hydrogenation reactions must be performed in a properly rated and maintained pressure vessel (autoclave) in a designated area or bunker.
-
Ensure emergency response plans are in place for potential spills or exposures. [9][12]
-
-
Waste Disposal:
-
Dispose of all chemical waste according to local, state, and federal regulations.
-
Quenched catalyst should be disposed of as hazardous heavy metal waste.
-
Chlorinated and non-chlorinated solvent waste streams should be segregated.
-
Conclusion
The two-stage synthetic route starting from 2-nitrophenylacetic acid provides a robust, high-yielding, and scalable method for producing this compound. By carefully selecting a strategy that avoids common pitfalls like poor selectivity and by implementing rigorous in-process controls and safety protocols, researchers and drug development professionals can confidently produce this valuable intermediate at scale. The detailed protocols and operational insights provided in this guide are designed to facilitate a smooth transition from laboratory-scale synthesis to pilot-plant and manufacturing-scale production, ensuring the availability of this key building block for the advancement of pharmaceutical research.
References
- BenchChem. Application Note: Synthesis and Utility of N-(2-Aminophenyl)-2-phenylacetamide Derivatives. BenchChem.
- BenchChem. A Technical Guide to N-(2-Aminophenyl)-2-phenylacetamide: Synthesis, Characterization, and Potential Applications. BenchChem.
- PrepChem. Synthesis of N-(2-nitrophenyl)-2-dimethylaminoacetamide. PrepChem.com.
-
Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial. Available from: [Link]
-
ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available from: [Link]
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
-
ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available from: [Link]
- The Role of Aromatic Amine Intermediates in Pharmaceutical Synthesis.
-
da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The Chemistry of Isatins: a Review from 1975 to 1999. Journal of the Brazilian Chemical Society. Available from: [Link]
-
DergiPark. Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. DergiPark. Available from: [Link]
-
Journal of Organic and Pharmaceutical Chemistry. Design, synthesis and biological evaluation of N-phenyl substituted isatin derivatives. JOCPR. Available from: [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. Synthesis and biological evaluation of some Isatin derivatives for antimicrobial properties. RJPBCS. Available from: [Link]
-
Der Pharma Chemica. Synthesis and Screening of New Isatin Derivatives. Der Pharma Chemica. Available from: [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
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one-pot synthesis of heterocycles from 2-(2-aminophenyl)-N,N-dimethylacetamide
An Application Guide to the One-Pot Synthesis of Bioactive Heterocycles from 2-(2-Aminophenyl)-N,N-dimethylacetamide
Authored by a Senior Application Scientist
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the one-pot synthesis of high-value heterocyclic scaffolds—specifically quinolines, quinazolinones, and benzodiazepines—from the versatile starting material, this compound. By leveraging the intrinsic reactivity of this bifunctional precursor, the methodologies outlined herein offer efficient, atom-economical routes to pharmacologically relevant cores. This document emphasizes the mechanistic rationale behind experimental choices, provides self-validating protocols, and includes visual workflows to ensure reproducibility and facilitate further exploration.
Introduction: The Strategic Value of this compound
In the landscape of modern synthetic chemistry, the pursuit of efficiency and elegance has led to the prominence of one-pot reactions that construct complex molecular architectures from simple, readily available precursors. This compound is an exemplary starting material, embodying the principles of convergent synthesis.[1][2] Its structure is ingeniously simple yet potent, featuring two key reactive centers poised for intramolecular cyclization:
-
A Nucleophilic Primary Aromatic Amine (-NH₂): This group serves as the primary point of attack for intermolecular condensation with electrophilic partners.
-
An Activated Methylene Group (adjacent to the amide carbonyl): This position is readily deprotonated under basic or acidic conditions, creating a carbanionic or enol/enamine intermediate, respectively, which acts as the second nucleophilic site for ring closure.
The strategic placement of these groups in an ortho configuration on a benzene ring provides an ideal template for the annulation of five, six, and seven-membered heterocyclic rings. The resulting scaffolds, including quinolines, quinazolinones, and benzodiazepines, are privileged structures in medicinal chemistry, forming the core of numerous approved therapeutic agents.[3][4][5] This guide details robust, one-pot protocols that harness this latent reactivity.
General Mechanistic Principle: A Unified Approach to Heterocycle Synthesis
The diverse syntheses described in this document are unified by a common mechanistic paradigm: a tandem intermolecular condensation followed by an intramolecular cyclization. The choice of the external reactant dictates the final heterocyclic core. This workflow minimizes intermediate purification steps, reduces solvent waste, and improves overall yield and time efficiency, which are critical considerations in both academic and industrial research.[6][7][8]
Caption: Unified workflow for one-pot heterocycle synthesis.
Application Protocol I: One-Pot Synthesis of 2,4-Disubstituted Quinolines
Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including anticancer and antimicrobial properties.[3] This protocol describes a modified Friedländer annulation, a classic and reliable method for quinoline synthesis, adapted to a one-pot procedure.[9]
Reaction Principle & Mechanistic Insight
The reaction proceeds via an acid-catalyzed condensation between the primary amine of the starting material and the carbonyl group of an aldehyde or ketone. This forms an enamine or Schiff base intermediate. Subsequent intramolecular cyclization, driven by the nucleophilicity of the activated methylene group, followed by dehydration, yields the final quinoline product. The use of an acid catalyst is crucial; it activates the carbonyl group of the electrophile and facilitates the dehydration steps.
Caption: Reaction pathway for Friedländer-type quinoline synthesis.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 mmol, 178.23 mg)
-
Substituted Aldehyde or Ketone (e.g., Acetophenone) (1.1 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 mmol, 17.2 mg) or Iodine (I₂) (0.1 mmol, 25.4 mg)
-
Toluene or Xylene (10 mL)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 mmol), the selected carbonyl compound (1.1 mmol), the acid catalyst (p-TsOH or I₂), and toluene (10 mL).
-
Reflux the reaction mixture vigorously for 4-8 hours. The progress of the reaction should be monitored by TLC until the starting material is consumed. Water will collect in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with a saturated sodium bicarbonate solution (2 x 15 mL) to neutralize the acid catalyst.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure quinoline derivative.
-
Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Presentation: Substrate Scope
| Entry | Carbonyl Compound (R¹, R²) | Catalyst | Time (h) | Yield (%) |
| 1 | Acetophenone (R¹=Ph, R²=Me) | p-TsOH | 6 | 85 |
| 2 | Benzaldehyde (R¹=Ph, R²=H) | I₂ | 5 | 88 |
| 3 | Cyclohexanone | p-TsOH | 8 | 75 |
| 4 | 4-Methoxyacetophenone | I₂ | 6 | 82 |
Application Protocol II: One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones
Quinazolinones are a cornerstone of medicinal chemistry, found in drugs with anti-inflammatory, anticancer, and anticonvulsant activities.[10][11] The following protocol utilizes a one-pot condensation-cyclization reaction.
Reaction Principle & Mechanistic Insight
This synthesis involves the reaction of the starting material with a one-carbon (C1) electrophile, such as triethyl orthoformate or formic acid.[12] The primary amine first reacts to form an amidine intermediate. Subsequent intramolecular nucleophilic attack by the amide nitrogen onto the newly formed electrophilic center, followed by elimination of ethanol or water, results in the formation of the stable quinazolinone ring system.
Caption: Pathway for quinazolinone synthesis from a C1 source.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 mmol, 178.23 mg)
-
Triethyl orthoformate (3.0 mmol, 0.5 mL)
-
Acetic Anhydride (optional, as solvent and dehydrating agent) or Polyphosphoric acid (PPA)
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, mix this compound (1.0 mmol) and triethyl orthoformate (3.0 mmol).
-
Heat the mixture at 130-140 °C for 3-5 hours. Monitor the reaction by TLC. (Alternatively, the reaction can be run in acetic anhydride under reflux).
-
Upon completion, cool the reaction mixture. If PPA is used, carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the crude solid from ethanol or purify by column chromatography to obtain the pure 2-(dimethylaminomethyl)quinazolin-4(3H)-one.
-
Validation: Confirm the structure of the product by ¹H NMR, ¹³C NMR, IR (presence of amide C=O), and high-resolution mass spectrometry.
Application Protocol III: One-Pot Synthesis of 1,5-Benzodiazepine Derivatives
Benzodiazepines are a world-renowned class of psychoactive compounds, primarily acting as central nervous system depressants.[5][13] The synthesis of the seven-membered 1,5-benzodiazepine ring can be achieved through condensation with a ketone.[12][14]
Reaction Principle & Mechanistic Insight
This synthesis is typically catalyzed by a Lewis or Brønsted acid. The reaction is believed to proceed via a double condensation. First, the primary amine condenses with one molecule of a ketone (e.g., acetone) to form an enamine. The activated methylene group of the starting material then attacks a second molecule of the ketone. Finally, the enamine nitrogen attacks the newly incorporated carbonyl group, leading to cyclization and dehydration to form the seven-membered diazepine ring. The choice of catalyst and conditions is critical to prevent polymerization and other side reactions.
Caption: Plausible pathway for 1,5-benzodiazepine formation.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 mmol, 178.23 mg)
-
Ketone (e.g., Acetone or Acetophenone) (2.5 mmol)
-
Catalyst: H-MCM-22, Amberlyst-15, or a catalytic amount of acetic acid.[5]
-
Solvent: Acetonitrile or Ethanol (5 mL)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a sealed tube or a round-bottom flask with a condenser, combine this compound (1.0 mmol), the ketone (2.5 mmol), the catalyst (e.g., 100 mg of H-MCM-22), and the solvent (5 mL).
-
Stir the mixture at room temperature or heat to 60-80 °C. The reaction is often complete within 2-6 hours, as monitored by TLC.[5]
-
After completion, if a solid catalyst was used, filter it off and wash with ethyl acetate.
-
If an acid catalyst was used, wash the reaction mixture with saturated sodium bicarbonate solution.
-
Concentrate the organic layer (or the filtrate) under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford the desired benzodiazepine derivative.
-
Validation: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The seven-membered ring often exhibits characteristic signals in the NMR spectra.
Conclusion
This compound has been established as a remarkably effective and versatile precursor for the one-pot synthesis of diverse and medicinally relevant heterocyclic systems. The protocols detailed in this guide for the synthesis of quinolines, quinazolinones, and benzodiazepines are robust, efficient, and grounded in well-understood mechanistic principles. By providing not only the procedural steps but also the underlying chemical logic, this document serves as a practical tool for researchers aiming to accelerate their drug discovery and development programs.
References
- BenchChem. (2025). Application Notes and Protocols: N-(2-Aminophenyl)-2-phenylacetamide as a Versatile Precursor for Heterocyclic Compounds.
-
Mhaske, S. B., & Argade, N. P. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Available at: [Link]
-
Manhas, N., et al. (2022). Methodologies for the synthesis of quinazolinones. ResearchGate. Available at: [Link]
-
Chen, J., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PubMed Central. Available at: [Link]
-
Huang, P.-Q., et al. (2018). One-pot synthesis of N-heterocycles and enimino carbocycles by tandem dehydrative coupling–reductive cyclization of halo-sec-amides and dehydrative cyclization of olefinic sec-amides. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Organic Chemistry Portal. Synthesis of quinazolinones. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis of some new analogs of quinoline containing imine bond form the initial composition of aniline. JOCPR. Available at: [Link]
-
Asadipour, A., et al. (2013). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PubMed Central. Available at: [Link]
-
Schafer, L. L., et al. (2010). Catalytic synthesis of amines and N-containing heterocycles: amidate complexes for selective C-N and C-C bond-forming reactions. UBC Chemistry. Available at: [Link]
-
Gomaa, A. M., et al. (2020). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. National Institutes of Health. Available at: [Link]
- Google Patents. Synthesis of benzodiazepines. US5466799A.
-
El-Taweel, F. M., et al. (2001). Synthesis of some new quinoline derivatives: new routes to synthesize polysubstituted 2(1H)-quinolone derivatives. PubMed. Available at: [Link]
-
Ameta, C., et al. (2022). Synthesis of Quinolines, Isoquinolines, and Quinolones Using Various Nanocatalysts. Taylor & Francis eBooks. Available at: [Link]
-
Egorov, M. P., et al. (2020). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. PubMed Central. Available at: [Link]
-
de Oliveira, C. C., et al. (2013). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. National Institutes of Health. Available at: [Link]
-
Davoodnia, A., et al. (2008). Facile and Efficient One-Pot Protocol for Synthesis of 5-Phenyl-1,4-benzodiazepine-2-one Derivatives. Sciencemadness.org. Available at: [Link]
-
Muzart, J. (2021). A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants. National Institutes of Health. Available at: [Link]
-
National Center for Biotechnology Information. This compound. PubChem Compound Database. Available at: [Link]
-
Verma, M., et al. (2020). Green one-pot synthesis of N-based heterocycles involving o-phenylenediamine. Semantic Scholar. Available at: [Link]
-
Adlu, M., & Yavari, I. (2019). ONE-POT, MILD AND EFFICIENT MULTICOMPONENT SYNTHESIS OF NOVEL VARIOUS SPIRO-NITROGEN HETEROCYCLE COMPOUNDS. AJOL. Available at: [Link]
-
Taylor, R. D., et al. (2017). Recent Advances in Metal-Free Quinoline Synthesis. MDPI. Available at: [Link]
-
Bagley, M. C., & Riad, M. (2010). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. Available at: [Link]
-
Tabassum, S., et al. (2021). One-pot multicomponent polymerization towards heterocyclic polymers: a mini review. Semantic Scholar. Available at: [Link]
-
Zholobenko, A., et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Helda - University of Helsinki. Available at: [Link]
-
El Azab, I. H., et al. (2022). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity. National Institutes of Health. Available at: [Link]
-
Wang, F., et al. (2023). One-pot synthesis of N-containing heterocycles from bioethanol via dehydrogenative dual-cross-condensation. OAE Publishing Inc. Available at: [Link]
-
Gollner, A., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Chemistry Portal. Available at: [Link]
-
PubChemLite. This compound. Available at: [Link]
- BenchChem. (2025). Comparative study of N-Ethylacetamide's role in different cyclization reactions.
-
Le Bras, J., & Muzart, J. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. MDPI. Available at: [Link]
-
American Chemical Society. (2023). N,N−Dimethylacetamide. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-aminophenyl)-N,N-dimethylacetamide
Welcome to the technical support guide for the synthesis of 2-(2-aminophenyl)-N,N-dimethylacetamide. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the multi-step synthesis of this valuable intermediate. We will explore common issues, provide detailed troubleshooting protocols, and explain the chemical principles behind our recommendations.
The synthesis of this compound is typically approached via a two-step sequence starting from 2-nitrophenylacetic acid. This route is often preferred over the direct amidation of 2-aminophenylacetic acid to avoid self-condensation and other side reactions involving the aniline moiety. The general workflow involves an initial amide coupling reaction followed by the reduction of the nitro group. Each step presents unique challenges that require careful control of reaction conditions.
Part 1: Synthetic Workflow Overview
The most common and reliable synthetic route is outlined below. This guide is structured to address challenges encountered in each of these primary stages.
Technical Support Center: Purification of Crude 2-(2-aminophenyl)-N,N-dimethylacetamide
Welcome to the technical support center for the purification of crude 2-(2-aminophenyl)-N,N-dimethylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable intermediate. Here, we provide troubleshooting guides and frequently asked questions in a direct Q&A format, grounded in established chemical principles and practical laboratory experience.
I. Understanding the Molecule and Potential Impurities
This compound is a substituted aromatic amine with the following structure:
Its purification can be challenging due to the presence of both a basic primary aromatic amine and a tertiary amide functional group. The primary amine is susceptible to oxidation, and its basicity influences its behavior during chromatographic and extraction procedures.
Common Impurities:
-
Starting Materials: Unreacted 2-nitro-N,N-dimethylacetanilide (if the synthesis involves nitro group reduction) or o-phenylenediamine and a suitable acylating agent.
-
Byproducts of Synthesis: Di-acylated products or other side-reaction products.
-
Oxidation Products: Aromatic amines are prone to air oxidation, which can lead to colored impurities.
-
Residual Solvents: Solvents used in the synthesis or workup.
-
Reagents: Excess reagents or their decomposition products.
II. Troubleshooting Common Purification Issues
A. Recrystallization
Q1: My crude product is a dark oil and won't crystallize. What should I do?
A1: Oiling out during recrystallization is a common issue. It often occurs when the melting point of the solute is lower than the boiling point of the solvent, or when the concentration of impurities is high.
Troubleshooting Steps:
-
Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, consider solvent systems like ethyl acetate/hexanes or ethanol/water.
-
Trituration: Before attempting recrystallization, try triturating the oil with a non-polar solvent in which the product is insoluble but the impurities are soluble (e.g., cold hexanes or diethyl ether). This can often remove some impurities and induce crystallization.
-
Seeding: If you have a small amount of pure crystalline product, add a seed crystal to the cooled, supersaturated solution to initiate crystallization.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small, impure crystals.
Q2: After recrystallization, my product is still colored (e.g., pink, brown, or yellow). How can I decolorize it?
A2: A persistent color often indicates the presence of oxidized impurities.
Troubleshooting Steps:
-
Activated Carbon (Charcoal) Treatment:
-
Dissolve the crude product in the minimum amount of a suitable hot recrystallization solvent.
-
Add a small amount of activated carbon (typically 1-5% by weight of the crude product).
-
Caution: Add the carbon to the slightly cooled solution to avoid bumping.
-
Gently heat the mixture for 5-10 minutes.
-
Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the activated carbon.
-
Allow the filtrate to cool slowly to induce crystallization.
-
Q3: My yield after recrystallization is very low. How can I improve it?
A3: Low recovery can be due to several factors.
Troubleshooting Steps:
-
Minimize Solvent Usage: Use the absolute minimum amount of hot solvent required to dissolve your crude product.
-
Solvent Choice: Ensure your chosen solvent has a steep solubility curve for your compound (high solubility when hot, low solubility when cold).
-
Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
-
Mother Liquor: Concentrate the mother liquor (the solution left after filtration) and attempt a second recrystallization to recover more product. Analyze a sample of the mother liquor by TLC to see how much product remains.
| Parameter | Recommendation for Improving Recrystallization Yield |
| Solvent Volume | Use the minimum amount of hot solvent for complete dissolution. |
| Cooling Rate | Cool slowly to room temperature, then in an ice bath. |
| Solvent System | Test different solvent pairs (e.g., ethyl acetate/hexanes, methanol/water). |
| Product Loss | Minimize transfers and wash the collected crystals with a minimal amount of cold solvent. |
B. Column Chromatography
Q1: My compound is streaking or tailing on the silica gel column. What is the cause and how can I fix it?
A1: Aromatic amines are basic and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation and tailing peaks.[1][2]
Troubleshooting Steps:
-
Add a Basic Modifier: Add a small amount of a volatile tertiary amine, such as triethylamine (TEA) or pyridine, to your mobile phase (typically 0.1-1%).[1] This will "deactivate" the acidic sites on the silica gel by competing with your product for binding, resulting in sharper peaks.
-
Use a Different Stationary Phase:
-
Amine-functionalized silica: This stationary phase has a less acidic surface and is specifically designed for the purification of basic compounds.[2]
-
Basic alumina: Alumina is a basic stationary phase and can be a good alternative to silica gel for purifying amines.
-
-
Reversed-Phase Chromatography: If normal-phase chromatography is problematic, consider reversed-phase flash chromatography. Using a mobile phase with a high pH will keep the amine in its neutral, less polar form, leading to better retention and separation on a C18 column.[1]
Workflow for Column Chromatography of this compound
Caption: Workflow for column chromatography purification.
Q2: I am not getting good separation between my product and a close-running impurity. What should I do?
A2: Achieving good separation requires optimizing the selectivity of your chromatographic system.
Troubleshooting Steps:
-
Shallow Gradient: Use a shallower solvent gradient to increase the resolution between closely eluting compounds.
-
Change Solvent System: If a hexane/ethyl acetate system is not working, try a different solvent system, such as dichloromethane/methanol.
-
Isocratic Elution: If the Rf values of your product and the impurity are sufficiently different, an isocratic (constant solvent composition) elution may provide better separation than a gradient.
C. Acid-Base Extraction
Q1: After the acid-base extraction, my product recovery is low. Where could it have been lost?
A1: Low recovery in an acid-base extraction can occur at several stages.
Troubleshooting Steps:
-
Incomplete Protonation/Deprotonation: Ensure the pH of the aqueous phase is sufficiently low (pH < 2) during the acidic wash to fully protonate the amine and move it into the aqueous layer. Conversely, ensure the pH is sufficiently high (pH > 10) during basification to fully deprotonate the amine and move it back into the organic layer.
-
Insufficient Extractions: Use multiple extractions with smaller volumes of solvent rather than one large extraction. This is more efficient at transferring the solute from one phase to another.
-
Emulsion Formation: Emulsions can form at the interface of the aqueous and organic layers, trapping your product. To break an emulsion, you can try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite®.
-
Solubility in Aqueous Layer: Even in its neutral form, your product may have some slight solubility in water.[3] After back-extracting your product into the organic phase, consider re-extracting the aqueous layer with a fresh portion of organic solvent to recover any dissolved product.
Logical Flow of an Acid-Base Extraction
Caption: Acid-base extraction workflow for amine purification.
III. Frequently Asked Questions (FAQs)
Q: How can I effectively monitor the purification process?
A: Thin-Layer Chromatography (TLC) is an indispensable tool.
-
Choosing a TLC system: Use a solvent system that gives your product an Rf value of approximately 0.3-0.4 for good separation.
-
Visualization: The aromatic nature of this compound allows for easy visualization under a UV lamp (254 nm). You can also use staining agents like potassium permanganate or ninhydrin (for the primary amine).
Q: What is the expected appearance and purity of the final product?
A: Pure this compound should be a white to off-white solid. Purity should be assessed by:
-
Melting Point: A sharp melting point range is indicative of high purity.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and identify any impurities.
-
HPLC: To determine the purity with high accuracy.
Q: Are there any specific safety precautions I should take?
A: Yes.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Refer to the Safety Data Sheet (SDS) for this compound and all solvents and reagents used for detailed hazard information. The compound is expected to be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[5]
References
- Chemchart. This compound (86162-60-9).
- Google Patents. US3959371A - Process for the purification of N,N-dimethylacetamide.
- Google Patents. US8455691B2 - Process for the purification of aromatic amines.
- Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?.
- Biotage. Is there an easy way to purify organic amines?.
- YouTube. How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn..
- Benchchem. Technical Support Center: Purification of N-(2-Aminophenyl)-2-phenylacetamide.
- Chemistry Stack Exchange. How do I purify the resulting compound after a nitro- to amine-group reduction?.
- Justia Patents. Purification of N,N-dimethylacetamide.
- PubChemLite. This compound.
- European Patent Office. PURIFICATION OF N,N-DIMETHYLACETAMIDE - EP 1551522 B1.
- Google Patents. US6946060B2 - Purification of N,N-dimethylacetamide.
- Royal Society of Chemistry. Mechanistic Insight into Oxidized N,N-Dimethylacetamide as a source of Formaldehyde Related Process Derivatives.
- Benchchem. A Technical Guide to N-(2-Aminophenyl)-2-phenylacetamide: Synthesis, Characterization, and Potential Applications.
- PubChem. This compound.
Sources
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. This compound (86162-60-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. PubChemLite - this compound (C10H14N2O) [pubchemlite.lcsb.uni.lu]
- 5. This compound | C10H14N2O | CID 12884235 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Acylation of 2-Aminophenylacetamides
Welcome to the technical support center for the acylation of 2-aminophenylacetamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this crucial synthetic step. By understanding the underlying mechanisms and implementing the troubleshooting strategies outlined below, you can significantly improve your reaction outcomes, leading to higher yields and purer products.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Formation of a Diacylated Byproduct
Question: I am observing a significant amount of a higher molecular weight byproduct in my acylation of 2-aminophenylacetamide. Mass spectrometry suggests it is a diacylated species. What is causing this, and how can I prevent it?
Answer:
The formation of a diacylated product is a common side reaction in the acylation of 2-aminophenylacetamide. This occurs when both the primary aromatic amine (-NH₂) and the amide nitrogen of the acetamide group (-NHCOCH₃) undergo acylation.
Causality: The primary amine is significantly more nucleophilic and will react preferentially. However, under forcing conditions such as high temperatures, prolonged reaction times, or the use of a large excess of a highly reactive acylating agent (like an acyl chloride or anhydride), the less nucleophilic amide nitrogen can also be acylated. The presence of a strong base can also deprotonate the amide proton, increasing its nucleophilicity and promoting diacylation.[1]
Troubleshooting & Prevention:
-
Control Stoichiometry: Use a stoichiometric amount (or a slight excess, e.g., 1.05-1.1 equivalents) of the acylating agent. This is the most critical parameter to control.
-
Acylating Agent Reactivity: If using a highly reactive acylating agent like an acyl chloride, consider switching to a less reactive one, such as a carboxylic anhydride or an activated ester.[1]
-
Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the more kinetically controlled acylation of the primary amine.
-
Base Selection: If a base is required, use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the acid byproduct without promoting deprotonation of the amide.
-
Gradual Addition: Add the acylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors the less reactive secondary acylation.
Issue 2: Intramolecular Cyclization Leading to Benzodiazepine Derivatives
Question: My reaction is yielding a product with a completely different scaffold than expected. Spectroscopic analysis suggests the formation of a cyclic product, possibly a benzodiazepine derivative. How does this happen?
Answer:
This is a known intramolecular cyclization side reaction. Under certain conditions, the newly formed N-acyl group can react with the acetamide side chain, leading to the formation of a seven-membered ring, a 1,5-benzodiazepine-2-one derivative.
Causality: This reaction is typically promoted by heat or acidic/basic conditions. The mechanism involves the activation of the acetamide carbonyl group, followed by a nucleophilic attack from the nitrogen of the newly introduced amide. This intramolecular cyclization is a competing pathway to the desired intermolecular acylation.[2][3]
Troubleshooting & Prevention:
-
Mild Reaction Conditions: Avoid high temperatures and strongly acidic or basic conditions. Neutral or slightly basic conditions are generally preferred for the initial acylation step.
-
Protecting Groups: If cyclization is a persistent issue, consider protecting the amide nitrogen of the acetamide group before the acylation of the primary amine. However, this adds extra steps to the synthesis.
-
Choice of Acylating Agent: Using a milder acylating agent that does not require harsh conditions for activation can help minimize this side reaction.
-
Work-up Procedure: Neutralize the reaction mixture promptly during work-up to prevent acid or base-catalyzed cyclization of the desired product.
Issue 3: O-Acylation of the Amide Carbonyl
Question: I am seeing an isomeric byproduct that I suspect is the result of O-acylation. Is this possible, and what can I do about it?
Answer:
While less common than N-acylation, O-acylation of the amide carbonyl can occur, leading to the formation of an imidate ester.
Causality: Amides exist in resonance, with some electron density on the oxygen atom. Highly reactive acylating agents, particularly in the presence of a hard Lewis acid, can favor attack at the oxygen atom. This is more likely to occur with highly reactive acylating agents and under conditions that promote the formation of a highly electrophilic acylium ion.
Troubleshooting & Prevention:
-
Avoid Hard Lewis Acids: If a catalyst is needed, opt for softer Lewis acids or organic catalysts.
-
Control Reactivity: As with diacylation, using a less reactive acylating agent and controlling the temperature can disfavor this side reaction.
-
Solvent Choice: A more polar, protic solvent may help to solvate the amide and disfavor O-acylation compared to aprotic, nonpolar solvents.
Issue 4: Racemization of Chiral Acylating Agents
Question: I am using a chiral acylating agent, but the final product shows a loss of enantiomeric purity. What is causing this racemization?
Answer:
Racemization can occur in the acylating agent itself, particularly if it has a stereocenter alpha to the carbonyl group.
Causality: The presence of a base can lead to the deprotonation of the alpha-proton, forming an enolate intermediate which is achiral. Reprotonation can then occur from either face, leading to racemization. This is a common issue in peptide synthesis and can be relevant here if the acylating agent is an amino acid derivative.[2][3]
Troubleshooting & Prevention:
-
Base Selection: Use a non-nucleophilic, sterically hindered base. In some cases, running the reaction without a base, if possible, is the best option.
-
Coupling Reagents: Employ coupling reagents known to suppress racemization, such as those that form activated esters that are less prone to enolization. Examples include HOBt (Hydroxybenzotriazole) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).
-
Temperature Control: Keep the reaction temperature as low as possible to minimize the rate of enolization.
Visualizing Reaction Pathways
Desired Reaction vs. Side Reactions
The following diagram illustrates the intended acylation pathway versus the common side reactions of diacylation and cyclization.
Caption: Desired acylation versus common side reactions.
Experimental Protocols
Standard Protocol for Selective N-Acylation
This protocol is optimized to minimize the formation of side products.
-
Reactant Preparation: Dissolve 2-aminophenylacetamide (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (1.1 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Acylating Agent Addition: Dissolve the acylating agent (e.g., acetyl chloride, 1.05 eq) in the same solvent and add it dropwise to the cooled reaction mixture over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography or recrystallization.[4][5]
Troubleshooting Guide: Purification of Acylated Products
| Issue | Potential Cause | Recommended Purification Strategy |
| Product and diacylated byproduct are difficult to separate. | Similar polarity. | Use a shallow gradient during column chromatography. Consider reverse-phase HPLC for more challenging separations. |
| Product is contaminated with the cyclized byproduct. | Different ring structure often leads to a significant polarity difference. | Column chromatography should be effective. If not, consider a pH-swing extraction if the basicity of the desired product and byproduct differ. |
| Residual starting material present. | Incomplete reaction. | Increase the equivalents of the acylating agent slightly (e.g., to 1.1 eq). Ensure the starting material is fully dissolved. Column chromatography can typically remove unreacted starting material. |
References
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020). National Institutes of Health (NIH). [Link]
-
Plausible Mechanism for the Formation of 2-(N-Carbamoyl acetamide)-Substituted 2,3-Dihydrothiophenes. (n.d.). ResearchGate. [Link]
-
N-Acylation Reactions of Amines. (n.d.). ResearchGate. [Link]
-
Side reactions in peptide synthesis: An overview. (n.d.). Bibliomed. [Link]
-
Acetamides. (n.d.). Organic Chemistry Portal. [Link]
-
(PDF) N-(2-Acetylphenyl)acetamide. (2006). ResearchGate. [Link]
-
2-Aminoacetanilide. (n.d.). Wikipedia. [Link]
-
Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography. (2013). National Institutes of Health (NIH). [Link]
-
Acylation of Amines, Part 2: Other Electrophiles. (2021). YouTube. [Link]
-
Separation and purification of multiply acetylated proteins using cation-exchange chromatography. (2013). PubMed. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]
-
Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. (2022). Indian Journal of Pharmaceutical Education and Research. [Link]
-
Friedel-Crafts Acylation with Amides. (2010). National Institutes of Health (NIH). [Link]
-
Catalytic Asymmetric α-Acylation of Tertiary Amines Mediated by a Dual Catalysis Mode: N-Heterocyclic Carbene and Photoredox Catalysis. (2014). National Institutes of Health (NIH). [Link]
-
Hydrophilic interaction/cation-exchange chromatography for the purification of synthetic peptides from closely related impurities: serine side-chain acetylated peptides. (1999). PubMed. [Link]
-
Cyclization and N-acylation of peptides for library generation. (2022). ResearchGate. [Link]
-
New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. (2023). Archives of Pharmacy Practice. [Link]
-
Selectivity in the acylation of amino-sulphonamides. (n.d.). ResearchGate. [Link]
-
Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide-Alkyne Cycloaddition. (2008). PubMed Central. [Link]
-
Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. (2024). National Institutes of Health (NIH). [Link]
-
Synthesis and crystal structure of N-phenyl-2-(phenyl-sulfan-yl)acetamide. (2024). PubMed. [Link]
-
Partial Purification and Properties of Two Histone Acetyltransferases From the Yeast, Saccharomyces Cerevisiae. (1982). PubMed. [Link]
-
Acetylation of 2-methoxynaphthalene with acetic anhydride over a HBEA zeolite. (2003). ResearchGate. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. peptide.com [peptide.com]
- 4. Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation and purification of multiply acetylated proteins using cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Di-acylation in 2-Aminophenylacetamide Synthesis
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are working on the synthesis of 2-aminophenylacetamide and encountering challenges with selectivity. The acylation of o-phenylenediamine is a foundational reaction, yet it frequently presents the challenge of over-acylation, leading to the formation of the undesired N,N'-di-acylated byproduct. This document provides in-depth troubleshooting, validated protocols, and a mechanistic overview to empower you to control this reaction and maximize the yield of your desired mono-acylated product.
Understanding the Core Challenge: Mono- vs. Di-acylation
The synthesis of 2-aminophenylacetamide typically involves the reaction of o-phenylenediamine with an acylating agent like chloroacetyl chloride.[1] o-Phenylenediamine possesses two primary aromatic amine groups. While the two groups are chemically equivalent in the starting material, the acylation of one amine introduces an electron-withdrawing acetyl group. This group reduces the electron density on the nitrogen it is attached to and deactivates the aromatic ring, thereby decreasing the nucleophilicity of the second, unreacted amino group.[2]
However, despite this deactivation, the remaining primary amine is often still sufficiently nucleophilic to react with a powerful acylating agent, especially under forcing conditions. This leads to the formation of the di-acylated byproduct, reducing the yield of the target molecule and complicating purification.[1][3] The key to a successful synthesis lies in exploiting the subtle difference in reactivity to achieve selective mono-acylation.
Caption: Reaction pathway for the acylation of o-phenylenediamine.
Troubleshooting Guide: Excessive Di-acylation
Question: My reaction is producing a significant amount of the di-acylated byproduct. What are the likely causes and how can I minimize it?
Answer: This is the most common issue in this synthesis. The formation of the di-acylated product is a kinetic and stoichiometric problem. Below are the primary causes and their solutions.
| Potential Cause | Mechanistic Explanation | Suggested Solution |
| Incorrect Stoichiometry | Using an excess of the acylating agent (chloroacetyl chloride) provides enough reagent to react with both the highly nucleophilic starting amine and the less nucleophilic mono-acylated intermediate. | Maintain a strict 1:1 molar ratio of o-phenylenediamine to the acylating agent. A slight excess (1.05 equivalents) of the diamine can even be beneficial to ensure all the highly reactive acyl chloride is consumed.[1] |
| Rapid Reagent Addition | Adding the acylating agent too quickly creates a high local concentration, increasing the probability of the less reactive, mono-acylated amine encountering and reacting with the acyl chloride before it is fully dispersed. | Add the acylating agent dropwise to a well-stirred solution of the diamine over an extended period (e.g., 30-60 minutes). This maintains a low, steady concentration of the electrophile, favoring reaction at the most nucleophilic site.[1][4] |
| High Reaction Temperature | Elevated temperatures provide more energy to the system, overcoming the activation energy barrier for the second, less favorable acylation. This reduces the kinetic selectivity between the two amino groups. | Conduct the reaction at a low temperature (0-5 °C) using an ice bath. Lowering the temperature significantly slows the rate of the second acylation compared to the first, thereby enhancing selectivity for the mono-acylated product.[1][4] |
| Highly Reactive Acylating Agent | Acyl chlorides are extremely reactive.[5] This high reactivity can make it difficult to differentiate between the two amino groups, even with the deactivating effect of the first acylation. | While chloroacetyl chloride is common, consider using a less reactive acylating agent, such as chloroacetic anhydride, or activating chloroacetic acid with a carbodiimide coupling agent (e.g., DCC, EDC). This approach can offer greater control.[6][7] |
Recommended Experimental Protocols
Here we provide two robust protocols designed to favor mono-acylation. Protocol A relies on kinetic control, which is often sufficient for good yields. Protocol B employs an orthogonal protection strategy, which offers the highest level of selectivity and is recommended for complex or high-value syntheses.
Protocol A: Kinetically Controlled Mono-N-Acylation
This method leverages careful control of reaction parameters to selectively acylate one amino group.
Materials:
-
o-Phenylenediamine
-
Chloroacetyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve o-phenylenediamine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Controlled Addition: In the dropping funnel, prepare a solution of chloroacetyl chloride (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the stirred diamine solution over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to separate the desired mono-acylated product from any unreacted starting material and the di-acylated byproduct.[1]
Protocol B: Orthogonal Protecting Group Strategy
This strategy involves temporarily "blocking" one amine with a protecting group, allowing for clean acylation of the other, followed by removal of the protecting group. This provides unparalleled selectivity.[8][9]
Caption: Workflow for the orthogonal protecting group strategy.
Procedure:
-
Step 1: Mono-Boc Protection:
-
Dissolve o-phenylenediamine (1.0 eq.) in THF.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 0.95 eq. to favor mono-protection) in THF dropwise at room temperature.
-
Stir for 12-24 hours. Monitor by TLC.
-
Isolate and purify the resulting N-Boc-1,2-phenylenediamine, typically by column chromatography.
-
-
Step 2: Selective Acylation:
-
Dissolve the purified N-Boc-1,2-phenylenediamine (1.0 eq.) and a non-nucleophilic base like pyridine (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add chloroacetyl chloride (1.05 eq.) dropwise.
-
Stir at 0 °C to room temperature until the reaction is complete (monitor by TLC).
-
Perform an aqueous workup as described in Protocol A to isolate the crude Boc-protected, N-acylated product.
-
-
Step 3: Deprotection:
-
Dissolve the crude product from the previous step in DCM.
-
Add trifluoroacetic acid (TFA, 5-10 eq.) and stir at room temperature for 1-3 hours until the Boc group is fully cleaved (monitor by TLC).
-
Remove the solvent and excess TFA under reduced pressure.
-
Neutralize the residue with a base (e.g., saturated NaHCO₃) and extract the final product with an organic solvent.
-
Dry, concentrate, and purify as needed to obtain the high-purity 2-aminophenylacetamide.
-
Data Summary
| Parameter | Protocol A: Kinetic Control | Protocol B: Orthogonal Protection |
| Selectivity Control | Relies on kinetics (temperature, addition rate) | Chemically enforced by protecting group |
| Stoichiometry | 1:1 (Diamine:Acyl Chloride)[1] | 1:1 (Protected Amine:Acyl Chloride) |
| Temperature | 0-5 °C (Critical)[4] | 0 °C to Room Temperature |
| Number of Steps | 1 synthetic step + purification | 3 synthetic steps + purifications |
| Typical Purity (Crude) | Moderate to Good (may contain di-acylated) | Very High |
| Overall Yield | Good (typically 60-80%) | Good (can be >85% over 3 steps) |
| Best For | Rapid synthesis, larger scale, when moderate purity is acceptable before purification. | Highest purity required, complex substrates, avoiding difficult purifications. |
Frequently Asked Questions (FAQs)
Q1: How can I visually distinguish between the mono- and di-acylated products on a TLC plate? A1: The di-acylated product is significantly less polar than the mono-acylated product due to the presence of two amide groups and the absence of a free primary amine. Therefore, on a normal phase silica TLC plate, the di-acylated product will have a higher Rf value (travel further up the plate) than the mono-acylated product. The starting diamine will be the most polar and have the lowest Rf value.
Q2: I am using a substituted o-phenylenediamine. Do these protocols still apply? A2: Yes, the core principles of kinetic control and protection strategies are universally applicable. However, the electronic and steric nature of your substituents will influence the relative nucleophilicity of the two amino groups. An electron-donating group will activate the closer amine, while a bulky group may sterically hinder it. You may need to re-optimize the conditions, but the troubleshooting logic remains the same.
Q3: Can I use chloroacetic anhydride instead of chloroacetyl chloride? A3: Absolutely. Chloroacetic anhydride is a good alternative. It is generally less reactive than chloroacetyl chloride, which can inherently improve the selectivity for mono-acylation. You may need slightly longer reaction times or gentle warming to drive the reaction to completion, but the risk of di-acylation is often lower.
Q4: My purification by recrystallization is failing to remove the di-acylated byproduct. What should I do? A4: If recrystallization is ineffective, it is likely because the two compounds have similar solubilities or are co-crystallizing. The most reliable method for separating compounds with different polarities, like the mono- and di-acylated products, is column chromatography on silica gel.[1] A solvent gradient (e.g., from hexane/ethyl acetate to pure ethyl acetate) will effectively separate the less polar di-acylated product from the more polar mono-acylated product.
References
-
Journal of Integrated - SCIENCE & TECHNOLOGY. (2016). A review on Synthesis of Aminoacetanilides. SciSpace. [Link]
-
Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR). [Link]
-
ResearchGate. (n.d.). Understanding Monoacylation of Symmetrical Diamines: A Kinetic Study of Acylation Reaction of m-Phenylenediamine and Benzoic Anhydride in Microreactor. [Link]
-
Debenham, J. S., Madsen, R., Roberts, C., & Fraser-Reid, B. (1995). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society. [Link]
-
ACS Central Science. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Publications. [Link]
-
Wikipedia. (n.d.). 2-Aminoacetanilide. [Link]
-
ResearchGate. (n.d.). N-Acylation Reactions of Amines. [Link]
-
Organic Chemistry Portal. (n.d.). Acetamides. [Link]
-
NCERT. (n.d.). Amines. [Link]
-
NIH. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. [Link]
-
ResearchGate. (n.d.). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. [Link]
-
Quora. (2018). Why does the acetylation of the NH2 group of aniline reduce its activity?[Link]
-
NIH. (n.d.). Orthogonal ligation strategies for peptide and protein. [Link]
-
University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies. [Link]
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- 9. Orthogonal ligation strategies for peptide and protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 2-(2-aminophenyl)-N,N-dimethylacetamide
Welcome to the technical support center for the synthesis and optimization of 2-(2-aminophenyl)-N,N-dimethylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful and efficient synthesis.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its unique structure, featuring an ortho-amino-substituted phenyl ring and a dimethylacetamide moiety, allows for further chemical modifications and the synthesis of complex heterocyclic compounds. This guide will explore the common synthetic routes, address potential challenges, and provide optimized protocols to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
A1: There are two primary and effective synthetic routes for the preparation of this compound:
-
Route A: Amide Coupling. This involves the direct coupling of 2-(2-aminophenyl)acetic acid with dimethylamine using a suitable coupling reagent. This method is often preferred for its directness.
-
Route B: Two-Step Synthesis via a Nitro Intermediate. This route begins with the synthesis of N-(2-nitrophenyl)-2-chloroacetamide, followed by reaction with dimethylamine to yield 2-(2-nitrophenyl)-N,N-dimethylacetamide. The final step is the reduction of the nitro group to the desired amine.[1]
Q2: Which synthetic route is recommended for laboratory-scale synthesis?
A2: For laboratory-scale synthesis, the choice of route depends on the availability of starting materials and the desired purity of the final product.
-
Amide coupling (Route A) is generally more straightforward if 2-(2-aminophenyl)acetic acid is readily available and high-purity dimethylamine can be used. Modern coupling reagents offer excellent control and high yields.[2][3]
-
The nitro intermediate route (Route B) is a robust alternative, particularly if starting from 2-nitrophenylacetic acid or a related precursor. The reduction of the nitro group is typically a high-yielding and clean reaction.[1]
Q3: What are the common impurities and byproducts encountered during the synthesis?
A3: Common impurities can include unreacted starting materials, such as 2-(2-aminophenyl)acetic acid or the nitro-intermediate, and residual coupling reagents or their byproducts (e.g., dicyclohexylurea (DCU) if DCC is used). Side reactions, though less common for this specific molecule, can include oxidation of the aminophenyl group, leading to colored impurities.[4]
Q4: My final product is an oil and will not solidify. What should I do?
A4: An oily product that fails to solidify is often indicative of impurities or residual solvent.[5] First, ensure all solvent has been removed under high vacuum. If the product remains an oil, purification by column chromatography is the most effective method to remove impurities that may be inhibiting crystallization.[4] Trituration with a non-polar solvent like cold hexanes can sometimes induce crystallization.[4]
Q5: The purified this compound has a pink or brownish tint. What is the cause and how can it be removed?
A5: A pink or brownish tint is often due to the oxidation of the aniline moiety.[4] While minor discoloration may not affect subsequent reactions, for high-purity applications, it can be removed by treating a solution of the compound with a small amount of activated carbon followed by filtration and recrystallization.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Amide Coupling (Route A) | • Inefficient coupling reagent activation.• Suboptimal reaction temperature or time.• Presence of moisture, which can hydrolyze activated intermediates. | • Use a reliable coupling agent system like HATU/DIPEA or EDC/HOBt.[2][6]• Monitor the reaction by TLC to determine the optimal reaction time.• Ensure all reagents and solvents are anhydrous. |
| Incomplete Reaction | • Insufficient amount of coupling reagent or dimethylamine.• Short reaction time. | • Use a slight excess (1.1-1.2 equivalents) of the coupling reagents and amine.• Allow the reaction to proceed to completion as monitored by TLC. |
| Formation of Significant Byproducts | • Reaction temperature is too high, leading to side reactions.• Incorrect stoichiometry of reagents. | • Maintain the recommended reaction temperature (often starting at 0°C and slowly warming to room temperature).[5]• Carefully control the molar ratios of the reactants. |
| Difficult Purification | • Presence of polar impurities that co-elute with the product.• Unreacted starting materials with similar polarity to the product. | • Optimize the solvent system for column chromatography. A gradient elution may be necessary.• A pre-purification workup, such as an acid-base extraction, can remove some impurities. |
Optimized Experimental Protocols
Protocol 1: Amide Coupling of 2-(2-aminophenyl)acetic acid with Dimethylamine (Route A)
This protocol utilizes HATU as the coupling reagent for its high efficiency and mild reaction conditions.[6]
Materials:
-
2-(2-aminophenyl)acetic acid
-
Dimethylamine (2.0 M solution in THF)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-aminophenyl)acetic acid (1.0 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.2 eq) to the reaction mixture and stir for another 10 minutes.
-
Slowly add the dimethylamine solution (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring its progress by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.
Protocol 2: Two-Step Synthesis via a Nitro Intermediate (Route B)
This protocol is adapted from a similar synthesis of a related compound.[1]
Step 1: Synthesis of 2-(2-nitrophenyl)-N,N-dimethylacetamide
Materials:
-
N-(2-nitrophenyl)-2-chloroacetamide
-
Dimethylamine (33% w/w solution in ethanol)
-
Ethanol
-
Aqueous potassium hydroxide solution (40% w/v)
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
To a suspension of N-(2-nitrophenyl)-2-chloroacetamide (1.0 eq) in ethanol, add the dimethylamine solution (a sufficient excess).
-
Heat the mixture to reflux with stirring for 2 hours.
-
After cooling, evaporate the ethanol and excess dimethylamine under reduced pressure.
-
Treat the solid residue with the aqueous potassium hydroxide solution.
-
Extract the resulting suspension with diethyl ether (3x).
-
Combine the organic extracts, dry over magnesium sulfate, and evaporate to give 2-(2-nitrophenyl)-N,N-dimethylacetamide, which can be used in the next step without further purification.
Step 2: Reduction of the Nitro Group
Materials:
-
2-(2-nitrophenyl)-N,N-dimethylacetamide
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated hydrochloric acid
-
Sodium hydroxide solution
Procedure:
-
Dissolve 2-(2-nitrophenyl)-N,N-dimethylacetamide in ethanol.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the stirred solution at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully neutralize the reaction mixture with a concentrated sodium hydroxide solution until the pH is basic.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography as described in Protocol 1.
Visualizing the Workflow
Caption: Synthetic workflows for this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
ResearchGate. Optimization of the Reaction Conditions a. Available from: [Link].
-
ResearchGate. Optimization of the Reaction Conditions. Available from: [Link].
-
PrepChem.com. Synthesis of N-(2-nitrophenyl)-2-dimethylaminoacetamide. Available from: [Link].
-
PMC - NIH. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available from: [Link].
-
PubChem. This compound. Available from: [Link].
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link].
-
ResearchGate. Optimization of reaction conditions a. Available from: [Link].
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Chemchart. This compound (86162-60-9). Available from: [Link].
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ResearchGate. Optimization of reaction conditions. Yields were determined by means of.... Available from: [Link].
-
NIH. A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants. Available from: [Link].
-
Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Available from: [Link].
-
Nature. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Available from: [Link].
-
Caloong Chemical Co., Ltd. 5 New Methods for the Preparation of N,N-Dimethylacetamide. Available from: [Link].
- Google Patents. US3959371A - Process for the purification of N,N-dimethylacetamide.
-
Nature. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Available from: [Link].
- Google Patents. US20110082316A1 - Method for the production of n,n-dimethylacetamide (dmac).
- Google Patents. US6946060B2 - Purification of N,N-dimethylacetamide.
-
European Patent Office. PURIFICATION OF N,N-DIMETHYLACETAMIDE - EP 1551522 B1 - EPO. Available from: [Link].
- Google Patents. CN1066446A - The synthetic method of ORTHO AMINO PHENOL SULPHONIC.
-
PubMed. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Available from: [Link].
- Google Patents. US4569967A - Synthesis of N-substituted peptide amides.
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- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. growingscience.com [growingscience.com]
Technical Support Center: Work-up and Purification of 2-(2-aminophenyl)-N,N-dimethylacetamide
Welcome to the technical support center for the synthesis of 2-(2-aminophenyl)-N,N-dimethylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical work-up and purification stages of this synthesis. The following troubleshooting guide and frequently asked questions (FAQs) address common issues encountered during the reduction of 2-(2-nitrophenyl)-N,N-dimethylacetamide, ensuring a higher success rate and purity of your final product.
Frequently Asked Questions (FAQs)
Q1: After reducing 2-(2-nitrophenyl)-N,N-dimethylacetamide with SnCl₂/HCl, my work-up is forming a thick, unfilterable precipitate and a persistent emulsion during extraction. What is happening and how can I resolve this?
A1: This is a classic issue encountered during the work-up of tin(II) chloride reductions. The precipitate is likely a mixture of tin hydroxides (Sn(OH)₂ and Sn(OH)₄) which are formed upon initial basification. These tin salts are often gelatinous and can trap your product, leading to low yields and difficult phase separations.
Causality: Under acidic reaction conditions, the newly formed aromatic amine exists as an ammonium salt (anilinium chloride), and the tin is present as various tin chloride species. When a weak base like sodium bicarbonate (NaHCO₃) is added, the pH increase is not sufficient to form the soluble tetrahydroxystannate(II) ([Sn(OH)₄]²⁻) or hexahydroxystannate(IV) ([Sn(OH)₆]²⁻) complexes. Instead, insoluble tin hydroxides precipitate.
Troubleshooting & Optimization:
-
Use a Strong Base: Instead of NaHCO₃ or Na₂CO₃, use a strong aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), typically 2M to 10M.[1][2] Add the base slowly with vigorous stirring while cooling the mixture in an ice bath, as the neutralization is highly exothermic.
-
pH Target: Continue adding the strong base until the tin salts redissolve and the aqueous layer becomes clear or only slightly cloudy. This typically requires a pH of 12 or higher. At this high pH, the amphoteric tin hydroxides form soluble stannate complexes.[1]
-
Extraction Solvent: Use a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) for extraction. Perform multiple extractions (at least 3x) to ensure complete recovery of the product from the aqueous phase.[2]
Q2: I performed a catalytic hydrogenation (e.g., Pd/C, H₂) to synthesize this compound. What is the correct work-up procedure to remove the catalyst and isolate my product?
A2: The work-up for catalytic hydrogenation is generally more straightforward than for metal/acid reductions, as it avoids the issue of metal salts. The primary challenge is the complete and safe removal of the solid catalyst.
Step-by-Step Protocol:
-
Inert Atmosphere: Once the reaction is complete (monitored by TLC or LC-MS), carefully vent the hydrogen atmosphere and purge the reaction vessel with an inert gas like nitrogen or argon. This is a critical safety step as hydrogenation catalysts, particularly Palladium on carbon (Pd/C) and Raney Nickel, can be pyrophoric and may ignite in the presence of air and residual hydrogen.[3]
-
Filtration: The most crucial step is the removal of the solid catalyst. This is best achieved by filtering the reaction mixture through a pad of Celite® or a similar filter aid.
-
Preparation: Place a layer of Celite® (approximately 1-2 cm thick) in a Büchner funnel fitted with filter paper. Wet the Celite® pad with the reaction solvent (e.g., ethanol, methanol, or ethyl acetate) and apply gentle vacuum to settle the pad.
-
Execution: Carefully decant the reaction mixture onto the Celite® pad. Wash the reaction flask with fresh solvent and pour the washings through the filter to ensure all product is collected. Wash the filter cake thoroughly with additional solvent.[3][4]
-
-
Isolation: Combine the filtrate and washings. The solvent can then be removed under reduced pressure using a rotary evaporator to yield the crude this compound.
Q3: My final product has a pink or brownish tint. What causes this discoloration and how can I obtain a colorless product?
A3: Aromatic amines are notoriously susceptible to air oxidation, which often results in the formation of colored impurities. The ortho-disposition of the amino group in your product can make it particularly prone to oxidation.
Causality & Prevention:
-
Oxidation: Exposure to air (oxygen) during the work-up and purification can lead to the formation of highly colored quinone-imine type structures. This process can be accelerated by light and trace metal impurities.
-
Prevention during Work-up:
-
Minimize exposure to air where possible.
-
Consider adding a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) or sodium sulfite (Na₂SO₃) to the aqueous washes to inhibit oxidation.
-
Work relatively quickly and avoid prolonged storage of the crude product before purification.
-
Purification to Remove Color:
-
Recrystallization with Activated Carbon: If the product is a solid, recrystallization is an effective method for purification.
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., an ethanol/water mixture or ethyl acetate/hexanes).[5]
-
Add a small amount of activated charcoal (decolorizing carbon) to the hot solution and boil for a few minutes. The charcoal will adsorb the colored impurities.
-
Perform a hot filtration to remove the charcoal.[5]
-
Allow the filtrate to cool slowly to induce crystallization.
-
-
Column Chromatography: Flash column chromatography on silica gel is an excellent alternative for removing colored impurities. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point.[5]
Q4: I am concerned about the potential for hydrolysis of the N,N-dimethylacetamide group during the basic work-up. Is this a significant risk?
A4: This is a valid concern as amides can undergo hydrolysis under both acidic and basic conditions, especially with heating.[6][7][8] However, for the work-up of this compound, the risk can be effectively managed.
Risk Assessment & Mitigation:
-
Reaction Conditions: Amide hydrolysis is generally slow at room temperature. The primary risk would be if the exothermic neutralization during the addition of strong base is not controlled, causing the temperature of the mixture to rise significantly.
-
Mitigation Strategy:
-
Temperature Control: Always perform the basification step in an ice bath to dissipate the heat generated.[9] Maintain the temperature below 25-30°C.
-
Avoid Prolonged Exposure: Do not let the reaction mixture sit for extended periods under strongly acidic or basic conditions, especially at elevated temperatures. Proceed with the extraction shortly after the basification is complete.
-
By keeping the temperature low and the exposure time to strong base relatively short, the rate of amide hydrolysis is negligible, and this side reaction is unlikely to significantly impact your yield.
Experimental Workflows and Data
Table 1: Troubleshooting Summary for Work-up Procedures
| Issue | Probable Cause | Recommended Solution |
| Thick Precipitate/Emulsion | Formation of insoluble tin hydroxides (SnCl₂ reduction). | Use a strong base (e.g., 2-10M NaOH) to a pH > 12 to form soluble stannates.[1] |
| Low Yield after Extraction | Incomplete extraction due to product remaining in the aqueous layer or trapped in precipitate. | Perform multiple extractions (3x or more). Ensure complete dissolution of any metal salts. |
| Product Discoloration | Air oxidation of the aromatic amine. | Minimize air exposure, consider adding an antioxidant to washes, and purify promptly. |
| Amide Hydrolysis | Uncontrolled exotherm during neutralization. | Perform basification in an ice bath to maintain low temperature.[9] |
| Catalyst in Final Product | Inefficient filtration after hydrogenation. | Use a pad of Celite® for filtration and ensure the pad is properly wetted and settled before use.[3] |
Diagram 1: General Work-up Workflow for SnCl₂ Reduction
Caption: Workflow for the work-up of a Tin(II) Chloride reduction.
Diagram 2: General Work-up Workflow for Catalytic Hydrogenation
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. scispace.com [scispace.com]
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- 6. youtube.com [youtube.com]
- 7. The equilibrium for hydrolysis of amides, under both acidic and basic con.. [askfilo.com]
- 8. Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (... | Study Prep in Pearson+ [pearson.com]
- 9. US3959371A - Process for the purification of N,N-dimethylacetamide - Google Patents [patents.google.com]
Technical Support Center: Removal of Starting Material from 2-(2-aminophenyl)-N,N-dimethylacetamide
Welcome to the technical support guide for the purification of 2-(2-aminophenyl)-N,N-dimethylacetamide. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the removal of starting materials during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most probable starting material impurities in my crude this compound?
A1: The most common starting material impurity is the corresponding nitroaromatic compound, typically 2-(2-nitrophenyl)-N,N-dimethylacetamide, which is the precursor for the amine. Other potential impurities include residual reducing agents (e.g., tin or iron salts if using classical reduction methods) or unreacted coupling reagents if the synthesis involved amide bond formation.[1][2]
Q2: My TLC analysis shows a less polar spot corresponding to the nitro-starting material. What is the quickest way to remove it?
A2: For small-scale purifications where the nitro-compound is the primary impurity, flash column chromatography is highly effective. The significant polarity difference between the nitro-compound and the desired amine product allows for straightforward separation.[1] The nitro-compound, being less polar, will elute first.[1]
Q3: The product has a distinct color (e.g., pink, brown, or dark). Is this related to starting materials?
A3: While residual nitro-compounds can contribute to color, discoloration is often due to the oxidation of the aromatic amine product itself. Aromatic amines, especially ortho-substituted ones like this compound, can be sensitive to air and light.[3] However, ensuring complete removal of starting materials and any metal residues from the reduction step is crucial to minimize color formation.
Q4: Can I use a simple acid-base extraction to purify my product?
A4: Yes, a liquid-liquid extraction based on the basicity of the amine is a viable and often recommended first step in purification. By dissolving the crude product in an organic solvent and washing with a dilute aqueous acid (e.g., 1M HCl), the amine product will be protonated and move to the aqueous phase, leaving non-basic impurities like the nitro-starting material in the organic layer.[4] The amine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.
Troubleshooting Guide: Eliminating Starting Material Contamination
This section provides detailed protocols and explanations for common challenges encountered during the purification of this compound.
Issue 1: Residual 2-(2-nitrophenyl)-N,N-dimethylacetamide Detected by LC-MS or TLC
Root Cause Analysis:
The presence of the nitro-starting material indicates an incomplete reduction reaction. This could be due to insufficient reducing agent, deactivation of the catalyst (if applicable), or suboptimal reaction conditions (temperature, pressure, or time).
Logical Workflow for Purification:
A multi-step approach is often the most effective for ensuring high purity. The choice of method will depend on the scale of the reaction and the quantity of the impurity.
Caption: Decision workflow for purification of this compound.
Protocol 1: Acid-Base Liquid-Liquid Extraction
This technique leverages the basicity of the amine functional group to separate it from the neutral nitro-starting material.[4]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). The amine product will react with the acid to form a water-soluble ammonium salt, which will partition into the aqueous layer. The neutral nitro-compound will remain in the organic layer. Repeat the acidic wash 2-3 times to ensure complete extraction of the amine.
-
Separation of Impurity: The organic layer now contains the nitro-starting material and can be discarded.
-
Basification: Combine the aqueous layers and cool in an ice bath. Slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is >10. This will deprotonate the ammonium salt, regenerating the free amine which will often precipitate or form an oil.
-
Product Extraction: Extract the aqueous layer with a fresh portion of organic solvent (ethyl acetate or DCM) 2-3 times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine.
Protocol 2: Flash Column Chromatography
This method is ideal for achieving high purity, especially for smaller quantities or when other impurities are present.[5]
Key Considerations:
-
Stationary Phase: Standard silica gel is often sufficient. However, aromatic amines can sometimes interact with the acidic silanol groups on silica, leading to peak tailing.[6][7] In such cases, using an amine-functionalized silica column or adding a small amount of a competing amine (e.g., 0.5-1% triethylamine) to the mobile phase can significantly improve the separation.[5][6]
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a common starting point. Since the amine product is significantly more polar than the nitro-starting material, the nitro compound will elute at a lower percentage of the more polar solvent (ethyl acetate).[1]
Step-by-Step Methodology:
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 10% ethyl acetate in hexanes) and pack the column.[8]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb the sample onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.[8]
-
Elution: Begin eluting with the initial mobile phase. The less polar nitro-compound will travel down the column faster.
-
Gradient: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate) to elute the more polar amine product.[8]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Typical TLC and Column Chromatography Parameters
| Compound | Polarity | Typical Rf (20% EtOAc/Hexanes) | Elution Order |
| 2-(2-nitrophenyl)-N,N-dimethylacetamide | Low | ~0.6 | 1st |
| This compound | High | ~0.2 | 2nd |
Issue 2: Incomplete Separation and Product Tailing on Silica Gel
Root Cause Analysis:
The basic amine group of the product can interact strongly with the acidic silanol groups on the surface of the silica gel.[7] This acid-base interaction can lead to a portion of the product being retained more strongly, resulting in broad, tailing peaks and poor separation from closely eluting impurities.[7]
Troubleshooting Strategies:
-
Mobile Phase Modification:
-
Addition of a Base: Incorporating a small amount (0.5-1%) of a volatile tertiary amine like triethylamine (TEA) or pyridine into the mobile phase is a common and effective solution.[5] The added base will compete with the product for the active sites on the silica, minimizing the undesirable interactions and leading to sharper peaks.
-
-
Alternative Stationary Phases:
-
Reversed-Phase Chromatography:
-
If normal-phase chromatography proves difficult, reversed-phase flash chromatography can be an excellent alternative. In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., acetonitrile/water or methanol/water). Adjusting the pH of the mobile phase to be slightly basic can improve retention and peak shape for amines.[5]
-
References
- Google Patents. (2013). Process for the purification of aromatic amines. US8455691B2.
-
Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of N-(2-nitrophenyl)-2-dimethylaminoacetamide. Available at: [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? Available at: [Link]
-
Reddit. (2022). Amine workup. r/Chempros. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Available at: [Link]
-
Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine- group reduction? Available at: [Link]
-
ResearchGate. (1995). Troubleshooting amine plants. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available at: [Link]
-
ResearchGate. (2023). How to separate hydroxyl amine from nitro compounds? Available at: [Link]
-
Missouri S&T. (n.d.). Aromatic Nitro Compounds. Available at: [Link]
Sources
Technical Support Center: Stability of 2-(2-aminophenyl)-N,N-dimethylacetamide
Prepared by: Senior Application Scientist, Gemini Division
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(2-aminophenyl)-N,N-dimethylacetamide. It addresses common stability challenges encountered under acidic conditions, offering troubleshooting advice, validated experimental protocols, and a mechanistic understanding of potential degradation pathways.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues reported by users during the handling and analysis of this compound in acidic environments.
Q1: What are the primary stability concerns for this compound in acidic solutions?
When subjected to acidic conditions, this compound is susceptible to two primary degradation pathways. The choice of pathway is often dictated by the specific conditions (e.g., acid strength, temperature, and duration of exposure).
-
Acid-Catalyzed Hydrolysis: The N,N-dimethylacetamide functional group can be hydrolyzed. This is a common degradation reaction for amide-containing compounds in the presence of acid and water, particularly when heated.[1][2][3] The reaction cleaves the amide bond to yield 2-(2-aminophenyl)acetic acid and dimethylamine.
-
Intramolecular Cyclization: The unique ortho positioning of the primary aromatic amine relative to the N-acetamide side chain creates the potential for an intramolecular cyclization reaction.[4] This process can lead to the formation of a heterocyclic ring system, representing a significant structural change from the parent molecule.
Caption: Primary degradation pathways for the target compound in acid.
Q2: My analytical results show a rapid loss of the parent compound when using an acidic mobile phase for HPLC. What is likely happening?
This is a common issue that can stem from two sources: instability in the prepared sample or on-column degradation during the analytical run.
-
Sample Instability: If your samples are prepared in an acidic diluent and left to stand for a significant period before injection, degradation can occur in the vial. This is especially true at room temperature or higher.
-
Troubleshooting: Prepare samples in a neutral or minimally acidic diluent if possible and analyze them immediately. If an acidic diluent is required for solubility, keep the samples chilled (e.g., 4°C in an autosampler) and minimize the time between preparation and injection.
-
-
On-Column Degradation: The stationary phase of an HPLC column can create a localized acidic environment, especially when using acid-modified mobile phases (e.g., 0.1% formic or trifluoroacetic acid). The combination of this acidic environment and the column temperature can accelerate degradation during the chromatographic run.
-
Troubleshooting:
-
Lower the Column Temperature: Try running the analysis at a lower temperature (e.g., 25-30°C) to reduce the rate of degradation.[1]
-
Modify the Mobile Phase: Evaluate if a less acidic mobile phase can still achieve the required separation.
-
Use a Faster Gradient: A shorter run time reduces the compound's residence time on the column, minimizing the opportunity for on-column degradation.
-
-
Q3: I am observing several unexpected peaks in my chromatogram after exposing my sample to acid. How can I confidently identify them?
Identifying unknown peaks is a critical part of any stability study. A systematic approach using mass spectrometry is the most effective strategy.
-
Generate a Hypothesis: Based on the known chemistry, the primary degradants are the hydrolysis and cyclization products. Calculate their theoretical molecular weights.
-
Employ LC-MS/MS: This technique is superior to HPLC-UV for this purpose as it provides mass information.[5] Analyze your stressed sample using an LC-MS/MS system.
-
Compare Masses: Compare the mass-to-charge ratios (m/z) of the unknown peaks with the theoretical masses of your hypothesized degradants. This provides strong evidence for their identity.
-
Forced Degradation as a Tool: Intentionally degrade the compound under controlled acidic conditions, as detailed in Protocol 1 . The major peaks that grow over time are your primary degradation products. This helps confirm that the impurities you observe are indeed related to the parent compound.[2][6]
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Observation |
| This compound | C₁₀H₁₄N₂O | 178.23 | Parent compound.[7] |
| Potential Degradant 1 (Hydrolysis) | |||
| 2-(2-aminophenyl)acetic acid | C₈H₉NO₂ | 151.16 | Major product of amide bond cleavage. |
| Potential Degradant 2 (Cyclization) | |||
| 1-methyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-5-one (Example) | C₁₀H₁₂N₂O | 176.22 | Product of intramolecular ring formation (structure may vary). |
Table 1. Summary of the parent compound and its potential acid-degradation products with their corresponding molecular weights to aid in identification by mass spectrometry.
Experimental Protocols & Workflows
As a self-validating system, these protocols are designed to help you systematically investigate the stability of this compound and develop a robust analytical method.
Protocol 1: Forced Degradation Study via Acid Hydrolysis
This protocol is designed to intentionally degrade the compound to generate its primary degradation products, which is essential for developing and validating a stability-indicating analytical method.[6]
Objective: To generate acid-induced degradation products of this compound under controlled conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Methanol or Acetonitrile (HPLC Grade)
-
Type I Purified Water
-
Heating block or water bath set to 80°C
-
HPLC or LC-MS/MS system
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol).
-
Stress Condition Setup: In a clean vial, add an aliquot of the stock solution to an equal volume of 0.1 M HCl to achieve a final concentration of ~0.5 mg/mL.
-
Incubation: Place the vial in the heating block at 80°C.[1]
-
Time Points: Withdraw aliquots at specific time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Quenching: Immediately cool the withdrawn aliquot on ice. Before analysis, neutralize the sample by adding an equivalent amount of 0.1 M NaOH to stop the reaction.[1] This is crucial for preventing further degradation in the autosampler or on the column.
-
Analysis: Analyze the samples by a suitable chromatographic method (see Protocol 2) to monitor the disappearance of the parent peak and the appearance of degradation products.
Caption: Workflow for the acid-catalyzed forced degradation study.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
Objective: To establish an HPLC method capable of separating the parent compound from its potential acid-degradation products, thereby demonstrating specificity.
Instrumentation and Initial Conditions:
-
HPLC System: System with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30°C.[5]
-
Injection Volume: 10 µL.
-
UV Detection: 245 nm (or a wavelength determined by UV scan of the parent compound).[5]
Method Development & Validation:
-
Initial Analysis: Inject a solution of the un-stressed parent compound to determine its retention time.
-
Analysis of Stressed Samples: Inject the neutralized samples generated from Protocol 1 (specifically a later time point where significant degradation is observed).
-
Method Optimization:
-
The primary goal is to achieve baseline separation between the parent peak and all degradation product peaks.
-
Adjust the gradient profile (the ratio of Mobile Phase A to B over time) to improve the resolution between closely eluting peaks.
-
If co-elution occurs, consider a column with a different stationary phase or modifying the mobile phase pH.
-
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the presence of its degradants. This ensures that no impurity is co-eluting under the main peak, which is a key requirement for a stability-indicating method.
References
- Technical Support Center: N,N-Dimethyl-D6-acetamide Degradation Product Analysis. Benchchem.
- Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
- Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems. National Institutes of Health (NIH).
- Forced degradation study: Topics by Science.gov. Science.gov.
- Forced Degradation Studies. MedCrave online.
- A Comparative Guide to the Validation of Analytical Methods for N-(2-Aminophenyl)-2-phenylacetamide Quantification. Benchchem.
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Applied Pharmaceutics.
- Degradation of Dimethylacetamide from Membrane Production through Constructed Wetlands—Pathways, Ecotoxicological Effects and Consequences for Chemical Analysis. ResearchGate.
- An In-depth Technical Guide to the Chemical Properties of N-(2-Aminophenyl)-2-phenylacetamide. Benchchem.
- Dimethylacetamide. Wikipedia.
- This compound. PubChem.
Sources
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- 2. ajpsonline.com [ajpsonline.com]
- 3. Dimethylacetamide - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. This compound | C10H14N2O | CID 12884235 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cyclization Reactions of Ortho-Aminoanilides
Welcome to the technical support center for the cyclization of ortho-aminoanilides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during these crucial synthetic transformations. As Senior Application Scientists, we have compiled this resource based on a synthesis of established chemical principles and practical, field-proven insights.
Frequently Asked Questions (FAQs)
My cyclization reaction is not proceeding or is giving very low yields. What are the primary factors to investigate?
Low or no conversion in a cyclization reaction of an ortho-aminoanilide can often be attributed to a few key factors. A systematic approach to troubleshooting is recommended.
1. Inefficient Dehydration: The majority of these cyclization reactions are formally a condensation, which involves the removal of a molecule of water. If water is not effectively removed from the reaction mixture, the equilibrium may not favor the cyclized product.[1][2][3]
-
Troubleshooting:
-
Azeotropic Removal of Water: Employing a Dean-Stark apparatus with a suitable solvent (e.g., toluene, xylene) is a classic and effective method.
-
Dehydrating Agents: The use of stoichiometric or catalytic dehydrating agents can be effective.[4] However, their compatibility with other functional groups in your substrate must be considered.
-
High Temperatures: Increasing the reaction temperature can help drive off water, but this must be balanced with the thermal stability of your starting material and product. Microwave irradiation has been shown to improve yields and reduce reaction times in some cases.[5]
-
2. Catalyst Inactivity or Incompatibility: Many cyclization reactions of ortho-aminoanilides are catalyzed by acids (Brønsted or Lewis) or transition metals.[6][7][8]
-
Troubleshooting:
-
Catalyst Screening: If using a catalyst, it is advisable to screen a panel of catalysts with varying strengths and properties. For example, if a Brønsted acid is being used, you could try p-toluenesulfonic acid (p-TSOH), triflic acid, or a solid-supported acid catalyst.[4][8][9]
-
Catalyst Loading: The optimal catalyst loading should be determined empirically. Too little catalyst may result in a sluggish reaction, while too much can lead to side reactions or decomposition.
-
Atmosphere Control: For transition metal-catalyzed reactions, ensure that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation by oxygen.
-
3. Substrate Reactivity: The electronic and steric properties of the substituents on your ortho-aminoanilide can significantly impact the cyclization.
-
Troubleshooting:
-
Electron-Withdrawing Groups: If your substrate contains strong electron-withdrawing groups, the nucleophilicity of the amino groups will be reduced, making the cyclization more difficult. In such cases, more forcing reaction conditions (higher temperatures, stronger catalysts) may be necessary.[6]
-
Steric Hindrance: Bulky substituents near the reacting centers can sterically hinder the cyclization. This may require longer reaction times or higher temperatures.
-
I am observing significant formation of side products. What are the most common byproducts and how can I minimize them?
The formation of byproducts is a common issue. Identifying the nature of the side products is the first step towards mitigating their formation.
1. Dimerization and Polymerization: Intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of dimers and polymers.[10][11] This is particularly prevalent at high concentrations.
-
Troubleshooting:
-
High Dilution: Performing the reaction under high dilution conditions favors the intramolecular cyclization over intermolecular reactions. The optimal concentration will need to be determined for your specific system.
-
Slow Addition: A slow addition of the substrate to the reaction mixture can also help to maintain a low effective concentration, thereby minimizing intermolecular side reactions.
-
2. Incomplete Cyclization/Hydrolysis: The intermediate before the final dehydration step may be stable under the reaction conditions and can be isolated as a major component of the product mixture. Alternatively, if water is present, the cyclized product may be susceptible to hydrolysis back to the starting material or an intermediate.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure that all reagents and solvents are rigorously dried before use. The use of molecular sieves in the reaction mixture can also be beneficial.
-
Reaction Time and Temperature: Optimize the reaction time and temperature to ensure complete conversion to the desired product. Monitoring the reaction by a suitable analytical technique (e.g., TLC, LC-MS) is crucial.
-
3. Side Reactions Involving Functional Groups: Other functional groups present in the molecule may undergo undesired reactions under the cyclization conditions.
-
Troubleshooting:
How do I choose the optimal reaction conditions (solvent, temperature, catalyst) for my specific ortho-aminoanilide cyclization?
The "optimal" conditions are highly substrate-dependent. A systematic approach to optimization is key.
Solvent Selection
The choice of solvent can have a profound impact on the reaction outcome.
| Solvent | Properties and Considerations |
| Toluene, Xylene | High boiling points, suitable for azeotropic water removal. Relatively non-polar. |
| DMF, DMAc | High boiling points, polar aprotic. Can aid in dissolving polar substrates. |
| Ethanol, Acetic Acid | Protic solvents that can also act as catalysts in some cases. |
| Solvent-free | Can be an option for thermally stable substrates and may lead to higher reaction rates. |
Temperature Optimization
A temperature screening experiment is often a good starting point. It is advisable to start at a moderate temperature and gradually increase it while monitoring the reaction progress. Be mindful of potential decomposition at higher temperatures.
Catalyst Selection and Screening
A variety of catalysts can be employed for the cyclization of ortho-aminoanilides.
| Catalyst Type | Examples | Considerations |
| Brønsted Acids | p-TSOH, H2SO4, HCl, Triflic Acid[4][15] | Catalyst strength should be matched to the substrate's reactivity. |
| Lewis Acids | ZnCl2, FeCl3, Sc(OTf)3[7] | Can activate the carbonyl group towards nucleophilic attack. |
| Transition Metals | Au, Cu, I(III)[5][6][16] | Often used in oxidative cyclizations or cross-coupling/cyclization cascades. |
My starting material appears to be decomposing under the reaction conditions. What are the likely causes and solutions?
Decomposition of the starting material is a clear indication that the reaction conditions are too harsh.
-
Thermal Instability: Some ortho-aminoanilides may not be stable at elevated temperatures.
-
Solution: Attempt the reaction at a lower temperature, possibly with a more active catalyst to compensate for the reduced rate.
-
-
Acid/Base Sensitivity: The starting material or product may be sensitive to strongly acidic or basic conditions.
-
Solution: Use a milder catalyst or buffer the reaction mixture. For acid-catalyzed reactions, consider using a weaker acid or a solid-supported catalyst that can be easily removed.
-
-
Oxidative Degradation: If the reaction is not performed under an inert atmosphere, oxidative decomposition can occur, especially if the substrate contains electron-rich aromatic rings.
-
Solution: Degas the solvent and run the reaction under an inert atmosphere of nitrogen or argon.
-
I am forming a mixture of regioisomers. How can I improve the regioselectivity?
The formation of regioisomers can occur if the ortho-aminoanilide is unsymmetrically substituted, presenting two non-equivalent amino groups for cyclization.
-
Steric Control: A bulky substituent on one of the amino groups or adjacent to it can direct the cyclization to the less sterically hindered position.
-
Electronic Control: The relative nucleophilicity of the two amino groups, as influenced by the electronic effects of other substituents on the aromatic ring, can determine the site of cyclization.
-
Protecting Groups: A common strategy is to selectively protect one of the amino groups, forcing the cyclization to occur at the unprotected site.[12][14] The protecting group can then be removed in a subsequent step.
-
Directed Cyclization: In some cases, a directing group can be installed that coordinates to a catalyst and directs the reaction to a specific site.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in an ortho-Aminoanilide Cyclization
-
To a series of oven-dried reaction vials, add the ortho-aminoanilide substrate (1.0 eq) and a magnetic stir bar.
-
To each vial, add a different catalyst (e.g., p-TSOH, Sc(OTf)3, ZnCl2) at a specific loading (e.g., 10 mol%).
-
Add the chosen solvent (e.g., toluene, 2 mL per 0.1 mmol of substrate).
-
Seal the vials and place them in a pre-heated aluminum block on a stirrer hotplate at the desired temperature (e.g., 110 °C).
-
Monitor the reactions at regular intervals (e.g., 1, 4, 8, 24 hours) by taking aliquots and analyzing them by TLC or LC-MS.
-
Identify the catalyst that provides the best conversion to the desired product with the fewest side products.
Protocol 2: High Dilution Experiment to Minimize Dimerization
-
Set up a reaction flask equipped with a reflux condenser and a magnetic stir bar.
-
Add the solvent (e.g., toluene) and the catalyst to the flask and heat to the desired reaction temperature.
-
In a separate flask, dissolve the ortho-aminoanilide substrate in the same solvent to create a dilute solution (e.g., 0.01 M).
-
Using a syringe pump, add the substrate solution to the heated reaction flask at a slow, constant rate (e.g., over 4-8 hours).
-
After the addition is complete, continue to stir the reaction at the same temperature until completion is confirmed by an appropriate analytical method.
Diagrams
Caption: Generalized mechanism for acid-catalyzed cyclization.
Caption: Troubleshooting workflow for low-yielding cyclizations.
References
-
ResearchGate. (n.d.). Proposed mechanism of the cyclization reaction between o-bromoaromatic amines and nitrile substrates. Retrieved from [Link]
-
Molecules. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Retrieved from [Link]
-
ChemRxiv. (2024). Iodine(III)-Catalyzed Oxidative Cyclization of Aryl Amines to Construct Benzimidazoles. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2016). Synthetic approaches to benzimidazoles from O- phenylenediamine: A literature review. Retrieved from [Link]
-
PubMed. (n.d.). Thermal-Dependent dehydration process and intramolecular cyclization of lisinopril dihydrate in the solid state. Retrieved from [Link]
-
National Institutes of Health. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Retrieved from [Link]
-
PubMed. (2018). Head-to-tail Macrocyclization of Cysteine-Free Peptides Using an O-Aminoanilide Linker. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). dehydrative cyclization. Retrieved from [Link]
-
Frontiers in Chemistry. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Retrieved from [Link]
-
PubMed. (2025). Triggering and Preventing Cyclization of o-Amino-Guanidinobenzenes to 2-Amino-Benzimidazoles. Retrieved from [Link]
-
Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]
-
MDPI. (n.d.). Identity of Low-Molecular-Weight Species Formed in End-To-End Cyclization Reactions Performed in THF. Retrieved from [Link]
-
PubMed Central. (n.d.). Investigating the Specificity of the Dehydration and Cyclization Reactions in Engineered Lanthipeptides by Synechococcal SyncM. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Retrieved from [Link]
-
ChemRxiv. (2024). Iodine(III)-Catalyzed Oxidative Cyclization of Aryl Amines to Construct Benzimidazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). The pathway of two consecutive dehydration processes and intramolecular... Retrieved from [Link]
-
PubMed Central. (2025). Triggering and Preventing Cyclization of o‐Amino‐Guanidinobenzenes to 2‐Amino‐Benzimidazoles. Retrieved from [Link]
-
PubMed. (2016). Aniline-Promoted Cyclization-Replacement Cascade Reactions of 2-Hydroxycinnamaldehydes with Various Carbonic Nucleophiles through In Situ Formed N,O-Acetals. Retrieved from [Link]
-
ResearchGate. (n.d.). Intramolecular Cyclization Side Reactions. Retrieved from [Link]
-
PubMed. (2018). Peptide Modification and Cyclization via Transition-Metal Catalysis. Retrieved from [Link]
-
PubMed Central. (2025). Structural Characterization of the Dimers and Selective Synthesis of the Cyclic Analogues of the Antimicrobial Peptide Cm-p5. Retrieved from [Link]
-
PubMed Central. (n.d.). Deciphering and reprogramming the cyclization regioselectivity in bifurcation of indole alkaloid biosynthesis. Retrieved from [Link]
-
chem.libretexts.org. (n.d.). THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
Macmillan Group - Princeton University. (2009). Cycle-Specific Organocascade Catalysis. Retrieved from [Link]
-
PubMed Central. (n.d.). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselectivity of the cyclization step with compound 9. Retrieved from [Link]
-
PubMed. (n.d.). Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones and 2-Substituted Pyridines via Metal-Free C-O and C-N Bond-Cleaving of Oxazoline[3,2-a]pyridiniums. Retrieved from [Link]
-
PubMed. (2007). Controlling Regioselectivity in Cyclization of Unsaturated Amidyl Radicals: 5-exo Versus 6-endo. Retrieved from [Link]
-
pubs.acs.org. (2019). Amino Acid-Protecting Groups. Retrieved from [Link]
-
PubMed. (n.d.). New Cyclization Reaction at the Amino Terminus of Peptides and Proteins. Retrieved from [Link]
-
Frontiers in Microbiology. (2020). Backbone Cyclization and Dimerization of LL-37-Derived Peptides Enhance Antimicrobial Activity and Proteolytic Stability. Retrieved from [Link]
-
ResearchGate. (2025). Problems in the Synthesis of Cyclic Peptides Through Use of the Dmab Protecting Group. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Interplay Between Cyclization and Polymerization in Ditopic Cavitand Monomers. Retrieved from [Link]
-
PubMed. (2013). Gold-catalyzed cyclization of 3-(2'-azidoaryl)-1-arylpropargyl carbonates or 3-aryl-1-(2'-azidoaryl)propargyl carbonates to produce quinolines. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electrophile promoted cyclization of ortho-aryl substituted ynamides: construction of 3-amino-4-halo- or 4 seleno-isocoumarin derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Ortho effect in the Bergman cyclization: comparison of experimental approaches and dissection of cycloaromatization kinetics. Retrieved from [Link]
-
PubMed. (n.d.). Mechanism and evolution of protein dimerization. Retrieved from [Link]
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- 4. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 7. researchgate.net [researchgate.net]
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- 9. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
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Technical Support Center: Optimizing the Synthesis of 2-(2-aminophenyl)-N,N-dimethylacetamide
Welcome to the technical support center for the synthesis of 2-(2-aminophenyl)-N,N-dimethylacetamide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this valuable compound. Here, we address common challenges encountered during its synthesis through a comprehensive question-and-answer format, offering troubleshooting strategies and detailed experimental protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The most common and direct approach is the amidation of 2-aminophenylacetic acid with dimethylamine. This is typically achieved using a coupling agent to activate the carboxylic acid. An alternative, though less direct, route could involve the acylation of a protected o-phenylenediamine derivative, followed by deprotection. This guide will focus on the more atom-economical amidation of 2-aminophenylacetic acid.
Q2: My reaction yield is consistently low. What are the most likely causes?
Low yields in this synthesis can often be attributed to several factors:
-
Incomplete reaction: The activation of the carboxylic acid may be inefficient, or the reaction may not have been allowed to proceed to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.
-
Side reactions: The presence of the free amino group on the phenyl ring can lead to undesired side reactions, such as intermolecular self-condensation of the starting material to form a diketopiperazine or other oligomers.
-
Suboptimal reaction conditions: The choice of solvent, temperature, and base can significantly impact the reaction outcome.
-
Product loss during workup and purification: The product may have some water solubility, leading to losses during aqueous extraction steps.[1]
Q3: I am observing multiple spots on my TLC plate, even after purification. What could these impurities be?
Common impurities in this reaction include:
-
Unreacted 2-aminophenylacetic acid: This can be identified by its characteristic properties and can often be removed by a basic wash during workup.
-
Coupling agent byproducts: For example, if using a carbodiimide reagent like DCC or EDC, the corresponding urea byproduct (dicyclohexylurea or N-ethyl-N'-(3-dimethylaminopropyl)urea) will be formed.
-
N-acylurea: This byproduct can form when the activated carboxylic acid intermediate reacts with another molecule of the coupling agent instead of the desired amine.[2]
-
Self-condensation products: As mentioned, 2-aminophenylacetic acid can react with itself.
-
Products of reaction at the aniline nitrogen: While the aliphatic amine is generally more nucleophilic, under certain conditions, acylation at the aromatic amine is possible, leading to isomeric byproducts.
Q4: How can I best purify the crude this compound?
The two most effective methods for purifying the final product are recrystallization and column chromatography.
-
Recrystallization: This is a cost-effective method for removing many common impurities. A suitable solvent system must be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature.[3][4]
-
Column Chromatography: For more challenging separations, silica gel column chromatography can be employed to separate the desired product from starting materials and byproducts with different polarities.
Troubleshooting Guide
Problem 1: Low or No Product Formation
| Symptom | Possible Cause | Suggested Solution |
| Reaction does not proceed to completion (as indicated by TLC/LC-MS) | Insufficient activation of the carboxylic acid: The chosen coupling reagent may not be effective enough. | • Switch to a more powerful coupling reagent. For example, if using EDC/HOBt, consider trying HATU or COMU. • Ensure your coupling reagent is fresh and has not degraded. |
| Poor nucleophilicity of dimethylamine: While generally a good nucleophile, its effectiveness can be hampered by reaction conditions. | • If using a salt form of dimethylamine (e.g., dimethylamine hydrochloride), ensure a sufficient amount of a suitable base is used to liberate the free amine. • Consider using a solution of dimethylamine in a solvent like THF or ethanol. | |
| Inappropriate solvent: The reactants may not be fully soluble, or the solvent may be interfering with the reaction. | • Choose a solvent in which both 2-aminophenylacetic acid and the activated intermediate are soluble. Anhydrous polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are common choices. | |
| Reaction fails to initiate | Degraded reagents: Starting materials or reagents may have degraded over time. | • Use freshly opened or purified starting materials and reagents. Ensure solvents are anhydrous, as water can hydrolyze the activated ester intermediate. |
| Incorrect stoichiometry: An incorrect ratio of reactants can lead to poor conversion. | • Carefully check the molar equivalents of all reactants. A slight excess of the amine is sometimes used to drive the reaction to completion. |
Problem 2: Formation of Significant Side Products
| Symptom | Possible Cause | Suggested Solution |
| Presence of a high molecular weight, insoluble material | Self-condensation of 2-aminophenylacetic acid: The amino group of one molecule can react with the activated carboxylic acid of another. | • Use a higher dilution of the reaction mixture to favor the intramolecular reaction. • Consider protecting the aniline amino group with a suitable protecting group (e.g., Boc) before amidation, followed by a deprotection step. |
| Formation of N-acylurea byproduct (with carbodiimide reagents) | Rearrangement of the O-acylisourea intermediate: This is a common side reaction with carbodiimides. | • Add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) to the reaction mixture. These additives trap the activated intermediate as a more stable active ester, which is less prone to rearrangement and reacts readily with the amine.[2] |
| Multiple spots of similar polarity on TLC | Reaction at the aniline nitrogen: Although less likely, acylation of the aromatic amine can occur. | • This is often minimized by the greater nucleophilicity of the secondary aliphatic amine. If this is a persistent issue, protecting the aniline nitrogen is the most effective solution. |
Experimental Protocols & Methodologies
Representative Protocol for the Synthesis of this compound
Disclaimer: This is a representative protocol based on standard amidation procedures and may require optimization for your specific setup and reagents.
Materials:
-
2-aminophenylacetic acid
-
Dimethylamine (e.g., 2M solution in THF)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-aminophenylacetic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC (1.1 eq) and stir for 15-30 minutes at 0 °C.
-
Amine Addition: Add DIPEA (1.5 eq) followed by the slow, dropwise addition of the dimethylamine solution (1.2 eq).
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction with water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by either recrystallization or column chromatography.
Purification Protocols
Recrystallization:
-
Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate or isopropanol).
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled and then hot-filtered.
-
Slowly add a non-solvent (e.g., hexanes) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
Column Chromatography:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of DCM and load it onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., from 100% hexanes to a mixture of hexanes and ethyl acetate), collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizing the Process
General Reaction Workflow
Caption: A high-level overview of the synthetic workflow.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low yield issues.
References
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PubChem. (n.d.). This compound. Retrieved January 17, 2026, from [Link]
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ChemChart. (n.d.). This compound (86162-60-9). Retrieved January 17, 2026, from [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 17, 2026, from [Link]
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ResearchGate. (n.d.). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved January 17, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. Retrieved January 17, 2026, from [Link]
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RJPBCS. (n.d.). Synthesis and biological evaluation of some Isatin derivatives for antimicrobial properties. Retrieved January 17, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Retrieved January 17, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants. Retrieved January 17, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Deaminative coupling of benzylamines and arylboronic acids. Retrieved January 17, 2026, from [Link]
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ResearchGate. (n.d.). (PDF) Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Retrieved January 17, 2026, from [Link]
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Diva-Portal.org. (n.d.). Catalytic amide formation from non-activated carboxylic acids and amines. Retrieved January 17, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved January 17, 2026, from [Link]
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ResearchGate. (n.d.). 1H NMR studies of aqueous N,N-dimethylacetamide solutions. Retrieved January 17, 2026, from [Link]
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American Chemical Society. (2023). N,N−Dimethylacetamide. Retrieved January 17, 2026, from [Link]
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Royal Society of Chemistry. (2015). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Retrieved January 17, 2026, from [Link]
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Caloong Chemical Co., Ltd. (2023). 5 New Methods for the Preparation of N,N-Dimethylacetamide. Retrieved January 17, 2026, from [Link]
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Validation & Comparative
A Comparative Analysis of 2-(Aminophenyl)-N,N-dimethylacetamide Isomers for Researchers and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and materials science, the precise arrangement of functional groups on an aromatic scaffold is a critical determinant of a molecule's physicochemical properties, biological activity, and potential applications. The 2-(aminophenyl)-N,N-dimethylacetamide series, comprising the ortho-, meta-, and para-isomers, serves as a compelling case study in the nuanced effects of positional isomerism. While structurally similar, the spatial relationship between the amino group and the N,N-dimethylacetamidoethyl substituent profoundly influences electronic distribution, steric hindrance, and hydrogen bonding potential. This guide provides a comprehensive comparison of these three isomers, synthesizing available data with established chemical principles to offer researchers and drug development professionals a foundational understanding for their work. It is important to note that while individual data for these isomers are available, direct comparative studies are limited in the current literature. This guide, therefore, also highlights the inferred differences based on analogous chemical systems.
Physicochemical Properties: A Comparative Overview
The positioning of the amino group on the phenyl ring directly impacts key physicochemical parameters that govern a molecule's behavior, from its solubility to its potential for intermolecular interactions. The following table summarizes the computed properties for 2-(2-aminophenyl)-N,N-dimethylacetamide and its meta and para isomers, primarily sourced from the PubChem database.
| Property | This compound (ortho) | 2-(3-aminophenyl)-N,N-dimethylacetamide (meta) | 2-(4-aminophenyl)-N,N-dimethylacetamide (para) | Data Source |
| Molecular Formula | C₁₀H₁₄N₂O | C₁₀H₁₄N₂O | C₁₀H₁₄N₂O | PubChem |
| Molecular Weight | 178.23 g/mol | 178.23 g/mol | 178.23 g/mol | PubChem[1][2][3] |
| XLogP3 | 0.6 | 0.2 | Not Available | PubChem[1][2] |
| Hydrogen Bond Donor Count | 1 | 1 | 1 | PubChem[1][2][3] |
| Hydrogen Bond Acceptor Count | 2 | 2 | 2 | PubChem[1][2][3] |
| Rotatable Bond Count | 2 | 2 | 2 | PubChem[1][2][3] |
| Topological Polar Surface Area | 46.3 Ų | 46.3 Ų | 46.3 Ų | PubChem[1][2][3] |
| CAS Number | 86162-60-9 | Not Available | 81709-36-6 | PubChem[1][3] |
Analysis of Isomeric Differences
The ortho-isomer, this compound, possesses the potential for intramolecular hydrogen bonding between the amino group's hydrogens and the carbonyl oxygen of the acetamide side chain. This interaction can lead to a more planar and rigid conformation compared to its isomers. Such conformational rigidity can be a significant factor in molecular recognition by biological targets. In a comparative study of ortho- and para-substituted aminophenyl benzothiazoles, the ortho-isomers exhibited evidence of intramolecular hydrogen bonding, leading to a more planar structure, a feature considered advantageous for binding to amyloid fibrils.[4] While not the same molecule, this principle is likely to apply here.
The meta-isomer, 2-(3-aminophenyl)-N,N-dimethylacetamide, lacks the proximity for strong intramolecular hydrogen bonding, allowing for greater conformational flexibility. Its properties are anticipated to be intermediate between the ortho and para isomers.
The para-isomer, 2-(4-aminophenyl)-N,N-dimethylacetamide, with the amino group positioned directly opposite the side chain, is expected to have the most extended and linear conformation. This arrangement maximizes the potential for intermolecular interactions, such as hydrogen bonding with solvent molecules or biological targets, which could influence its solubility and binding affinity.
The following diagram illustrates the structural differences and the potential for intramolecular hydrogen bonding in the ortho-isomer.
Caption: Structural comparison of the ortho, meta, and para isomers.
Synthesis and Characterization
A general and robust method for the synthesis of these isomers involves the acylation of the corresponding aminophenylacetic acid with dimethylamine. Alternatively, the synthesis can proceed via the reaction of the appropriately substituted nitro- or aminophenylacetyl chloride with dimethylamine, followed by reduction or starting from the amino-substituted precursor.
General Experimental Protocol: Amide Formation from Phenylacetic Acid
This protocol outlines a general procedure for the synthesis of 2-(aminophenyl)-N,N-dimethylacetamide isomers starting from the corresponding (aminophenyl)acetic acid.
Step 1: Activation of the Carboxylic Acid In a round-bottom flask, dissolve one equivalent of the respective (aminophenyl)acetic acid isomer in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add 1.1 equivalents of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and 1.1 equivalents of an activating agent like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt). Stir the mixture at room temperature for 1-2 hours to form the activated ester.
Step 2: Amidation Cool the reaction mixture to 0 °C in an ice bath. Slowly add 1.2 equivalents of dimethylamine (typically as a solution in THF or water). Allow the reaction to warm to room temperature and stir for an additional 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Step 3: Work-up and Purification Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure 2-(aminophenyl)-N,N-dimethylacetamide isomer.
Caption: General workflow for the synthesis of 2-(aminophenyl)-N,N-dimethylacetamide isomers.
Characterization
The structural identity and purity of each isomer should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the aromatic ring. A comparative NMR study of ortho- and para-substituted aminophenyl compounds demonstrates that the relative positions of the substituents lead to distinct chemical shifts and coupling patterns.[5]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretches of the primary amine and the C=O stretch of the amide.
Potential Biological Activities and Applications
While direct experimental data on the biological activities of 2-(aminophenyl)-N,N-dimethylacetamide isomers is scarce, the broader class of phenylacetamide derivatives has shown a wide range of biological activities, including antimicrobial and anticancer properties.[6] The different spatial arrangements of the amino and N,N-dimethylacetamidoethyl groups in the three isomers are expected to result in distinct biological profiles due to varied interactions with target macromolecules.
-
Ortho-isomer: The potential for intramolecular hydrogen bonding and a more rigid conformation could lead to high-affinity binding to specific biological targets. This constrained geometry might be favorable for fitting into well-defined binding pockets of enzymes or receptors.
-
Meta-isomer: Its intermediate flexibility might allow it to adapt to various binding sites, potentially leading to a broader spectrum of activity.
-
Para-isomer: The extended conformation and exposed amino group could facilitate interactions where intermolecular hydrogen bonding is a key determinant of activity.
Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological activities of each isomer.
Conclusion
The ortho, meta, and para isomers of 2-(aminophenyl)-N,N-dimethylacetamide represent a valuable set of tools for investigating the impact of positional isomerism on chemical and biological properties. While sharing the same molecular formula, their distinct three-dimensional structures, arising from the different substitution patterns on the phenyl ring, are predicted to lead to significant variations in their physicochemical characteristics, reactivity, and biological activities. This guide provides a foundational comparison based on available data and established chemical principles, highlighting the need for direct comparative studies to fully unlock the potential of these compounds in drug discovery and materials science.
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A Comparative Guide to the Reactivity of Ortho- and Para-isomers of 2-Aminophenyl-N,N-dimethylacetamide
Introduction
In the landscape of medicinal chemistry and materials science, the substitution pattern of an aromatic ring is a critical determinant of a molecule's physical, chemical, and biological properties. The isomers 2-(2-aminophenyl)-N,N-dimethylacetamide and 2-(4-aminophenyl)-N,N-dimethylacetamide present a compelling case study in how substituent placement dictates chemical reactivity. While structurally similar, the proximity of the bulky N,N-dimethylacetamido-methyl group to the reactive amino center in the ortho isomer introduces profound electronic and steric effects not observed in the para isomer. This guide provides an in-depth comparison of their reactivity, grounded in established chemical principles, to aid researchers in designing synthetic routes and predicting reaction outcomes.
Theoretical Framework: Unpacking the Structural Influences
The reactivity of these aniline derivatives is governed by a delicate interplay between the electronic nature of the substituents and their spatial arrangement.
Electronic Effects: Activating the Ring
The primary driver of reactivity in electrophilic aromatic substitution (EAS) is the powerful electron-donating amino group (-NH2).
-
Amino Group (-NH2): This group is a strong activator of the benzene ring. Through its positive mesomeric (+M) or resonance effect, the nitrogen's lone pair of electrons is delocalized into the π-system of the ring. This significantly increases the electron density at the ortho and para positions, making them highly susceptible to attack by electrophiles.[1][2] While the nitrogen is also electronegative and exerts an electron-withdrawing inductive (-I) effect, the resonance effect is overwhelmingly dominant in directing electrophilic substitution.[3]
Caption: Electronic effect of the amino group in electrophilic substitution.
-
2-(N,N-dimethylacetamido)methyl Group (-CH₂C(O)N(CH₃)₂): This substituent is connected to the ring via a methylene (-CH₂) bridge. Consequently, it does not participate directly in resonance with the aromatic π-system. Its influence is primarily a weak, electron-donating inductive effect (+I) typical of alkyl groups, which slightly activates the ring. The electron-withdrawing character of the internal amide carbonyl is too distant to exert a significant deactivating effect on the ring itself.
Steric Effects: The Decisive "Ortho Effect"
The most significant difference between the two isomers lies in steric hindrance. The sheer bulk of the -CH₂C(O)N(CH₃)₂ group in the ortho position creates a crowded environment that profoundly impacts reactivity.
-
Para-isomer: The substituent is located opposite the amino group, resulting in a sterically unhindered molecule. Reagents have free access to the amino group and the activated positions ortho to it.
-
Ortho-isomer: The bulky substituent is adjacent to the amino group. This proximity creates significant steric repulsion, which can:
-
Hinder the approach of electrophiles to the adjacent C6 position of the ring.[4][5][6]
-
Block access to the lone pair of the amino nitrogen, impeding reactions like protonation, acylation, and diazotization.[7] This phenomenon, known as the "ortho effect," often makes ortho-substituted anilines weaker bases than their para counterparts, irrespective of the substituent's electronic nature.[8]
-
Caption: Steric hindrance comparison between ortho and para isomers.
Comparative Reactivity Analysis
Based on the interplay of electronic and steric factors, we can predict distinct reactivity profiles for the two isomers.
Electrophilic Aromatic Substitution (EAS)
In EAS reactions like halogenation, nitration, or sulfonation, the amino group directs incoming electrophiles to the open ortho and para positions.
-
Regioselectivity:
-
Para-isomer: Substitution will occur almost exclusively at the two equivalent and sterically accessible positions ortho to the amino group (C2 and C6).
-
Ortho-isomer: The amino group directs to the C4 (para) and C6 (ortho) positions. However, the C6 position is severely hindered by the adjacent substituent. Therefore, electrophilic attack will overwhelmingly favor the C4 position.
-
-
Reaction Rate: Due to the unhindered access to two highly activated positions, the para-isomer is predicted to undergo electrophilic aromatic substitution at a significantly faster rate than the ortho-isomer.
| Feature | Ortho-Isomer | Para-Isomer | Rationale |
| Major EAS Product | Substitution at C4 (para to -NH₂) | Substitution at C2/C6 (ortho to -NH₂) | Steric hindrance in the ortho-isomer directs substitution away from the bulky group.[6] |
| Predicted EAS Rate | Slower | Faster | The para-isomer presents two unhindered, activated sites for electrophilic attack. |
Reactions Involving the Amino Group
The accessibility and basicity of the amino group's lone pair are crucial for reactions like acylation, alkylation, and diazotization.
-
Basicity (pKb): The ortho-isomer is expected to be a weaker base (higher pKb) than the para-isomer. Steric hindrance from the adjacent group inhibits the solvation of the conjugate acid (the anilinium ion), rendering it less stable and making protonation less favorable.[7][9]
-
N-Acylation/Alkylation: The rate of reaction with acylating or alkylating agents will be significantly slower for the ortho-isomer . The bulky neighboring group physically blocks the pathway for reagents to attack the nitrogen atom.
| Feature | Ortho-Isomer | Para-Isomer | Rationale |
| Predicted Basicity | Weaker (Higher pKb) | Stronger (Lower pKb) | "Ortho effect" destabilizes the conjugate acid of the ortho-isomer through steric inhibition of solvation.[7][8] |
| N-Acylation Rate | Slower | Faster | Steric shielding of the amino group in the ortho-isomer impedes the approach of reagents. |
Experimental Protocol for Validation
To empirically validate these predictions, a competitive reaction can be designed where both isomers are present in the same flask, competing for a limited amount of an electrophile.
Workflow: Competitive Bromination of Ortho- and Para-Isomers
This experiment will demonstrate the superior reactivity of the para-isomer in an electrophilic aromatic substitution.
Objective: To determine the relative reactivity of ortho- and para-2-aminophenyl-N,N-dimethylacetamide towards electrophilic bromination.
Methodology:
-
Preparation: In a round-bottom flask protected from light, dissolve equimolar amounts (e.g., 1.0 mmol each) of the ortho- and para-isomers in 20 mL of glacial acetic acid.
-
Reagent Addition: While stirring at room temperature, slowly add a solution of bromine (0.5 mmol, 0.5 equivalents relative to the total substrate) in 5 mL of glacial acetic acid dropwise over 15 minutes.
-
Reaction: Allow the mixture to stir for 1 hour at room temperature after the addition is complete.
-
Quenching: Quench the reaction by pouring the mixture into 50 mL of an aqueous solution of sodium bisulfite (10% w/v) to destroy any unreacted bromine.
-
Extraction: Neutralize the solution with sodium bicarbonate and extract the organic products with ethyl acetate (3 x 20 mL).
-
Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Analyze the resulting crude product mixture by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the ratio of brominated para-isomer to brominated ortho-isomer.
Expected Outcome: The analysis will show a significantly higher yield of the brominated para-isomer compared to the brominated ortho-isomer, confirming its greater reactivity due to reduced steric hindrance.
Caption: Workflow for the competitive bromination experiment.
Conclusion
The reactivity of ortho- and para-2-aminophenyl-N,N-dimethylacetamide is a clear illustration of fundamental principles in organic chemistry. While both isomers are activated towards electrophilic attack by the powerful electron-donating amino group, their reaction pathways and rates diverge significantly. The para-isomer behaves as a classic activated aniline derivative, readily undergoing substitution at the sterically accessible ortho positions. In contrast, the ortho-isomer's reactivity is profoundly diminished by the steric bulk of the adjacent substituent. This "ortho effect" hinders electrophilic attack on the ring and impedes reactions at the amino group itself. For synthetic chemists and drug developers, this understanding is paramount: the choice of isomer is not a trivial detail but a critical design element that will dictate the success and selectivity of subsequent chemical transformations.
References
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A Comparative Guide to Analytical Method Validation for 2-(2-aminophenyl)-N,N-dimethylacetamide
Introduction: The Criticality of Validated Analytical Methods in Pharmaceutical Development
This guide provides an in-depth, objective comparison of three common analytical techniques for the quantification of 2-(2-aminophenyl)-N,N-dimethylacetamide: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography with Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The methodologies and supporting data presented herein are designed to provide researchers, scientists, and drug development professionals with the insights necessary to select the most appropriate analytical method for their specific needs, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5][6]
Comparative Analysis of Analytical Techniques
The selection of an analytical method is a decision dictated by a multitude of factors, including the intended purpose of the analysis, the nature of the sample matrix, and the required sensitivity and selectivity.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This technique stands as a workhorse in pharmaceutical analysis due to its versatility, robustness, and wide applicability to a vast range of compounds. It offers excellent separation capabilities for non-volatile and thermally labile molecules like this compound.
-
Gas Chromatography (GC) with Mass Spectrometry (MS) Detection: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound has a moderate boiling point, GC-MS can offer exceptional selectivity and sensitivity, particularly for impurity profiling where trace-level detection is critical.
-
UV-Visible (UV-Vis) Spectrophotometry: This technique is often employed for its simplicity, speed, and cost-effectiveness. It is particularly useful for the quantification of a known, pure substance in a simple matrix. However, its lack of specificity can be a significant drawback in complex samples where interfering substances may be present.
The following sections will delve into the detailed experimental protocols and validation data for each of these techniques, providing a comprehensive basis for comparison.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Robust and Versatile Approach
The inherent polarity and chromophoric nature of this compound make it an ideal candidate for analysis by reverse-phase HPLC with UV detection. The phenolic and amide functionalities contribute to its retention on a non-polar stationary phase, while the aromatic ring provides strong UV absorbance for sensitive detection.
Experimental Protocol: HPLC-UV Method
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A quaternary HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 60:40 v/v). The acidic modifier ensures the analyte is in a single ionic form, leading to sharper peaks.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. A controlled temperature ensures reproducible retention times.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 240 nm, determined by scanning the UV spectrum of a standard solution to find the wavelength of maximum absorbance (λmax).
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Accurately weigh a quantity of the test sample expected to contain approximately 25 mg of the analyte and prepare a 25 mL solution using the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection to protect the column from particulate matter.
Data Presentation: HPLC-UV Method Validation Summary
| Validation Parameter | Acceptance Criteria | Hypothetical Result | Conclusion |
| Linearity (r²) | ≥ 0.999 | 0.9995 | Pass |
| Range (µg/mL) | 1 - 100 | 1 - 100 | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% | Pass |
| Precision (%RSD) | |||
| - Repeatability | ≤ 2.0% | 0.8% | Pass |
| - Intermediate Precision | ≤ 2.0% | 1.2% | Pass |
| Specificity | No interference at the retention time of the analyte | No interference observed from placebo and degradation products | Pass |
| Limit of Detection (LOD) (µg/mL) | Report | 0.2 | - |
| Limit of Quantitation (LOQ) (µg/mL) | Report | 0.7 | - |
| Robustness | %RSD ≤ 2.0% for deliberate small changes in method parameters | All %RSD values < 1.5% | Pass |
Experimental Workflow: HPLC-UV Method Validation
Caption: Workflow for HPLC-UV method validation.
Gas Chromatography with Mass Spectrometry (GC-MS): For High Sensitivity and Specificity
GC-MS provides an orthogonal approach to HPLC, offering unparalleled selectivity through mass-based detection. This is particularly advantageous when analyzing complex matrices or when the identification and quantification of trace-level impurities are required. The volatility of this compound allows for its analysis by GC without derivatization.
Experimental Protocol: GC-MS Method
1. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole for higher sensitivity).
-
Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless injection (1 µL) to maximize sensitivity.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes. This program ensures good peak shape and separation from potential impurities.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the analyte (e.g., m/z corresponding to the molecular ion and key fragments). Full scan mode can be used for initial identification.
-
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard and dissolve it in a 25 mL volumetric flask with a suitable solvent like methanol or acetone.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to cover the expected concentration range (e.g., 0.1-20 µg/mL).
-
Sample Solution: Prepare the sample solution in the same manner as the standard, ensuring the final concentration is within the calibration range.
Data Presentation: GC-MS Method Validation Summary
| Validation Parameter | Acceptance Criteria | Hypothetical Result | Conclusion |
| Linearity (r²) | ≥ 0.999 | 0.9998 | Pass |
| Range (µg/mL) | 0.1 - 20 | 0.1 - 20 | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.9 - 101.2% | Pass |
| Precision (%RSD) | |||
| - Repeatability | ≤ 2.0% | 1.1% | Pass |
| - Intermediate Precision | ≤ 2.0% | 1.5% | Pass |
| Specificity | No interfering peaks at the retention time and m/z of the analyte | No interference observed | Pass |
| Limit of Detection (LOD) (µg/mL) | Report | 0.02 | - |
| Limit of Quantitation (LOQ) (µg/mL) | Report | 0.07 | - |
| Robustness | %RSD ≤ 2.0% for deliberate small changes in method parameters | All %RSD values < 1.8% | Pass |
Experimental Workflow: GC-MS Method Validation
Caption: Workflow for GC-MS method validation.
UV-Visible Spectrophotometry: A Rapid Screening Tool
UV-Vis spectrophotometry offers a simple and rapid method for the quantification of this compound, provided the sample matrix is well-defined and free from interfering substances that absorb at the same wavelength.[1][2][7] This technique is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.
Experimental Protocol: UV-Vis Spectrophotometric Method
1. Instrumentation and Parameters:
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of the analyte from 200-400 nm. For this compound in a slightly acidic medium, a λmax around 240 nm is expected.
-
Solvent: 0.1 M Hydrochloric Acid. The acidic environment ensures the amine group is protonated, leading to consistent spectral characteristics.
2. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 100 mL volumetric flask with 0.1 M HCl.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with 0.1 M HCl to cover the linear range (e.g., 2-20 µg/mL).
-
Sample Solution: Prepare a sample solution in 0.1 M HCl with an expected concentration within the calibration range.
Data Presentation: UV-Vis Spectrophotometric Method Validation Summary
| Validation Parameter | Acceptance Criteria | Hypothetical Result | Conclusion |
| Linearity (r²) | ≥ 0.995 | 0.9985 | Pass |
| Range (µg/mL) | 2 - 20 | 2 - 20 | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.5 - 101.8% | Pass |
| Precision (%RSD) | |||
| - Repeatability | ≤ 2.0% | 1.3% | Pass |
| - Intermediate Precision | ≤ 2.0% | 1.7% | Pass |
| Specificity | Limited; assess by comparing spectra | Potential interference from structurally similar compounds | Conditional Pass |
| Limit of Detection (LOD) (µg/mL) | Report | 0.5 | - |
| Limit of Quantitation (LOQ) (µg/mL) | Report | 1.5 | - |
| Robustness | %RSD ≤ 2.0% for deliberate small changes in pH | All %RSD values < 1.9% | Pass |
Experimental Workflow: UV-Vis Method Validation
Caption: Workflow for UV-Vis method validation.
Forced Degradation Studies: A Prerequisite for Stability-Indicating Methods
A critical aspect of analytical method validation, particularly for stability studies, is the demonstration of specificity in the presence of degradation products.[8][9][10] Forced degradation studies are designed to intentionally degrade the analyte under various stress conditions to generate potential degradation products.[8][9][10] The stability-indicating method must be able to resolve the intact analyte peak from any degradant peaks.
Protocol for Forced Degradation Studies
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for a specified duration.
After exposure to each stress condition, the samples are analyzed by the developed HPLC or GC-MS method to assess for degradation and to ensure that the analyte peak is well-resolved from any degradation products.
Conclusion: Selecting the Optimal Analytical Method
The choice of an analytical method for this compound is a strategic decision that should be guided by the specific requirements of the analysis.
-
HPLC-UV emerges as the most versatile and robust method, suitable for a wide range of applications from routine quality control to stability testing. Its balance of sensitivity, specificity, and ease of use makes it the preferred choice for most scenarios.
-
GC-MS offers superior sensitivity and specificity, making it the ideal technique for trace-level impurity analysis and for confirmatory identification of the analyte. The additional structural information provided by the mass spectrum is invaluable in research and development settings.
-
UV-Vis Spectrophotometry serves as a rapid and cost-effective screening tool for pure samples in a simple matrix. However, its inherent lack of specificity limits its applicability in complex samples or for stability studies where the presence of degradation products is a concern.
Ultimately, a thorough understanding of the strengths and limitations of each technique, coupled with a rigorous validation process that adheres to regulatory guidelines, will ensure the generation of reliable and defensible analytical data for this compound.
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Restek. (n.d.). Dimethylacetamide: CAS # 127-19-5 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. [Link]
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A Comparative Analysis of N-H versus N,N-dimethyl Aminophenylacetamides in Drug Discovery
A Senior Application Scientist's Guide to Structure, Activity, and Experimental Validation
Introduction: The Enduring Relevance of the Aminophenylacetamide Scaffold
The aminophenylacetamide core represents a privileged scaffold in medicinal chemistry, forming the structural basis for a diverse array of therapeutic agents. Its prevalence stems from a combination of synthetic accessibility, metabolic stability, and the capacity for versatile substitution to modulate pharmacological activity. Historically, this scaffold has been central to the development of anticonvulsant drugs, with research demonstrating that modifications to the amide and phenyl functionalities can significantly tune potency and selectivity. This guide provides a comparative study of two key variants of this scaffold: the secondary (N-H) aminophenylacetamides and their tertiary (N,N-dimethyl) counterparts. We will explore the nuanced interplay between the N-amide substitution pattern and the resulting physicochemical properties, pharmacological activity, and pharmacokinetic profiles, offering field-proven insights for researchers in drug development.
Comparative Physicochemical Properties: More Than Just a Methyl Group
The seemingly minor addition of two methyl groups to the amide nitrogen induces significant shifts in the molecule's physicochemical characteristics, which in turn have profound implications for its biological behavior. The primary distinction lies in the hydrogen bonding capacity: N-H amides possess a hydrogen bond donor, a feature absent in their N,N-dimethyl analogs.[1] This fundamental difference impacts solubility, lipophilicity, and molecular conformation.
| Property | N-H Aminophenylacetamide | N,N-dimethyl Aminophenylacetamide | Rationale |
| Hydrogen Bonding | Donor and Acceptor | Acceptor only | The N-H proton allows for hydrogen bond donation, which is absent in the tertiary amide.[1] |
| Boiling Point | Higher | Lower | Primary and secondary amides exhibit higher boiling points due to intermolecular hydrogen bonding.[1][2] |
| Aqueous Solubility | Variable; can be limited by intramolecular H-bonding | Often higher | N-methylation can disrupt crystal lattice packing and intramolecular hydrogen bonds that reduce interaction with water, leading to increased solubility.[3][4] |
| Lipophilicity (LogD) | Lower | Generally Higher | The addition of two methyl groups increases the molecule's hydrophobicity. However, conformational changes can sometimes lead to a decrease in LogD.[3][5] |
| Molecular Conformation | Often planar | More likely to be non-planar | The steric bulk of the dimethyl groups can force a non-planar conformation, which can increase the water-accessible polar surface area.[3] |
It is a common misconception that simply adding hydrophobic methyl groups will invariably decrease aqueous solubility. In fact, for aromatic amides, N-methylation can lead to a significant increase in solubility.[3] This is often attributed to a change in the molecular conformation. The N-H amide can participate in intramolecular hydrogen bonding, leading to a more planar and rigid structure that is less readily solvated. The introduction of the N,N-dimethyl groups prevents this intramolecular interaction and can introduce steric hindrance, breaking the planarity of the molecule. This conformational shift can expose more of the polar surface area to water, thereby increasing solubility.[3][4]
Synthesis Strategies: From Primary Amine to Tertiary Amide
The synthesis of both N-H and N,N-dimethyl aminophenylacetamides is readily achievable through established organic chemistry methodologies.
Synthesis of N-H Aminophenylacetamides
A common and efficient route to N-(2-aminophenyl)-2-phenylacetamide involves the acylation of o-phenylenediamine with phenylacetyl chloride.[6]
Figure 1: Synthesis of N-H Aminophenylacetamide.
Synthesis of N,N-dimethyl Aminophenylacetamides
The synthesis of the N,N-dimethyl analog can be approached in two primary ways:
-
Direct Amidation: Reaction of the corresponding carboxylic acid (or its activated form) with N,N-dimethyl-1,2-phenylenediamine.
-
N-Methylation of the Secondary Amide: Alkylation of the N-H aminophenylacetamide. This must be done with careful control of reagents and conditions to avoid methylation of the aniline nitrogen. Modern methods using reagents like phenyl trimethylammonium iodide offer high monoselectivity for amide N-methylation.[7]
Figure 2: N-Methylation of a Secondary Amide.
Comparative Pharmacological Activity: The Critical Role of the N-H Moiety
While direct comparative studies on the anticonvulsant activity of N-H versus N,N-dimethyl aminophenylacetamides are not abundant in the literature, we can infer the likely outcomes based on extensive structure-activity relationship (SAR) studies of related anticonvulsants.[8][9]
The N-H group of a secondary amide is a potent hydrogen bond donor. In many receptor-ligand interactions, this hydrogen bond is a critical component of the binding affinity and subsequent biological activity. The replacement of the N-H with an N,N-dimethyl group eliminates this hydrogen bond donor capability, which can lead to a significant decrease or complete loss of potency.
Conversely, the "magic methyl effect" is a phenomenon in medicinal chemistry where the addition of a methyl group to a lead compound can sometimes dramatically increase its potency.[10] This can be due to several factors, including:
-
Improved Pharmacokinetics: N-methylation can block metabolic sites, increasing the compound's half-life.
-
Enhanced Membrane Permeability: The increased lipophilicity can improve passage across biological membranes, including the blood-brain barrier.
-
Favorable Conformational Changes: The steric bulk of the methyl groups can lock the molecule into a more bioactive conformation.[10]
In the context of aminophenylacetamides, it is a balancing act. The potential benefits of N,N-dimethylation in terms of improved physicochemical and pharmacokinetic properties must be weighed against the likely detrimental effect of losing a key hydrogen bonding interaction at the target receptor. For many anticonvulsants that target voltage-gated sodium channels, hydrogen bonding is a key feature of their interaction with the receptor.
Experimental Protocols for Comparative Evaluation
To empirically determine the comparative efficacy and safety of N-H and N,N-dimethyl aminophenylacetamides, a standardized battery of preclinical assays is required.
Anticonvulsant Efficacy Screening
-
Maximal Electroshock (MES) Test:
-
Purpose: To identify compounds effective against generalized tonic-clonic seizures.
-
Procedure:
-
Administer the test compound intraperitoneally (i.p.) or orally (p.o.) to mice or rats at various doses.
-
After a predetermined time (e.g., 30 minutes or 1 hour), deliver a brief electrical stimulus via corneal or ear-clip electrodes.
-
Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the abolition of the tonic hindlimb extension.
-
Calculate the median effective dose (ED50).
-
-
-
Subcutaneous Pentylenetetrazole (scPTZ) Test:
-
Purpose: To identify compounds effective against myoclonic and absence seizures.
-
Procedure:
-
Administer the test compound to mice.
-
After a set time, inject a convulsive dose of pentylenetetrazole (PTZ) subcutaneously.
-
Observe the animals for the onset of clonic seizures.
-
Protection is defined as the absence of clonic seizures for a specified observation period.
-
Determine the ED50.
-
-
Neurotoxicity Assessment
-
Rotarod Test:
-
Purpose: To assess for motor impairment and general neurotoxicity.
-
Procedure:
-
Train mice to remain on a slowly rotating rod.
-
Administer the test compound at various doses.
-
At specified time intervals, place the animals back on the rotating rod.
-
Record the time each animal is able to maintain its balance on the rod.
-
A significant decrease in performance compared to vehicle-treated controls indicates neurotoxicity.
-
Calculate the median toxic dose (TD50).
-
-
Data Analysis and Interpretation
The Protective Index (PI) is a crucial measure of a compound's therapeutic window, calculated as PI = TD50 / ED50. A higher PI indicates a greater separation between the toxic and effective doses, suggesting a safer compound.
Figure 3: Workflow for Comparative Anticonvulsant Evaluation.
Conclusion and Future Directions
The choice between an N-H and an N,N-dimethyl aminophenylacetamide is a critical decision in the drug design process, with each offering a distinct profile of advantages and disadvantages. The N-H amide provides a crucial hydrogen bond donor that is often essential for high-affinity receptor binding and pharmacological potency. In contrast, the N,N-dimethyl amide, while sacrificing this key interaction, may offer superior physicochemical properties such as increased aqueous solubility and improved metabolic stability, potentially leading to a better pharmacokinetic profile.
For drug development professionals, the path forward is not a matter of choosing one over the other in all cases, but rather understanding the specific requirements of the therapeutic target and the desired drug profile. If the target's binding pocket has a clear hydrogen bond acceptor that interacts with the amide N-H, then dimethylation is likely to be detrimental to potency. However, if potency is not solely driven by this interaction, or if the lead compound suffers from poor solubility or rapid metabolism, then N,N-dimethylation represents a viable and powerful strategy for lead optimization. The experimental workflows outlined in this guide provide a robust framework for making these critical decisions based on empirical data, ultimately leading to the development of safer and more effective medicines.
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Pevarello, P., et al. (1998). Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives. Journal of Medicinal Chemistry, 41(4), 579-590. Retrieved from [Link]
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Physical Properties of Amides. (2020). Chemistry LibreTexts. Retrieved from [Link]
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Alex, A., et al. (2015). Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. MedChemComm, 6(10), 1787-1797. Retrieved from [Link]
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Obniska, J., et al. (2011). Synthesis and anticonvulsant properties of new acetamide derivatives of phthalimide, and its saturated cyclohexane and norbornene analogs. European Journal of Medicinal Chemistry, 46(9), 4148-4155. Retrieved from [Link]
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A Spectroscopic Guide to Aminophenylacetamide Derivatives: Structure, Comparison, and Analysis
In the intricate world of pharmaceutical and materials science, the precise characterization of molecular structures is the bedrock of innovation. Aminophenylacetamide derivatives, a class of compounds featuring an amide linkage to a phenylenediamine moiety, represent a scaffold of significant interest due to their diverse biological activities and applications in polymer science. Understanding the subtle variations in their chemical architecture is paramount for elucidating structure-activity relationships and ensuring material purity and consistency. This guide provides an in-depth spectroscopic comparison of aminophenylacetamide derivatives, offering researchers, scientists, and drug development professionals a comprehensive reference grounded in experimental data and field-proven insights.
Introduction to the Spectroscopic Analysis of Aminophenylacetamide Derivatives
The aminophenylacetamide core structure presents a rich tapestry of spectroscopic features. The interplay between the aromatic ring, the amide functionality, and the additional amino group gives rise to characteristic signals in various spectroscopic techniques. The position of the amino group on the phenyl ring (ortho, meta, or para) and the nature of substituents on either the phenyl ring or the acetamide nitrogen introduce distinct electronic and steric effects that are readily probed by spectroscopic methods. This guide will systematically explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) can be leveraged to differentiate and characterize these important molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For aminophenylacetamide derivatives, both ¹H and ¹³C NMR are indispensable.
The Causality Behind Experimental Choices in NMR
The choice of deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for its ability to dissolve a wide range of amides and for its capacity to slow down the exchange of amide and amine protons, making them more readily observable. Chloroform-d (CDCl₃) is also commonly used, but proton exchange can sometimes broaden the N-H signals. The choice of spectrometer frequency (e.g., 400 MHz) is a balance between resolution and accessibility; higher fields provide better signal dispersion, which is particularly useful for resolving complex aromatic multiplets.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the aminophenylacetamide derivative in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing.
Diagram: NMR Experimental Workflow
Caption: A streamlined workflow for NMR analysis of aminophenylacetamide derivatives.
Comparative ¹H NMR Data
The position of the amino group and other substituents significantly influences the chemical shifts of the aromatic protons.
| Compound | Aromatic Protons (δ, ppm) | -CH₂- (δ, ppm) | Amide -NH- (δ, ppm) | Amino -NH₂- (δ, ppm) | Other Protons (δ, ppm) |
| N-(2-Aminophenyl)acetamide | 6.60-7.20 (m) | 2.05 (s, -CH₃) | 9.35 (s) | 4.85 (s) | - |
| N-(3-Aminophenyl)acetamide | 6.40-7.50 (m) | 2.03 (s, -CH₃) | 9.80 (s) | 5.10 (s) | - |
| N-(4-Aminophenyl)acetamide | 6.60 & 7.25 (d, J=8.5 Hz) | 2.00 (s, -CH₃) | 9.50 (s) | 5.00 (s) | - |
| N-(2-Aminophenyl)-2-phenylacetamide [1] | 6.60-7.50 (m) | 3.65 (s) | 9.30 (s) | 4.80 (s) | - |
| N-Phenylacetamide [1] | 7.00-7.60 (m) | 2.10 (s, -CH₃) | 9.81 (s) | - | - |
Data compiled from various sources. Solvent and spectrometer frequency may cause slight variations.
Comparative ¹³C NMR Data
The carbonyl carbon and the aromatic carbons are particularly sensitive to substituent effects.
| Compound | C=O (δ, ppm) | Aromatic C-NH₂ (δ, ppm) | Other Aromatic C (δ, ppm) | -CH₂- or -CH₃ (δ, ppm) |
| N-(2-Aminophenyl)acetamide | ~168.5 | ~143.0 | 116-127 | ~24.0 |
| N-(3-Aminophenyl)acetamide | ~168.8 | ~148.0 | 108-130 | ~24.2 |
| N-(4-Aminophenyl)acetamide | ~168.2 | ~145.0 | 114-130 | ~24.0 |
| N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide [2][3] | ~167.0 | ~142.5 | 115-156 | ~68.0 |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in aminophenylacetamide derivatives.
The Rationale for IR Sample Preparation
For solid samples, the KBr pellet method is a classic choice that minimizes background interference. The thin solid film method is a quicker alternative, though care must be taken to avoid forming a thick film which can lead to total absorption.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Press the mixture into a thin, transparent disk using a hydraulic press.
-
-
Sample Preparation (Thin Film):
-
Dissolve a small amount of the sample in a volatile solvent (e.g., acetone).
-
Apply a drop of the solution to a salt plate (e.g., NaCl) and allow the solvent to evaporate.
-
-
Data Acquisition:
-
Place the sample in the IR beam of an FT-IR spectrometer.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of air (or the pure salt plate) to subtract from the sample spectrum.
-
Diagram: Key IR Vibrational Modes
Caption: Key IR vibrational modes for aminophenylacetamide derivatives.
Comparative IR Data
The C=O and N-H stretching frequencies are particularly diagnostic.
| Compound | ν(N-H) Amine (cm⁻¹) | ν(N-H) Amide (cm⁻¹) | ν(C=O) Amide I (cm⁻¹) | ν(N-H) Bend Amide II (cm⁻¹) |
| N-(4-Aminophenyl)acetamide [4][5] | 3368, 3280 | ~3190 | 1652 | ~1550 |
| N-Phenylacetamide | - | ~3300 | ~1665 | ~1545 |
| Acetanilide [6] | - | ~3290 | ~1660 | ~1550 |
UV-Visible Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides information about the conjugated π-electron systems within the aminophenylacetamide derivatives.
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, acetonitrile).
-
Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the spectrum over a range of approximately 200-400 nm.
-
Use the pure solvent as a reference.
-
Comparative UV-Vis Data
The position of the amino group and other substituents can cause shifts in the absorption maxima (λ_max).
| Compound | λ_max 1 (nm) | λ_max 2 (nm) | Solvent |
| N-(4-Aminophenyl)acetamide [5] | 246 | 206 | Ethanol |
| Aniline | 230 | 280 | Water |
| Acetanilide [7] | 242 | - | Ethanol |
The presence of the amino group, a strong auxochrome, generally leads to a bathochromic (red) shift of the aromatic π → π* transitions compared to unsubstituted acetanilide.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for these moderately polar molecules.
Experimental Protocol: ESI-Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion or through an LC system.
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
For structural information, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
-
Diagram: Common Fragmentation Pathway
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A Comparative Guide to the Definitive Structural Validation of 2-(2-aminophenyl)-N,N-dimethylacetamide by X-ray Crystallography
For researchers, scientists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is a critical step. This guide provides an in-depth comparison of analytical techniques for the structural validation of the novel compound 2-(2-aminophenyl)-N,N-dimethylacetamide, establishing single-crystal X-ray crystallography as the definitive standard. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for routine characterization, X-ray crystallography provides the unambiguous atomic-level detail necessary for understanding solid-state properties, intermolecular interactions, and guiding further molecular design.
Introduction: The Imperative of Structural Certainty
The validation of a chemical structure is fundamental to understanding its physicochemical properties, reactivity, and potential biological activity. For a novel compound such as this compound, whose properties are yet to be fully characterized, an accurate three-dimensional model is invaluable. While spectroscopic methods provide crucial data on atomic connectivity and chemical environment, they often fall short of defining the precise spatial arrangement of atoms. Single-crystal X-ray diffraction (SCXRD) overcomes this limitation by providing a detailed, three-dimensional map of electron density within a crystal, from which atomic positions, bond lengths, and bond angles can be determined with exceptional precision.[1][2][3][4]
This guide will explore the synergistic roles of these techniques, detailing the causality behind experimental choices and presenting a self-validating workflow for the complete structural elucidation of this compound.
Comparative Analysis of Structural Validation Techniques
The choice of analytical technique depends on the specific question being asked. While NMR and MS are powerful tools for confirming identity and connectivity, X-ray crystallography stands alone in its ability to provide a definitive 3D structure.
| Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, intermolecular interactions.[3][4][5] | Unambiguous and definitive structural determination.[1][2] | Requires a suitable single crystal, which can be challenging to grow.[1][2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment, connectivity, and relative orientation of magnetically active nuclei (e.g., ¹H, ¹³C).[6][7] | Excellent for determining the carbon-hydrogen framework and connectivity in solution. | Does not directly provide 3D spatial coordinates or information on solid-state packing. |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition; fragmentation patterns can suggest structural motifs.[8][9][10][11][12] | High sensitivity, requires very small sample amounts. | Provides no information on stereochemistry or the 3D arrangement of atoms. |
| Computational Chemistry | Theoretical prediction of molecular geometry, electronic properties, and spectroscopic data.[13][14][15] | Can guide experimental work and help interpret complex data.[13] | Predictions must be validated by experimental data; accuracy depends on the level of theory used. |
The Definitive Approach: Single-Crystal X-ray Crystallography
The power of SCXRD lies in its ability to generate a precise and unambiguous three-dimensional model of a molecule as it exists in the solid state.[16] This information is crucial for understanding polymorphism, designing new materials, and elucidating structure-activity relationships in drug discovery.
Experimental Workflow for X-ray Crystallography
The process of determining a crystal structure can be broken down into several key stages, each requiring careful execution and analysis.
Caption: Workflow for single-crystal X-ray structure determination.
Step 1: Crystallization of this compound
The critical, and often most challenging, step is obtaining a single crystal of sufficient quality.[1][2] For a small organic molecule like the target compound, several methods can be employed.
Protocol: Slow Evaporation
-
Solvent Screening: Dissolve a small amount of purified this compound in various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane) to find a solvent in which the compound is moderately soluble.
-
Preparation of Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature.
-
Evaporation: Loosely cap the vial and allow the solvent to evaporate slowly and undisturbed over several days.[17] The slow reduction in solvent volume increases the concentration, leading to nucleation and crystal growth.[18]
Protocol: Vapor Diffusion
-
Setup: Dissolve the compound in a small volume of a relatively non-volatile solvent (e.g., toluene). Place this solution in a small, open vial.
-
Outer Reservoir: Place the small vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane).[17][19]
-
Diffusion: The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and inducing crystallization.[17][19]
Step 2: Data Collection
Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to a monochromatic X-ray beam.[16] The crystal is rotated, and the diffracted X-rays are collected by a detector.[4][16]
Protocol: Single-Crystal X-ray Diffraction Data Collection
-
Crystal Mounting: A single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.
-
Data Collection Strategy: The crystal is cooled (typically to 100 K) to minimize thermal motion and radiation damage. A series of diffraction images are collected as the crystal is rotated through a range of angles.[16]
-
Data Acquisition: The detector measures the positions and intensities of the diffraction spots.[16] A complete dataset often requires collecting tens of thousands of reflections.[16]
Step 3 & 4: Data Processing and Structure Solution
The raw diffraction images are processed to integrate the intensities of each reflection.[20] These data are then used to solve the "phase problem" and generate an initial electron density map.
Protocol: Data Processing and Structure Solution
-
Integration: Software is used to identify and integrate the intensity of each diffraction spot on the collected images.[20]
-
Scaling and Merging: The integrated intensities from all images are scaled and merged to produce a single file of unique reflections.
-
Structure Solution: Direct methods are typically used for small molecules to determine the initial phases of the structure factors, which allows for the calculation of an initial electron density map.[16] Atoms are then fitted into the regions of high electron density.
Step 5 & 6: Structure Refinement and Validation
The initial atomic model is refined against the experimental data to improve its accuracy.[21][22] The final model is then rigorously validated.
Protocol: Structure Refinement and Validation
-
Least-Squares Refinement: The atomic positions, and their thermal displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors.
-
Difference Fourier Maps: Difference electron density maps are calculated to locate any missing atoms (like hydrogens) or identify regions of disorder.[21]
-
Validation: The final structure is validated using a variety of metrics (e.g., R-factors, goodness-of-fit) and checked for geometric consistency (bond lengths, angles) and other potential issues. This process is often aided by software like checkCIF, which is a standard of the International Union of Crystallography (IUCr).[23]
Complementary Techniques for a Holistic View
While X-ray crystallography provides the definitive solid-state structure, NMR and MS are indispensable for confirming the molecular identity and for analysis in the solution phase.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy provides detailed information about the connectivity and chemical environment of atoms in a molecule.[6] For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene protons, the N,N-dimethyl protons, and the amine protons.
Expected ¹H NMR Features:
-
Aromatic Region (approx. 6.5-7.5 ppm): A complex multiplet pattern corresponding to the four protons on the aminophenyl ring.
-
Methylene Signal (approx. 3.5-4.0 ppm): A singlet corresponding to the two protons of the CH₂ group.
-
N,N-dimethyl Signal (approx. 2.8-3.2 ppm): A singlet corresponding to the six protons of the two methyl groups.
-
Amine Signal (approx. 3.5-5.0 ppm): A broad singlet for the two NH₂ protons, which may exchange with trace water in the solvent.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight of the compound with high accuracy.[8][11][12] For this compound (C₁₀H₁₄N₂O), the expected exact mass is approximately 178.11 Da.[24] High-resolution mass spectrometry (HRMS) can confirm the elemental composition, providing strong evidence for the molecular formula.
Integrated Validation Workflow
A robust validation strategy integrates these techniques to build a comprehensive and self-consistent picture of the molecule.
Caption: A logical workflow for the structural validation of a synthesized compound.
Conclusion and Best Practices
The structural validation of this compound relies on a combination of powerful analytical techniques. While NMR and Mass Spectrometry are indispensable for confirming molecular identity and connectivity in a high-throughput manner, single-crystal X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.[25]
For drug development and materials science, where solid-state properties and intermolecular interactions are paramount, the investment in obtaining a crystal structure is invaluable. It provides a level of certainty that cannot be achieved by other methods alone. It is a best practice, and often a requirement for publication and regulatory submission, to deposit the final crystallographic data in a public repository like the Cambridge Structural Database (CSD), ensuring the data is accessible to the wider scientific community.[26][27][28] This adheres to the ethical standards of scientific practice as outlined by organizations like the American Crystallographic Association (ACA).[29][30][31]
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A Comparative Guide to the Biological Activity of Aminophenylacetamide Isomers
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The positional isomerism of functional groups on an aromatic ring is a fundamental concept in medicinal chemistry that can profoundly influence a molecule's biological activity. This guide provides an in-depth technical comparison of the biological activities of the ortho-, meta-, and para-isomers of aminophenylacetamide. While direct comparative studies are limited, this document synthesizes available experimental data for each isomer and their derivatives to illuminate the structure-activity relationships (SAR) governed by the location of the amino group on the phenylacetamide scaffold.
Introduction to Aminophenylacetamide Isomers
Aminophenylacetamide, a molecule featuring a phenyl ring, an acetamide group, and an amino substituent, exists as three distinct positional isomers: 2-aminophenylacetamide (ortho-), 3-aminophenylacetamide (meta-), and 4-aminophenylacetamide (para-). The spatial arrangement of the amino group relative to the acetamide moiety alters the molecule's electronic properties, steric profile, and potential for intermolecular interactions, thereby dictating its pharmacological effects. Phenylacetamide and its derivatives are known to exhibit a wide range of biological activities, including anticonvulsant, analgesic, anti-inflammatory, and anticancer properties. Understanding how the isomeric form influences these activities is crucial for the rational design of novel therapeutic agents.
Comparative Biological Activities
This section delves into the known biological activities of each aminophenylacetamide isomer, drawing on data from various studies to construct a comparative analysis.
Anticonvulsant Activity
The anticonvulsant properties of phenylacetamide derivatives have been a significant area of investigation. The position of the amino group appears to play a critical role in modulating this activity.
-
4-Aminophenylacetamide (para-isomer): A study on a series of 4-aminophenylacetamides revealed significant anticonvulsant activity. In this study, derivatives were tested in mice against seizures induced by maximal electroshock (MES) and pentylenetetrazol (PTZ). The more active compounds were those with an additional aromatic ring as part of the substituent on the amide nitrogen. For instance, the 4-aminophenylacetamide derived from 2,6-dimethylaniline was identified as a potent compound with an ED50 of 50.50 mg/kg against MES-induced convulsions and 93.20 mg/kg against PTZ-induced convulsions[1]. This suggests that the para-position of the amino group provides a favorable scaffold for anticonvulsant drug design.
-
2-Aminophenylacetamide (ortho-isomer) and 3-Aminophenylacetamide (meta-isomer): Direct experimental data on the anticonvulsant activity of the parent ortho- and meta-isomers is less readily available. However, studies on related N-phenylacetamide derivatives suggest that the substitution pattern on the aniline ring is a key determinant of activity[2]. It is plausible that the steric hindrance from the ortho-amino group or the altered electronic distribution in the meta-isomer could lead to different binding affinities for the molecular targets involved in seizure propagation, such as ion channels. Further comparative studies are warranted to fully elucidate their anticonvulsant potential relative to the para-isomer.
Anticancer Activity
The cytotoxic effects of aminophenylacetamide isomers and their derivatives against various cancer cell lines have also been explored, revealing promising potential for the development of novel anticancer agents.
-
3-Aminophenylacetamide (meta-isomer): The 3-aminophenyl moiety is a recognized pharmacophore in a variety of biologically active compounds, including those with anticancer properties[3][4]. A study on N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, a derivative of the meta-isomer, demonstrated high in vitro potency against melanoma, pancreatic cancer, and chronic myeloid leukemia cell lines[4][5]. This derivative was shown to induce cell death through both apoptosis and autophagy[5].
-
2-Aminophenylacetamide (ortho-isomer) and 4-Aminophenylacetamide (para-isomer): While direct comparative data is scarce, studies on various phenylacetamide derivatives have shown their potential as anticancer agents[6][7]. The cytotoxic effects are often evaluated using the MTT assay to determine the half-maximal inhibitory concentration (IC50)[3][6]. The position of the amino group likely influences the molecule's ability to interact with key targets in cancer cells, and further screening of all three isomers under the same experimental conditions is necessary to establish a clear SAR.
Analgesic and Anti-inflammatory Activity
The potential of aminophenylacetamide isomers to act as analgesic and anti-inflammatory agents is another area of interest, given that many acetamide-containing compounds, like paracetamol (acetaminophen), possess these properties.
-
4-Aminophenol (a related structure): While not an aminophenylacetamide, 4-aminophenol is a metabolite of paracetamol and its derivatives have been studied for their analgesic and antipyretic properties[8]. This suggests that the para-amino substitution pattern can be favorable for these activities.
-
General Acetamide Derivatives: Numerous studies have demonstrated the analgesic and anti-inflammatory potential of various acetamide derivatives[9][10][11][12]. The mechanisms often involve the inhibition of cyclooxygenase (COX) enzymes or modulation of inflammatory cytokines[13]. The electronic and steric properties conferred by the ortho-, meta-, and para-amino groups would likely lead to differential interactions with these targets.
Structure-Activity Relationship (SAR) Insights
The available data, though not providing a direct head-to-head comparison of the parent isomers, allows for the formulation of some preliminary SAR hypotheses:
-
Electronic Effects: The position of the electron-donating amino group influences the electron density of the aromatic ring and the amide functionality. This can affect the molecule's pKa, hydrogen bonding capacity, and overall reactivity, which are critical for target binding.
-
Steric Factors: The ortho-isomer is subject to greater steric hindrance compared to the meta- and para-isomers. This can impact the molecule's ability to fit into the binding pocket of a target enzyme or receptor.
-
Metabolic Stability: The position of the amino group can influence the metabolic fate of the compound. Different isomers may be metabolized by different cytochrome P450 enzymes at varying rates, leading to differences in their pharmacokinetic profiles and potential for toxicity.
Experimental Protocols
To facilitate further comparative research, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activities discussed.
Anticonvulsant Activity Assessment
This test is a widely used model for generalized tonic-clonic seizures.
-
Principle: A supramaximal electrical stimulus is delivered to the animal, inducing a tonic hindlimb extension. The ability of a test compound to prevent this tonic extension is a measure of its anticonvulsant activity.
-
Procedure:
-
Administer the test compound (aminophenylacetamide isomer) or vehicle to a group of mice or rats.
-
After a predetermined time (e.g., 30 or 60 minutes), apply an electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via corneal or ear-clip electrodes.
-
Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The percentage of animals protected from the tonic extension is calculated for each dose group to determine the median effective dose (ED50).
-
This model is used to screen for drugs effective against absence seizures.
-
Principle: The chemoconvulsant PTZ is administered to induce clonic seizures. The ability of a test compound to prevent or delay the onset of these seizures indicates its anticonvulsant potential.
-
Procedure:
-
Administer the test compound or vehicle to a group of mice.
-
After a set time, administer a subcutaneous injection of PTZ (e.g., 85 mg/kg).
-
Observe the animals for the onset and severity of clonic seizures for a defined period (e.g., 30 minutes).
-
The percentage of animals protected from seizures or the latency to the first seizure is recorded.
-
Cytotoxicity Assessment
This is a colorimetric assay to assess the cytotoxic effects of a compound on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells[3].
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the aminophenylacetamide isomers for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Analgesic Activity Assessment
This method is used to evaluate central analgesic activity.
-
Principle: The test measures the reaction time of an animal to a thermal stimulus. An increase in the latency to respond (e.g., paw licking or jumping) after drug administration indicates an analgesic effect.
-
Procedure:
-
Place the animal (mouse or rat) on a heated plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Measure the baseline latency to the first sign of nociception.
-
Administer the test compound or vehicle.
-
Measure the reaction latency at different time points after drug administration.
-
A cut-off time is set to prevent tissue damage.
-
This is a model for visceral pain.
-
Principle: Intraperitoneal injection of acetic acid induces a characteristic writhing response (stretching and constriction of the abdomen). The ability of a compound to reduce the number of writhes is a measure of its peripheral analgesic activity[9][10].
-
Procedure:
-
Administer the test compound or vehicle to a group of mice.
-
After a specific time, inject a solution of acetic acid (e.g., 0.6%) intraperitoneally.
-
Count the number of writhes for a defined period (e.g., 20 minutes) starting 5 minutes after the acetic acid injection.
-
Calculate the percentage inhibition of writhing compared to the vehicle-treated control group.
-
Visualization of Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Key factors influencing the structure-activity relationship of aminophenylacetamide isomers.
Conclusion and Future Directions
The positional isomerism of the amino group on the phenylacetamide scaffold is a critical determinant of its biological activity. While the para-isomer has shown clear anticonvulsant potential, and derivatives of the meta-isomer exhibit promising anticancer effects, a comprehensive, direct comparative study of the ortho-, meta-, and para-aminophenylacetamide parent molecules is necessary to fully elucidate their therapeutic potential.
Future research should focus on a systematic evaluation of all three isomers in a panel of standardized in vitro and in vivo assays. This would provide the much-needed quantitative data to establish a definitive structure-activity relationship and guide the rational design of more potent and selective drug candidates based on the aminophenylacetamide scaffold.
References
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Barret, R., et al. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Journal of Medicinal Chemistry, 59(18), 8276-8292. [Link]
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ResearchGate. (2025). (PDF) Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. ResearchGate. [Link]
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Cao, C., et al. (2018). Acetaminophen metabolites p-aminophenol and AM404 inhibit microglial activation. Neuroscience Bulletin, 34(1), 135-143. [Link]
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Kaplancikli, Z. A., et al. (2011). Synthesis and analgesic activity of some acetamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(2), 275-280. [Link]
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Kaplancikli, Z. A., et al. (2012). Synthesis and analgesic activity of some acetamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(2), 275-80. [Link]
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ResearchGate. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. ResearchGate. [Link]
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Sideris, A. C., et al. (2005). Effects of the novel non-steroidal anti-inflammatory compound [N-(2-thiolethyl)-2- {2- [N'- (2,6- dichlorophenyl) amino] phenyl}acetamide on cytokines and apoptosis in ischaemic rat brain. Journal of Neuroimmunology, 164(1-2), 116-124. [Link]
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Halfpenny, P. R., et al. (1991). Highly selective kappa opioid analgesics. Synthesis and structure-activity relationships of novel N-[(2-aminocyclohexyl)aryl]acetamide and N-[(2-aminocyclohexyl)aryloxy]acetamide derivatives. Journal of Medicinal Chemistry, 34(1), 190-198. [Link]
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Chimirri, A., et al. (1998). Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats. Die Pharmazie, 53(1), 45-47. [Link]
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Lisovskaya, K. V., et al. (2024). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. Bioorganic & Medicinal Chemistry Letters, 107, 130080. [Link]
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Khan, I., et al. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. BioMed Research International, 2014, 386473. [Link]
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Gaynullina, E. A., et al. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 23(19), 11849. [Link]
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ResearchGate. (n.d.). Analgesic activity data of heterocyclic acetamide derivatives by acetic acid-induced writhing test. ResearchGate. [Link]
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Kádár, T., et al. (1975). [Anti-inflammatory action of N-(2,6-dichlorophenyl)-o-aminophenylacetic acid, its sodium salt, N-(2,6-dichlorophenyl)-anthranilic acid and its sodium salt. 1. On acute inflammation]. Arzneimittel-Forschung, 25(11), 1711-1715. [Link]
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Obniska, J., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archiv der Pharmazie, 348(1), 37-47. [Link]
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Wang, J., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112558. [Link]
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Saxena, R. N., et al. (1984). Anti-inflammatory and analgesic properties of four amino-acids. Indian Journal of Physiology and Pharmacology, 28(4), 299-305. [Link]
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Li, Y., et al. (2022). Protective effects of (4-(1,2,4-oxadiazol-5-yl)phenyl)-2-aminoacetamide derivatives to adjuvant-induced arthritis rats by regulating the NF-κB signaling pathway. Inflammopharmacology, 30(5), 1845-1855. [Link]
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Contreras, L., et al. (2022). Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms. Inflammation and Regeneration, 42(1), 1. [Link]
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Kaplancikli, Z. A., et al. (2011). Synthesis and analgesic activity of some acetamide derivatives. AVESİS. [Link]
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Ormerod, M. G., et al. (1996). The cytotoxic action of four ammine/amine platinum(IV) dicarboxylates: a flow cytometric study. British Journal of Cancer, 74(12), 1935-1943. [Link]
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Wang, J., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112558. [Link]
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Obniska, J., et al. (2011). Synthesis and anticonvulsant properties of new acetamide derivatives of phthalimide, and its saturated cyclohexane and norbornene analogs. European Journal of Medicinal Chemistry, 46(9), 4148-4155. [Link]
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Murshid, S. S. A., et al. (2020). Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives. Molecules, 25(23), 5649. [Link]
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Nishimura, T., et al. (2021). Inhibitory Actions of Clinical Analgesics, Analgesic Adjuvants, and Plant-Derived Analgesics on Nerve Action Potential Conduction. International Journal of Molecular Sciences, 22(11), 5689. [Link]
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Al-Warhi, T., et al. (2022). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Pharmaceuticals, 15(7), 856. [Link]
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ResearchGate. (n.d.). Anti-inflammatory activity data of heterocyclic acetamide derivatives.... ResearchGate. [Link]
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ResearchGate. (2025). (PDF) Anti-Inflammatory, Antioxidant, and Analgesic Effects of Nitrophenylthiazole Acetamide in a Papain-Induced Osteoarthritis Rat Model. ResearchGate. [Link]
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Semantic Scholar. (2024). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. Semantic Scholar. [Link]
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Khan, I., et al. (2023). Synthesis of amantadine clubbed N-aryl amino thiazoles as potent urease, α-amylase & α-glucosidase inhibitors, kinetic and molecular docking studies. Scientific Reports, 13(1), 13735. [Link]
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Tipton, K. F., et al. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(7), 1192. [Link]
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Solomon, V. R., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Biopharmaceutics & Drug Disposition, 28(7), 357-364. [Link]://pubmed.ncbi.nlm.nih.gov/17555912/)
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A Comparative Guide to Analytical Methods for 2-(2-aminophenyl)-N,N-dimethylacetamide
For: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for 2-(2-aminophenyl)-N,N-dimethylacetamide
This compound is a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds. Its accurate and precise quantification is paramount for ensuring drug safety, efficacy, and quality throughout the development and manufacturing process. The presence of the primary aromatic amine (PAA) functional group in its structure places it in a class of compounds that are often under regulatory scrutiny due to potential toxicological concerns. This guide provides an in-depth comparison of a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the analysis of this specific compound.
This document is designed to empower researchers and analytical scientists to make informed decisions when selecting the most appropriate method for their specific application, be it for purity analysis, impurity profiling, or pharmacokinetic studies. We will delve into the technical nuances of each method, supported by experimental data and scientific principles, to provide a comprehensive and objective comparison.
Primary Recommended Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the sensitive and selective quantification of this compound, a reversed-phase LC-MS/MS method is the recommended approach. The inherent polarity of the molecule, due to the presence of the amine and amide functionalities, makes it amenable to liquid chromatography. Coupling this with tandem mass spectrometry provides unparalleled selectivity and sensitivity, which is crucial for detecting trace levels of this compound in complex matrices.
The Rationale Behind the LC-MS/MS Approach
The choice of LC-MS/MS is underpinned by several key principles:
-
Chromatographic Separation: Reversed-phase chromatography is ideal for retaining and separating moderately polar compounds like this compound from other components in a sample matrix. The use of a C18 stationary phase with a polar-modified surface or a phenyl-hexyl column can offer enhanced retention and selectivity for aromatic compounds.
-
Ionization Efficiency: The basic nature of the primary aromatic amine group allows for efficient protonation, making Electrospray Ionization (ESI) in positive ion mode the ideal choice for generating abundant protonated molecules ([M+H]+).
-
Selectivity of Tandem Mass Spectrometry: Multiple Reaction Monitoring (MRM) in a tandem mass spectrometer provides exceptional selectivity. By monitoring a specific precursor ion to product ion transition, chemical noise is significantly reduced, allowing for accurate quantification even in the presence of co-eluting matrix components. This is a significant advantage over less selective techniques like HPLC-UV.[1]
Experimental Protocol: A Proposed LC-MS/MS Method
The following protocol is a robust starting point for the analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.
1. Sample Preparation:
-
Objective: To extract the analyte from the sample matrix and prepare it in a solvent compatible with the LC-MS system.
-
Procedure for a Pharmaceutical Matrix (e.g., Drug Substance):
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent, such as a mixture of acetonitrile and water (e.g., 50:50 v/v).
-
Vortex for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an LC vial.
-
2. Liquid Chromatography Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) | Provides good retention for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation of the analyte for better ESI response and improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase LC with good UV transparency and compatibility with MS. |
| Gradient | 5% to 95% B over 5 minutes | A gradient elution ensures that the analyte is eluted with a good peak shape and that the column is cleaned of less polar components. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, providing a balance between analysis time and chromatographic efficiency. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce column backpressure. |
| Injection Volume | 5 µL | A small injection volume helps to maintain good peak shape. |
3. Mass Spectrometry Conditions:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic amine group is readily protonated in the positive ion mode. |
| Scan Type | Multiple Reaction Monitoring (MRM) | For high selectivity and sensitivity in quantitative analysis. |
| Precursor Ion (Q1) | m/z 179.1 | Corresponding to the [M+H]+ of this compound (C10H14N2O, MW: 178.23). |
| Product Ions (Q3) | To be determined by infusion and fragmentation of a standard. | At least two product ions should be monitored for confirmation and quantification. |
| Ion Source Temp. | 550 °C | Optimal temperature for desolvation and ionization. |
| IonSpray Voltage | 5500 V | Applied voltage to generate the electrospray. |
| Curtain Gas | 35 psi | Prevents solvent droplets from entering the mass analyzer. |
| Collision Gas | Nitrogen | Used to induce fragmentation in the collision cell. |
Comparative Analysis with Alternative Techniques
While LC-MS/MS is the recommended method, other techniques can also be employed for the analysis of this compound, each with its own set of advantages and limitations.
Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[2] For aromatic amines, derivatization is often required to increase their volatility and thermal stability, which adds a step to the sample preparation process.[3]
1. Sample Preparation and Derivatization:
-
Extract the analyte as described for the LC-MS method.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and 100 µL of a suitable solvent (e.g., pyridine).
-
Heat the mixture at 70 °C for 30 minutes.
-
Cool to room temperature and inject into the GC-MS.
2. GC-MS Conditions:
| Parameter | Recommended Setting |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
Alternative Method 2: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique. However, it lacks the selectivity and sensitivity of mass spectrometric detection, which can be a significant drawback when analyzing trace levels of impurities in complex matrices.[4]
1. Sample Preparation:
-
Same as for the LC-MS method.
2. HPLC-UV Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA) |
| Elution | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | ~240 nm (to be determined by UV scan of a standard) |
Performance Comparison
The following table provides a comparative overview of the expected performance characteristics of the three analytical techniques for the analysis of this compound. The values are based on typical performance for aromatic amines and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | LC-MS/MS | GC-MS (with Derivatization) | HPLC-UV |
| Selectivity | Very High (MRM) | High (Mass Spectra) | Moderate (Chromatographic) |
| Sensitivity (LOD/LOQ) | Very High (pg/mL to low ng/mL)[5] | High (low to mid ng/mL) | Moderate (high ng/mL to µg/mL)[4] |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 80-120% | 80-120% | 85-115% |
| Precision (%RSD) | < 15% | < 15% | < 5% |
| Sample Preparation | Simple (Dilute and Shoot) | Complex (Derivatization required)[3] | Simple (Dilute and Shoot) |
| Analysis Time | Fast (< 10 minutes) | Moderate (15-30 minutes) | Moderate (10-20 minutes) |
| Cost (Instrument) | High | Moderate to High | Low |
| Cost (Operational) | Moderate | Moderate | Low |
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams outline the workflows for the primary LC-MS/MS method and the alternative techniques.
Caption: Workflow for the LC-MS/MS analysis of this compound.
Caption: Comparative workflows for GC-MS and HPLC-UV analysis.
Conclusion and Recommendations
The choice of an analytical method for this compound is critically dependent on the specific requirements of the analysis.
-
For high sensitivity and selectivity, especially for trace-level quantification in complex matrices, LC-MS/MS is the unequivocally superior method. Its ability to provide structural confirmation through fragmentation and to minimize matrix interference makes it the gold standard for regulatory submissions and in-depth impurity profiling.
-
GC-MS can be a viable alternative if the necessary derivatization steps are optimized and validated. It offers good sensitivity and selectivity but at the cost of increased sample preparation complexity.[6]
-
HPLC-UV is a cost-effective and robust method suitable for routine analysis where high sensitivity is not a primary concern, such as for the assay of the bulk drug substance. However, its limited selectivity makes it prone to interferences from matrix components, which can compromise the accuracy of the results.
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A Senior Application Scientist's Guide to Distinguishing Isomers of Aminophenyl-N,N-dimethylacetamide by NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the unambiguous identification of positional isomers is a cornerstone of chemical analysis. Isomers such as the ortho-, meta-, and para- variants of aminophenyl-N,N-dimethylacetamide can exhibit markedly different pharmacological, toxicological, and physicochemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for this challenge, offering a detailed window into the molecular structure. This guide provides an in-depth, practical comparison of how to distinguish these three isomers using ¹H and ¹³C NMR, supported by predicted data and established spectroscopic principles.
The Challenge: Subtle Differences, Significant Consequences
The ortho (2-), meta (3-), and para (4-) isomers of aminophenyl-N,N-dimethylacetamide share the same molecular formula and mass, making them indistinguishable by mass spectrometry alone. Their structural divergence lies solely in the substitution pattern on the aromatic ring, which creates unique electronic environments for the constituent atoms. These subtle electronic variations are precisely what NMR spectroscopy can detect with high fidelity.
Core Principles for Isomer Differentiation
The differentiation of these isomers by NMR hinges on three key parameters: the number of unique signals (chemical equivalence), their chemical shifts (δ), and the spin-spin coupling constants (J) between nuclei.
-
Symmetry and the Number of Signals : The symmetry of a molecule dictates the number of chemically non-equivalent protons and carbons, and thus the number of signals in the respective NMR spectra. The para-isomer, possessing a C₂ axis of symmetry, will have fewer aromatic signals than the less symmetrical ortho- and meta-isomers.
-
Chemical Shifts (δ) : The position of a signal in the NMR spectrum is highly sensitive to the electron density around the nucleus. The electron-donating amino group (-NH₂) and the electron-withdrawing N,N-dimethylacetamido group (-CH₂CON(CH₃)₂) exert distinct electronic effects (resonance and inductive) that alter the shielding of the aromatic protons and carbons. Generally, electron-donating groups shift ortho and para positions upfield (lower ppm), while electron-withdrawing groups shift them downfield (higher ppm).
-
Coupling Constants (J) : The interaction between neighboring magnetic nuclei leads to the splitting of NMR signals. The magnitude of the coupling constant is dependent on the number of bonds separating the coupled nuclei and their dihedral angle. For aromatic systems, the coupling constants are highly diagnostic:
-
³J (ortho-coupling): 6-10 Hz
-
⁴J (meta-coupling): 1-4 Hz
-
⁵J (para-coupling): 0-1 Hz (often not resolved)
-
Predicted ¹H NMR Spectral Data for Isomer Comparison
The following table summarizes the predicted ¹H NMR chemical shifts and multiplicities for the aromatic region of the three isomers. These predictions are based on established substituent effects on benzene rings.
| Isomer | Predicted Aromatic ¹H NMR Signals |
| Ortho | Four distinct multiplets in the aromatic region (δ 6.5-7.5 ppm). |
| Meta | Four distinct multiplets in the aromatic region (δ 6.5-7.5 ppm). |
| Para | Two doublets (an AA'BB' system) in the aromatic region (δ 6.5-7.5 ppm). |
Rationale Behind the Predictions:
-
Ortho-isomer : The proximity of the two bulky substituents can lead to steric hindrance, potentially causing some broadening of the signals. All four aromatic protons are in unique chemical environments, giving rise to four distinct signals.
-
Meta-isomer : Similar to the ortho-isomer, all four aromatic protons are chemically non-equivalent, resulting in four distinct signals. The key to distinguishing it from the ortho-isomer will lie in the specific coupling patterns and 2D NMR correlations.
-
Para-isomer : Due to the molecule's symmetry, the protons at positions 2 and 6 are equivalent, as are the protons at positions 3 and 5. This results in a characteristic AA'BB' system, which often appears as two distinct doublets.
Predicted ¹³C NMR Spectral Data for Isomer Comparison
The ¹³C NMR spectra provide complementary information, particularly regarding the number of unique carbon environments.
| Isomer | Predicted Aromatic ¹³C NMR Signals |
| Ortho | Six distinct signals in the aromatic region (δ 110-150 ppm). |
| Meta | Six distinct signals in the aromatic region (δ 110-150 ppm). |
| Para | Four distinct signals in the aromatic region (δ 110-150 ppm). |
Rationale Behind the Predictions:
-
Ortho- and Meta-isomers : The lack of symmetry in both the ortho- and meta-isomers means that all six aromatic carbons are chemically non-equivalent, leading to six distinct signals.
-
Para-isomer : The C₂ symmetry of the para-isomer renders the carbons at positions 2 and 6 equivalent, and the carbons at positions 3 and 5 equivalent. Along with the two substituted carbons (C1 and C4), this results in a total of four aromatic carbon signals.
Experimental Protocol for NMR Analysis
This protocol outlines the steps for acquiring high-quality NMR data for the differentiation of aminophenyl-N,N-dimethylacetamide isomers.
1. Sample Preparation: a. Weigh approximately 5-10 mg of the isomer sample. b. Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. c. Transfer the solution to a standard 5 mm NMR tube.
2. ¹H NMR Acquisition: a. Insert the sample into the NMR spectrometer. b. Tune and shim the spectrometer to obtain optimal magnetic field homogeneity. c. Acquire a standard ¹H NMR spectrum with the following typical parameters:
- Pulse angle: 30-45 degrees
- Acquisition time: 2-4 seconds
- Relaxation delay: 1-5 seconds
- Number of scans: 8-16 d. Process the spectrum by applying a Fourier transform, phase correction, and baseline correction. e. Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).
3. ¹³C NMR Acquisition: a. Acquire a proton-decoupled ¹³C NMR spectrum using the same sample. b. Typical parameters include:
- Pulse angle: 30-45 degrees
- Acquisition time: 1-2 seconds
- Relaxation delay: 2-5 seconds
- Number of scans: 1024 or more, depending on sample concentration. c. Process the spectrum similarly to the ¹H spectrum and calibrate to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
4. 2D NMR Acquisition (if necessary): a. If the 1D spectra are insufficient for unambiguous assignment (e.g., to differentiate the ortho- and meta-isomers), acquire 2D NMR spectra. b. COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. It is invaluable for identifying which aromatic protons are adjacent (ortho-coupled). c. HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of protonated carbons. d. HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying the connectivity across quaternary carbons and for linking the side chains to the aromatic ring.
Visualizing the Differentiation Strategy
The following diagrams illustrate the molecular structures and a logical workflow for distinguishing the isomers.
Caption: Molecular structures of the ortho-, meta-, and para-isomers.
Caption: Workflow for isomer differentiation using NMR spectroscopy.
In-Depth Analysis and 2D NMR
While 1D NMR is often sufficient to identify the para-isomer due to its distinct symmetry, distinguishing between the ortho- and meta-isomers typically requires 2D NMR.
-
COSY for Connectivity: In the COSY spectrum, cross-peaks will appear between protons that are spin-coupled. For both the ortho- and meta-isomers, you can trace the connectivity of the four aromatic protons. The key is to use the coupling constants observed in the ¹H spectrum in conjunction with the COSY data to map out the proton relationships.
-
HMBC for Unambiguous Assignment: The HMBC experiment is the definitive tool for distinguishing the ortho- and meta-isomers. By observing the long-range correlations (2-3 bonds) from the methylene protons of the acetamido group (-CH₂-) to the aromatic carbons, the substitution pattern can be unequivocally determined.
-
Ortho-isomer: The methylene protons will show HMBC correlations to the substituted carbon (C2) and the adjacent protonated carbon (C3).
-
Meta-isomer: The methylene protons will show HMBC correlations to the substituted carbon (C3) and the two adjacent protonated carbons (C2 and C4).
-
Conclusion
The differentiation of the ortho-, meta-, and para-isomers of aminophenyl-N,N-dimethylacetamide is a classic example of the power of NMR spectroscopy in structural elucidation. By a systematic analysis of the number of signals, chemical shifts, and coupling constants in both ¹H and ¹³C NMR spectra, a confident assignment can be made. While 1D NMR can often readily identify the more symmetric para-isomer, 2D techniques such as COSY and particularly HMBC are indispensable for the unambiguous differentiation of the ortho- and meta-isomers. This guide provides a robust framework for researchers to approach this common analytical challenge with confidence.
References
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Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Magnetic Resonance. [Link]
-
How might you use 13C NMR spectroscopy to differentiate between the ortho, meta, and para isomers of a disubstituted benzene ring? Pearson. [Link]
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2-(2-aminophenyl)-N,N-dimethylacetamide. PubChem. [Link]
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2-(3-aminophenyl)-N,N-dimethylacetamide. PubChem. [Link]
-
2-(4-aminophenyl)-N,N-dimethylacetamide. PubChem. [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(2-aminophenyl)-N,N-dimethylacetamide
For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. The proper disposal of chemical reagents like 2-(2-aminophenyl)-N,N-dimethylacetamide is not merely a procedural formality but a critical component of ensuring laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is an aromatic amine derivative. Aromatic amines as a class are noted for their potential health risks, including carcinogenicity, necessitating cautious handling.[1]
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents multiple hazards.[2] A failure to adhere to proper disposal protocols can lead to personnel exposure, environmental contamination, and regulatory infractions.
Table 1: GHS Hazard Profile for this compound
| Hazard Class | Hazard Statement | GHS Code | Source |
|---|---|---|---|
| Acute Toxicity, Oral | Harmful if swallowed | H302 | [2] |
| Acute Toxicity, Dermal | Harmful in contact with skin | H312 | [2] |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | [2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | [2] |
| Acute Toxicity, Inhalation | Harmful if inhaled | H332 |[2] |
This data underscores that the primary routes of exposure are oral, dermal, and inhalation, dictating the stringent need for appropriate personal protective equipment (PPE) and controlled handling.
Immediate Safety Protocols: Your First Line of Defense
Prior to initiating any disposal procedure, ensure all necessary safety measures are in place. This is a non-negotiable step to prevent accidental exposure.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves, such as nitrile rubber.[3]
-
Eye Protection: Use safety glasses with side shields or, preferably, chemical safety goggles to protect against splashes.[3]
-
Lab Coat: A standard laboratory coat is mandatory to prevent skin contact.[3]
-
Respiratory Protection: All handling should occur in a well-ventilated area or under a chemical fume hood.[4] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.[3]
Step-by-Step Disposal Protocol: A Self-Validating System
The mandated and only acceptable method for disposing of this compound is through a licensed hazardous waste disposal service.[3] Under no circumstances should this chemical be discarded down the drain or mixed with regular solid waste. [3]
Step 1: Waste Segregation
-
Rationale: Preventing unintended chemical reactions is paramount. Mixing incompatible waste streams can generate heat, toxic gases, or even explosions.
-
Procedure: Collect waste this compound and any materials contaminated with it (e.g., pipette tips, weighing paper, absorbent pads) in a dedicated waste container. Do not mix with other waste categories like halogenated solvents, strong acids, or oxidizers.[4][5]
Step 2: Containerization
-
Rationale: Proper containment prevents leaks and ensures the safety of personnel handling the waste downstream. The container must be compatible with the chemical to avoid degradation.
-
Procedure:
Step 3: Labeling
-
Rationale: Accurate labeling is a regulatory requirement and is crucial for the safety of everyone in the laboratory and at the disposal facility. It communicates the container's contents and associated hazards.
-
Procedure:
Step 4: Temporary Storage
-
Rationale: Designated storage areas ensure that hazardous waste is kept secure and segregated from general laboratory activities, minimizing the risk of spills or accidental contact.
-
Procedure:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[3]
-
Ensure the storage area has secondary containment to capture any potential leaks.
-
Step 5: Arranging for Disposal
-
Rationale: Disposal must be handled by professionals who are trained and equipped to manage hazardous chemical waste in compliance with all regulations.
-
Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[3]
-
Provide them with all necessary information about the waste as detailed on your label.
-
Follow all institutional and regulatory procedures for waste manifest documentation.
-
Disposal Workflow: A Visual Guide
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
In the event of a spill, prompt and correct action is critical to mitigate exposure and environmental release.
-
Minor Spill:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material like sand, earth, or vermiculite.[6] Do not use combustible materials like paper towels on a large spill.
-
Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[7][8]
-
Clean the spill area thoroughly.
-
-
Major Spill:
-
Evacuate the entire area immediately.
-
Alert your institution's emergency response team and EHS department.
-
Prevent entry into the affected area.
-
The Regulatory Framework: Adherence to Law and Logic
The disposal of chemical waste is governed by strict regulations. In the United States, the Environmental Protection Agency (EPA) provides guidelines for hazardous waste classification and management under the Resource Conservation and Recovery Act (RCRA).[9][10] Chemical waste generators are legally responsible for correctly identifying, managing, and disposing of their waste.[9] Partnering with your institution's EHS department ensures that your disposal practices are in full compliance with all local, state, and federal regulations.[4][9]
By adhering to this guide, you contribute to a culture of safety and responsibility, protecting yourself, your colleagues, and the environment. This commitment to operational excellence is the bedrock of trustworthy and impactful scientific research.
References
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-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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DC Fine Chemicals. (2024). Safety Data Sheet: N,N-Dimethylacetamide dimethylacetal. Retrieved from [Link]
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Vector. (n.d.). Safety Data Sheet: Acetamide. Retrieved from [Link]
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University of Wisconsin. (n.d.). Chemical Waste Name or Mixtures. Retrieved from [Link]
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Chemos GmbH & Co.KG. (2022). Safety Data Sheet: N,N-dimethylacetamide. Retrieved from [Link]
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Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
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Food Compliance Solutions. (2022). PRIMARY AROMATIC AMINES (PAA). Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Regulations and Advisories for Polycyclic Aromatic Hydrocarbons (PAHs). Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 2-(2-aminophenyl)-N,N-dimethylacetamide
This document provides essential, immediate safety and logistical guidance for the handling of 2-(2-aminophenyl)-N,N-dimethylacetamide. As a valued professional in research and drug development, your safety is paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the risks and the protective measures required. The protocols outlined below are synthesized from established safety standards for structurally related aromatic amines and substituted acetamides to ensure a conservative and robust approach to safety.
The "Why": A Proactive Hazard Assessment
Understanding the potential hazards of this compound is the critical first step in establishing a culture of safety. Based on its chemical structure—an aromatic amine and a substituted acetamide—we must anticipate a significant hazard profile. The primary routes of occupational exposure are inhalation, dermal (skin) contact, and ocular (eye) contact.
According to the Globally Harmonized System (GHS) classifications for this compound and its close relatives, the primary hazards include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4]
-
Skin and Eye Damage: Causes skin irritation and can cause serious eye irritation.[1][2] Prolonged contact may lead to dermatitis.[5]
-
Respiratory Irritation: Vapors or aerosols may cause respiratory irritation.[2][6]
-
Chronic Health Effects: Related acetamide compounds are handled as potential carcinogens.[7] Furthermore, there is a significant risk of reproductive toxicity; related compounds may damage fertility or the unborn child.[8][9][10]
These hazards necessitate a stringent and non-negotiable adherence to the personal protective equipment (PPE) protocols detailed below.
Hazard Summary Table
| Hazard Classification | Category | GHS Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1][3] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][3] |
| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child[9][10] |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer[8][9] |
The "How": A Multi-Layered PPE and Operational Protocol
Personal protective equipment is the final barrier between you and a potential exposure. Its effectiveness depends entirely on correct selection, consistent use, and integration with safe operational procedures and engineering controls.
Foundational Engineering Controls
Before any handling begins, ensure that primary engineering controls are in place and fully functional.
-
Chemical Fume Hood: All work, including weighing, mixing, and transferring, must be conducted inside a certified chemical fume hood to mitigate inhalation exposure.[5]
-
Safety Stations: Ensure immediate access to a fully functional eyewash station and safety shower, located near the workstation.[5]
PPE Selection Workflow
The level of PPE required is dictated by the specific task and the associated risk of exposure. Use the following workflow to determine the appropriate level of protection.
Caption: PPE selection workflow for handling this compound.
Detailed PPE Specifications
-
Hand Protection: Due to the high dermal toxicity, robust hand protection is non-negotiable.
-
Standard Practice: Always wear two pairs of nitrile gloves. This provides protection against minor splashes and allows for the safe removal of the outer glove if contamination occurs.
-
Extended Use/High Risk: For prolonged handling or when there is a significant risk of immersion, butyl rubber gloves are recommended.[3] Nitrile gloves may have a low permeation time with N,N-dimethylacetamide.[3] Always inspect gloves for tears or pinholes before use.[11]
-
-
Eye and Face Protection:
-
Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory at all times.[12] Standard safety glasses with side shields are insufficient.
-
Splash/Explosion Risk: When handling larger quantities (>5g) or performing reactions with a risk of splashing, a full-face shield must be worn over the chemical splash goggles.[12]
-
-
Skin and Body Protection:
-
Laboratory Coat: A clean, flame-resistant lab coat with full-length sleeves, buttoned completely, is required.[12][13]
-
Enhanced Protection: For large-scale operations, supplement the lab coat with a chemical-resistant apron. Ensure that legs and feet are fully covered; do not wear shorts, skirts, or open-toed shoes.[14][15]
-
-
Respiratory Protection:
-
Primary Control: A chemical fume hood is the primary method of respiratory protection.
-
When Required: If engineering controls are insufficient or not available (a situation that should be avoided), or if there is a high potential for aerosol generation (e.g., during a spill cleanup), a NIOSH-approved air-purifying respirator with organic vapor cartridges is required.[12] Use of a respirator requires prior medical evaluation and fit-testing.[12]
-
Operational Plan: From Receipt to Disposal
A systematic workflow minimizes exposure risk at every stage of the chemical's lifecycle in the lab.
Receiving and Storage
-
Inspect: Upon receipt, inspect the container for any damage or leaks in a well-ventilated area.
-
Label: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms.
-
Store: Keep containers tightly closed in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and peroxides.[5][9] Store in a designated and locked cabinet for reproductive toxins.
Safe Handling and Use
-
Preparation: Before handling, ensure all required PPE is donned correctly. Prepare your workspace within the fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: When weighing the solid, use a spatula to gently transfer the material. Avoid any actions that could create dust.
-
Transfers: When transferring solutions, do so slowly and carefully to avoid splashing. Use a tray for secondary containment when moving the chemical.[15]
-
Post-Handling: After use, decontaminate the spatula and any other equipment with an appropriate solvent (e.g., ethanol), and wash hands and forearms thoroughly, even after removing gloves.[11]
Spill and Emergency Procedures
-
Evacuate: In case of a significant spill, evacuate personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood to its maximum capacity. Remove all sources of ignition.[5]
-
Contain: For small spills, use an inert absorbent material like sand or vermiculite.[5][9] Do not use combustible materials.
-
Collect: Wearing your maximum protection PPE (Level 3), carefully sweep or scoop the absorbent material into a designated, labeled hazardous waste container.
-
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6] Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[2] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[16] If breathing is difficult, seek immediate medical attention.
-
Decontamination and Waste Disposal
-
Waste Segregation: All waste, including contaminated gloves, bench paper, and absorbent materials, must be collected in a clearly labeled, sealed hazardous waste container.
-
Disposal: Waste disposal must strictly adhere to local, state, and federal regulations.[8] Never dispose of this chemical or its waste down the drain. The chemical waste generator is responsible for ensuring complete and accurate classification of the waste.[5]
By integrating this expert-level understanding of the hazards with a disciplined application of these safety protocols, you can confidently and safely advance your critical research.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. Retrieved from [Link]
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Prairieland FS. (2020, November 18). Anhydrous Ammonia PPE [Video]. YouTube. Retrieved from [Link]
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Chemos GmbH & Co.KG. (2022, June 20). Safety Data Sheet: N,N-dimethylacetamide. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
